CAY10404
Description
a cyclooxygenase-2 (Cox-2) inhibito
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(4-methylsulfonylphenyl)-4-phenyl-5-(trifluoromethyl)-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3NO3S/c1-25(22,23)13-9-7-12(8-10-13)15-14(11-5-3-2-4-6-11)16(24-21-15)17(18,19)20/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKBWWVXRKULXHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=NOC(=C2C3=CC=CC=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40439810 | |
| Record name | 3-(4-methylsulfonylphenyl)-4-phenyl-5-(trifluoromethyl)-1,2-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40439810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
340267-36-9 | |
| Record name | 3-(4-Methylsulfonylphenyl)-4-phenyl-5-trifluoromethylisoxazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0340267369 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(4-methylsulfonylphenyl)-4-phenyl-5-(trifluoromethyl)-1,2-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40439810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
CAY10404: A Comprehensive Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
CAY10404 is a potent and highly selective diarylisoxazole derivative that functions as an inhibitor of cyclooxygenase-2 (COX-2). Its mechanism of action extends beyond the well-characterized inhibition of prostaglandin synthesis, demonstrating significant effects on critical cell signaling pathways implicated in cancer progression. This technical guide provides an in-depth analysis of the core mechanism of action of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and experimental workflows.
Core Mechanism of Action: Selective COX-2 Inhibition
This compound exhibits exceptional selectivity for the COX-2 isozyme over COX-1. The cyclooxygenase enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. While COX-1 is constitutively expressed in most tissues and plays a role in physiological functions, COX-2 is an inducible enzyme that is upregulated at sites of inflammation and in various pathological conditions, including cancer. The high selectivity of this compound for COX-2 minimizes the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.
Quantitative Inhibition Data
The inhibitory potency and selectivity of this compound against human COX-1 and COX-2 are summarized in the table below.
| Enzyme | IC50 | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| Human COX-1 | >500 µM[1] | >500,000[1] |
| Human COX-2 | 1 nM[1] |
Experimental Protocol: COX Inhibition Assay
The determination of COX-1 and COX-2 inhibitory activity of this compound can be performed using a commercially available colorimetric or fluorometric inhibitor screening assay. A general protocol is outlined below:
Materials:
-
Purified human COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) or other suitable chromogenic/fluorogenic probe
-
This compound (test inhibitor)
-
Reaction buffer
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the reaction buffer, heme, and the respective COX enzyme (COX-1 or COX-2) to each well.
-
Add the diluted this compound or vehicle control to the appropriate wells.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow for inhibitor binding.
-
Initiate the reaction by adding arachidonic acid to each well.
-
Immediately following substrate addition, add the detection probe (e.g., TMPD).
-
Monitor the change in absorbance or fluorescence over time using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Anti-Neoplastic Activity: Inhibition of Pro-Survival Signaling Pathways
Beyond its anti-inflammatory properties, this compound has demonstrated significant anti-cancer activity, particularly in non-small cell lung cancer (NSCLC) cells. This activity is attributed to its ability to modulate key signaling pathways that are critical for cancer cell survival, proliferation, and apoptosis.
Inhibition of PKB/Akt and MAPK Signaling
Studies have shown that this compound can inhibit the phosphorylation of protein kinase B (PKB/Akt) and mitogen-activated protein kinases (MAPK), specifically extracellular signal-regulated kinases 1/2 (ERK1/2).[1] These pathways are often constitutively active in cancer cells and play a central role in promoting cell survival and proliferation while inhibiting apoptosis.
Induction of Apoptosis in NSCLC Cells
The inhibition of the PKB/Akt and MAPK pathways by this compound leads to the induction of apoptosis in NSCLC cells.[1] This is a crucial mechanism for its anti-cancer effects.
Quantitative Data on Anti-Cancer Effects
| Cell Line | Effect | IC50 / Concentration |
| NSCLC Cell Lines | Growth Inhibition | 60-100 µM[1] |
| NSCLC Cell Lines | Induction of Apoptosis | 20-100 µM[1] |
Experimental Protocols
Materials:
-
NSCLC cell lines
-
This compound
-
Complete cell culture medium
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed NSCLC cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 value for growth inhibition.
Materials:
-
NSCLC cells
-
This compound
-
Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay kit
-
Fluorescence microscope or flow cytometer
Procedure:
-
Culture NSCLC cells on coverslips or in culture plates.
-
Treat cells with this compound at the desired concentrations for the appropriate time to induce apoptosis.
-
Fix and permeabilize the cells according to the TUNEL assay kit manufacturer's instructions.
-
Incubate the cells with the TUNEL reaction mixture containing TdT enzyme and labeled dUTP.
-
Wash the cells and counterstain with a nuclear stain (e.g., DAPI) if desired.
-
Analyze the cells for fluorescence using a fluorescence microscope or flow cytometer to quantify the percentage of apoptotic cells.
Materials:
-
NSCLC cells
-
This compound
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies against total and phosphorylated forms of Akt and ERK1/2
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE gels and electrophoresis equipment
-
Western blotting transfer system
Procedure:
-
Treat NSCLC cells with this compound for the desired time points.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of phosphorylated and total proteins.
Immunomodulatory Effects: Regulation of T-Helper Cell Differentiation
This compound, through its inhibition of COX-2, can modulate the differentiation of T-helper (Th) cells, specifically Th9 cells. COX-2-derived prostaglandins, such as PGE2, have been shown to negatively regulate Th9 differentiation. By inhibiting COX-2, this compound can enhance Th9 differentiation, which may have implications for its use in inflammatory and allergic diseases.
Experimental Protocol: In Vitro Th9 Differentiation
Materials:
-
Naïve CD4+ T cells isolated from spleen or peripheral blood
-
Anti-CD3 and anti-CD28 antibodies
-
Recombinant IL-4 and TGF-β
-
This compound
-
Cell culture medium
-
Flow cytometer
-
Antibodies for intracellular staining of IL-9
Procedure:
-
Isolate naïve CD4+ T cells using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Coat cell culture plates with anti-CD3 antibody.
-
Culture the naïve CD4+ T cells in the presence of soluble anti-CD28 antibody, IL-4, and TGF-β to induce Th9 differentiation.
-
Add this compound or vehicle control to the culture medium.
-
After several days of culture, restimulate the cells and perform intracellular cytokine staining for IL-9.
-
Analyze the percentage of IL-9-producing CD4+ T cells by flow cytometry.
Visualizing the Mechanism of Action
To further elucidate the complex mechanisms of this compound, the following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: this compound selectively inhibits COX-2, blocking prostaglandin synthesis.
Caption: this compound inhibits the PI3K/Akt and MAPK/ERK signaling pathways in cancer cells.
Caption: Experimental workflow for characterizing the mechanism of action of this compound.
Conclusion
This compound is a multifaceted small molecule with a well-defined primary mechanism of action as a highly selective COX-2 inhibitor. Its therapeutic potential is further enhanced by its ability to induce apoptosis in cancer cells through the inhibition of the pro-survival PKB/Akt and MAPK signaling pathways. Additionally, its immunomodulatory effects on T-helper cell differentiation suggest its utility in a broader range of diseases. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, supported by quantitative data and detailed experimental methodologies, to aid researchers and drug development professionals in their ongoing investigations.
References
CAY10404: A Technical Guide to a Highly Selective COX-2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of CAY10404, a potent and exceptionally selective inhibitor of cyclooxygenase-2 (COX-2). This compound, a diarylisoxazole compound, demonstrates a significant investigational potential due to its high affinity for COX-2, coupled with minimal activity against the COX-1 isoform. This selectivity is critical for research aimed at elucidating the specific roles of COX-2 in pathophysiology and for the development of therapeutic agents with reduced gastrointestinal side effects. This document details the mechanism of action, quantitative inhibitory data, relevant signaling pathways, and standardized experimental protocols for the evaluation of this compound and other COX-2 inhibitors.
Introduction to Cyclooxygenase and Selective Inhibition
Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is a key enzyme in the biosynthetic pathway of prostanoids, which include prostaglandins, prostacyclin, and thromboxanes. These lipid mediators are involved in a wide array of physiological and pathological processes. Two primary isoforms of the COX enzyme have been identified:
-
COX-1: A constitutively expressed enzyme found in most tissues. It plays a crucial role in maintaining normal physiological functions, such as protecting the gastric mucosa, regulating renal blood flow, and facilitating platelet aggregation.
-
COX-2: An inducible enzyme that is typically undetectable in most tissues under normal conditions. Its expression is rapidly upregulated by inflammatory stimuli, cytokines, and growth factors, leading to the production of prostaglandins that mediate inflammation, pain, and fever.
Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. However, traditional NSAIDs are non-selective and inhibit both COX-1 and COX-2. The inhibition of COX-1 is associated with undesirable side effects, most notably gastrointestinal ulceration and bleeding. The development of selective COX-2 inhibitors was driven by the goal of retaining anti-inflammatory and analgesic effects while minimizing COX-1-related toxicity. This compound represents a highly selective tool for investigating COX-2-specific pathways.[1]
This compound: Mechanism of Action and Selectivity
This compound is a potent, diarylisoxazole-based inhibitor that exhibits remarkable selectivity for the COX-2 isoform. Its primary mechanism of action is the direct blockade of the cyclooxygenase active site of the COX-2 enzyme, thereby preventing the conversion of arachidonic acid into the prostaglandin precursor, Prostaglandin H2 (PGH2).
Quantitative Inhibitory Data
The efficacy and selectivity of a COX inhibitor are quantified by its half-maximal inhibitory concentration (IC50) against each isoform. A lower IC50 value indicates greater potency. The selectivity index (SI), calculated as the ratio of COX-1 IC50 to COX-2 IC50, provides a quantitative measure of the inhibitor's preference for COX-2. This compound demonstrates one of the highest selectivity indices reported for a COX-2 inhibitor.
| Inhibitor | COX-1 IC50 | COX-2 IC50 | Selectivity Index (SI) (COX-1 IC50 / COX-2 IC50) |
| This compound | >500 µM [1] | 1 nM [1][2] | >500,000 [1][2][3] |
| Celecoxib | 9.4 µM | 0.08 µM | ~118 |
Table 1: Comparison of IC50 values and selectivity index for this compound and the reference compound Celecoxib.
The COX-2 Signaling Pathway
The COX-2 enzyme is a critical component of the inflammatory cascade. Upon induction by various stimuli, COX-2 catalyzes the conversion of arachidonic acid, which is released from the cell membrane by phospholipase A2, into PGH2. PGH2 is an unstable intermediate that is rapidly converted into various bioactive prostanoids by specific downstream synthases. The most notable of these in inflammatory processes is Prostaglandin E2 (PGE2). PGE2 then exits the cell and binds to G-protein coupled receptors (EP receptors) on the surface of target cells, triggering downstream signaling cascades that result in physiological responses such as inflammation, pain sensitization, and fever. This compound acts by directly inhibiting the initial, rate-limiting step of this pathway catalyzed by COX-2.
Figure 1. The COX-2 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The determination of COX-1 and COX-2 inhibitory activity is a critical step in the evaluation of selective inhibitors. Below is a generalized protocol for an in vitro COX inhibitor screening assay.
Objective
To determine the IC50 values of a test compound (e.g., this compound) for purified COX-1 and COX-2 enzymes. This protocol is based on an enzyme immunoassay (EIA) method that measures the amount of PGE2 produced.
Materials
-
Purified ovine or human COX-1 enzyme
-
Purified human recombinant COX-2 enzyme
-
Reaction Buffer (e.g., 0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol)
-
Heme (cofactor)
-
Arachidonic Acid (substrate)
-
Test inhibitor (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Stannous Chloride (reaction stop solution)
-
PGE2 EIA Kit
-
Microplate reader
Generalized Assay Procedure
-
Reagent Preparation: Prepare all reagents as required. Dilute enzymes and substrate to their final working concentrations in the reaction buffer. Prepare a serial dilution of the test inhibitor.
-
Enzyme Incubation: In separate wells for COX-1 and COX-2, add the reaction buffer, heme, and the respective enzyme.
-
Inhibitor Addition: Add various concentrations of the test inhibitor (or vehicle control for 100% activity) to the wells.
-
Pre-incubation: Incubate the enzyme-inhibitor mixture for a defined period (e.g., 10-15 minutes) at 37°C to allow for binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.
-
Reaction Incubation: Incubate for a short, precise period (e.g., 2 minutes) at 37°C.
-
Reaction Termination: Stop the reaction by adding a saturated solution of stannous chloride.
-
Quantification: Quantify the amount of PGE2 produced in each well using a competitive PGE2 EIA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and use a non-linear regression model to determine the IC50 value.
Experimental Workflow Diagram
The following diagram illustrates the typical workflow for a COX inhibitor screening assay.
Figure 2. General experimental workflow for determining COX inhibitory activity.
Conclusion
This compound is a valuable chemical probe for researchers in inflammation, oncology, and neuroscience. Its exceptional potency and selectivity for COX-2 over COX-1 allow for the precise dissection of COX-2-mediated biological pathways without the confounding effects of COX-1 inhibition. The data and protocols presented in this guide serve as a comprehensive resource for the effective utilization of this compound in a research setting and for the broader study of selective cyclooxygenase inhibition.
References
CAY10404: A Technical Guide for Non-Small Cell Lung Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Non-small cell lung cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide, necessitating the exploration of novel therapeutic agents. CAY10404, a potent and highly selective cyclooxygenase-2 (COX-2) inhibitor, has emerged as a compound of interest in NSCLC research. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, effects on NSCLC cells, and detailed protocols for key experimental assays. The information presented herein is intended to equip researchers with the necessary knowledge to effectively design and execute preclinical studies involving this compound.
Introduction
This compound is a diarylisoxazole derivative that demonstrates high selectivity as a COX-2 inhibitor.[1] The rationale for investigating COX-2 inhibitors in oncology stems from the observation that COX-2 is frequently overexpressed in various malignancies, including NSCLC. Elevated COX-2 levels are associated with increased production of prostaglandin E2 (PGE2), a key signaling molecule that promotes tumor growth, angiogenesis, and immune evasion.[1] By selectively targeting COX-2, this compound offers a promising strategy to disrupt these pro-tumorigenic pathways.
Mechanism of Action
This compound exerts its anti-cancer effects in NSCLC primarily through the inhibition of COX-2. This leads to a reduction in PGE2 synthesis, which in turn modulates downstream signaling pathways critical for cancer cell survival and proliferation. The primary mechanism involves the suppression of the PI3K/Akt and MAPK/ERK signaling cascades.[2][3]
The COX-2/PGE2 signaling pathway plays a crucial role in NSCLC progression. Overexpression of COX-2 leads to increased production of PGE2, which then binds to its receptors, primarily EP4, on the surface of cancer cells. This binding event triggers a cascade of intracellular signals that promote cell proliferation, survival, and migration. This compound, by inhibiting COX-2, effectively blocks the initial step in this pathway, leading to the observed anti-tumor effects.
Quantitative Data Summary
The following table summarizes the key quantitative data reported for this compound in NSCLC research.
| Parameter | Cell Lines | Value | Reference |
| COX-2 IC50 | Not specified | 1 nM | [1] |
| COX-1 IC50 | Not specified | >500 µM | [1] |
| Selectivity Index (COX-1/COX-2) | Not specified | >500,000 | [1] |
| Growth Inhibition IC50 | H460, H358, H1703 | 60-100 µM | [2][3] |
Key Experimental Findings in NSCLC
Research has demonstrated that this compound exhibits significant anti-cancer activity in NSCLC cell lines.
-
Inhibition of Cell Proliferation: this compound inhibits the growth of NSCLC cell lines in a dose-dependent manner, with IC50 values ranging from 60 to 100 µM.[2][3]
-
Induction of Apoptosis: Treatment with this compound induces apoptosis in NSCLC cells.[1] This is evidenced by the cleavage of poly (ADP-ribose) polymerase (PARP) and procaspase-3, key markers of caspase-mediated cell death.[2][3]
-
Modulation of Signaling Pathways: this compound treatment leads to the inhibition of phosphorylation of critical signaling proteins, including Akt, glycogen synthase kinase-3β (GSK-3β), and extracellular signal-regulated kinases 1/2 (ERK1/2) in NSCLC cells.[2][3]
-
Regulation of Apoptotic Proteins: this compound induces a concentration-dependent decrease in the levels of the anti-apoptotic proteins Bcl-2 and Bcl-XL, while not affecting the levels of the pro-apoptotic protein Bax.[1]
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the efficacy of this compound in NSCLC research.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
NSCLC cell lines (e.g., H460, H358, H1703)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed 3 x 10³ cells per well in a 96-well plate and allow them to adhere overnight at 37°C in a 5% CO₂ incubator.
-
Treat the cells with various concentrations of this compound (e.g., 10-100 µM) for the desired duration (e.g., 72 hours). Include a vehicle control (DMSO).
-
After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blot Analysis for Phosphorylated Proteins
Western blotting is used to detect and quantify the levels of specific proteins, including their phosphorylated forms.
Materials:
-
NSCLC cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-phospho-ERK, anti-Akt, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells in lysis buffer on ice.
-
Determine the protein concentration of the lysates using a protein assay kit.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
Apoptosis Detection (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
Materials:
-
NSCLC cells grown on coverslips and treated with this compound
-
4% Paraformaldehyde in PBS
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
TUNEL reaction mixture (containing TdT enzyme and fluorescently labeled dUTP)
-
DAPI or Hoechst for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Fix the treated cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with permeabilization solution for 2 minutes on ice.
-
Wash the cells with PBS.
-
Incubate the cells with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber, protected from light.
-
Wash the cells with PBS.
-
Counterstain the nuclei with DAPI or Hoechst.
-
Mount the coverslips on microscope slides.
-
Visualize the cells under a fluorescence microscope. TUNEL-positive cells will exhibit green fluorescence, indicating apoptosis.
Visualizations
Signaling Pathway
Caption: this compound inhibits COX-2, leading to the suppression of Akt and ERK signaling pathways in NSCLC.
Experimental Workflow
Caption: General experimental workflow for evaluating the effects of this compound on NSCLC cells.
Conclusion
This compound represents a valuable research tool for investigating the role of the COX-2 pathway in non-small cell lung cancer. Its high selectivity and demonstrated efficacy in preclinical models make it a compound of interest for further studies. This technical guide provides a comprehensive resource for researchers, offering detailed protocols and a summary of the current understanding of this compound's mechanism of action in NSCLC. The provided experimental frameworks can be adapted to specific research questions, facilitating the continued exploration of this compound's therapeutic potential.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Effects of this compound on the PKB/Akt and MAPK pathway and apoptosis in non‐small cell lung cancer cells [ouci.dntb.gov.ua]
- 3. Effects of this compound on the PKB/Akt and MAPK pathway and apoptosis in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
CAY10404: A Technical Guide to Its Apoptosis Induction Pathways
Abstract: CAY10404, a highly selective cyclooxygenase-2 (COX-2) inhibitor, has emerged as a potent inducer of apoptosis in various cancer cell lines. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound-induced programmed cell death. It consolidates quantitative data on its efficacy, details key experimental protocols for its evaluation, and illustrates the core signaling pathways it modulates. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and molecular pharmacology.
Introduction
Cyclooxygenase-2 (COX-2) is an enzyme frequently overexpressed in malignant tissues, contributing to inflammation, angiogenesis, and resistance to apoptosis. Small molecule inhibitors that selectively target COX-2 are therefore of significant interest in cancer therapy. This compound, chemically identified as 3-(4-methylsulfonylphenyl)-4-phenyl-5-trifluoromethylisoxazole, is one such highly selective COX-2 inhibitor.[1][2] Extensive research has demonstrated its ability to induce dose-dependent growth inhibition and apoptosis in cancer models, including non-small cell lung cancer (NSCLC) and neuroblastoma.[1][2]
The primary mechanism of this compound's anti-cancer activity is the induction of apoptosis, a form of programmed cell death crucial for tissue homeostasis and the elimination of damaged cells. This process is initiated through the modulation of key intracellular signaling pathways that govern cell survival and proliferation. This guide will explore these pathways, present the quantitative data supporting these findings, and provide the methodologies to replicate and build upon this research.
Core Mechanism of Action: Apoptosis Induction
This compound triggers apoptosis through the suppression of critical pro-survival signaling cascades, primarily the PI3K/Akt and MAPK/ERK pathways.[1] The inhibition of its main target, COX-2, leads to a downstream cascade that culminates in the activation of executioner caspases and subsequent cell death.
Key Apoptotic Events
Treatment of cancer cells with this compound leads to hallmark biochemical and morphological changes associated with apoptosis:
-
Caspase Activation: Western blot analyses consistently show the cleavage of procaspase-3, indicating the activation of caspase-3, a key executioner caspase in the apoptotic cascade.[1][2]
-
PARP Cleavage: Activated caspase-3 subsequently cleaves Poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair. Cleaved PARP is a definitive marker of apoptosis and is readily observed in this compound-treated cells.[1][2]
-
DNA Fragmentation: The TUNEL (terminal deoxynucleotidyl transferase dUTP nick end labeling) assay, which detects DNA breaks characteristic of late-stage apoptosis, shows a significant increase in positive cells following this compound treatment.[1][2]
Modulation of Signaling Pathways
This compound exerts its pro-apoptotic effects by inhibiting two major pro-survival signaling pathways that are often constitutively active in cancer.
-
Inhibition of the PI3K/Akt Pathway: this compound treatment leads to a marked inhibition of the phosphorylation of Akt and its downstream substrate, glycogen synthase kinase-3beta (GSK-3β).[1] The Akt pathway is a central regulator of cell survival, and its suppression is a critical step in this compound-induced cell death.
-
Inhibition of the MAPK/ERK Pathway: The compound also suppresses the mitogen-activated protein kinase (MAPK) pathway by inhibiting the phosphorylation of extracellular signal-regulated kinases 1/2 (ERK1/2).[1] This pathway is crucial for cell proliferation and differentiation, and its inhibition contributes to the anti-proliferative effects of this compound.
Figure 1: this compound inhibits COX-2, leading to the suppression of Akt and ERK signaling pathways.
Quantitative Efficacy Data
The anti-cancer effects of this compound have been quantified across multiple cancer cell lines, demonstrating its consistent dose-dependent activity.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line Type | Specific Cell Lines | Average IC₅₀ | Citation |
|---|---|---|---|
| Non-Small Cell Lung Cancer | H460, H358, H1703 | 60-100 µM | [1] |
| Neuroblastoma | SH-EP, SH-SY5Y, SK-N-MC, MSN | ~60 µM |[2] |
Table 2: Apoptotic and Cell Cycle Effects of this compound in Neuroblastoma Cells
| Parameter | Observation | Timepoint | Citation |
|---|---|---|---|
| Apoptosis (TUNEL Assay) | 20-30% of cells were TUNEL positive | 48 hours | [2] |
| Cell Cycle Distribution | Reduction in G1 phase, increase in G2 phase | 48 hours | [2] |
| Radiosensitization (SH-EP) | 58% cell death with this compound + radiation vs. 49% with this compound alone | Not Specified |[2] |
Key Experimental Protocols
The following section details the methodologies used to characterize the effects of this compound. These protocols serve as a guide for researchers aiming to investigate this compound or similar agents.
Cell Proliferation and Viability (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding: Plate 3 x 10³ to 8 x 10³ cells per well in a 96-well plate and allow them to adhere overnight at 37°C.[1][3]
-
Treatment: Treat cells with a range of this compound concentrations (e.g., 10-115 µM) for the desired duration (e.g., 24 to 72 hours).[1][2]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[3]
-
Formazan Solubilization: Remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control.[3]
Western Blot Analysis
This technique is used to detect specific proteins and their modifications (e.g., cleavage or phosphorylation).
-
Cell Lysis: Treat cells with this compound, then wash with cold PBS and lyse using an appropriate lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA) and incubate with primary antibodies overnight at 4°C. Relevant antibodies include those against PARP, caspase-3, phospho-Akt, phospho-ERK, and a loading control (e.g., β-actin or GAPDH).[1]
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Apoptosis Detection (TUNEL Assay)
The TUNEL assay is used to identify apoptotic cells by detecting DNA fragmentation.
-
Cell Preparation: Culture and treat cells on glass coverslips or slides.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, then permeabilize with a solution containing Triton X-100.
-
TUNEL Reaction: Incubate the cells with a TUNEL reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., BrdUTP or FITC-dUTP) according to the manufacturer's protocol.
-
Staining and Visualization: If required, use a fluorescently labeled secondary antibody to detect the incorporated nucleotides. Counterstain nuclei with DAPI or Hoechst.
-
Analysis: Visualize the cells using fluorescence microscopy. Apoptotic cells will exhibit bright nuclear fluorescence. Quantify the percentage of TUNEL-positive cells.[2]
Figure 2: General experimental workflow for evaluating the anti-cancer effects of this compound.
Conclusion
This compound is a selective COX-2 inhibitor that effectively induces apoptosis in cancer cells. Its mechanism of action is centered on the dual inhibition of the pro-survival PI3K/Akt and MAPK/ERK signaling pathways.[1] This leads to the activation of the caspase cascade, PARP cleavage, and ultimately, programmed cell death.[1][2] Quantitative data robustly support its dose-dependent cytotoxicity in NSCLC and neuroblastoma cell lines.[1][2] Furthermore, its ability to sensitize cancer cells to radiation suggests potential applications in combination therapy regimens.[2] The established protocols and clear mechanistic understanding of this compound provide a solid foundation for further preclinical and clinical investigation into its therapeutic potential.
References
- 1. Effects of this compound on the PKB/Akt and MAPK pathway and apoptosis in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of human neuroblastoma cell growth by this compound, a highly selective Cox-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aspiletrein A Induces Apoptosis Cell Death via Increasing Reactive Oxygen Species Generation and AMPK Activation in Non-Small-Cell Lung Cancer Cells [mdpi.com]
CAY10404: A Technical Guide to its Inhibitory Effect on PKB/Akt Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
CAY10404 is a highly potent and selective diarylisoxazole inhibitor of cyclooxygenase-2 (COX-2), an enzyme frequently overexpressed in various cancers and a key mediator of inflammation and cellular proliferation. This technical guide provides an in-depth analysis of the mechanism by which this compound exerts its inhibitory effects on the proto-oncogene protein kinase B (PKB), also known as Akt, signaling pathway. The suppression of this critical cell survival pathway underlies the pro-apoptotic and anti-proliferative properties of this compound observed in non-small cell lung cancer (NSCLC) and other malignancies. This document details the indirect mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and provides visual representations of the signaling cascades and workflows.
Introduction to this compound and the PKB/Akt Signaling Pathway
This compound is a non-steroidal anti-inflammatory drug (NSAID) that demonstrates high selectivity for COX-2 over COX-1.[1] The PKB/Akt signaling pathway is a crucial intracellular cascade that promotes cell survival, growth, and proliferation in response to extracellular signals.[1] Key proteins in this pathway include phosphatidylinositol 3-kinase (PI3K) and Akt.[1] Dysregulation of the PI3K/Akt pathway, often through the loss of the tumor suppressor PTEN, is a common feature in many cancers, leading to uncontrolled cell growth and resistance to apoptosis.[1]
Mechanism of Action: Indirect Inhibition of PKB/Akt Signaling
This compound's inhibitory effect on the PKB/Akt signaling pathway is not direct but is mediated through its primary function as a COX-2 inhibitor. The mechanism can be delineated as follows:
-
Inhibition of COX-2: this compound binds to and inhibits the enzymatic activity of COX-2, preventing the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for various prostaglandins.[1]
-
Reduction of Prostaglandin E2 (PGE2) Synthesis: The inhibition of COX-2 leads to a significant decrease in the production of prostaglandins, most notably PGE2, which is often found at elevated levels in the tumor microenvironment.[2]
-
Decreased EP2/EP4 Receptor Activation: PGE2 exerts its biological effects by binding to and activating its cognate G-protein coupled receptors, EP1-4. The EP2 and EP4 receptors are known to be coupled to signaling pathways that can activate the PI3K/Akt cascade.[2][3]
-
Suppression of PI3K/Akt Pathway: By reducing the levels of PGE2, this compound diminishes the activation of EP2 and EP4 receptors. This leads to a subsequent decrease in the activation of the downstream PI3K/Akt signaling pathway. The reduced signaling results in decreased phosphorylation of Akt and its downstream targets, such as glycogen synthase kinase-3β (GSK-3β).[3][4]
This indirect mechanism of PKB/Akt inhibition ultimately contributes to the induction of apoptosis and inhibition of cell proliferation in cancer cells.[4]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the efficacy and effects of this compound.
| Parameter | Value | Cell Lines/System | Reference |
| COX-2 IC50 | 1 nM | Purified enzyme | [1] |
| COX-1 IC50 | >500 µM | Purified enzyme | [1] |
| Selectivity Index (COX-1/COX-2) | >500,000 | Purified enzyme | [1] |
Table 1: In Vitro Efficacy of this compound against Cyclooxygenase Enzymes.
| Cell Line | IC50 (µM) after 3 days | Cancer Type | Reference |
| H460 | 60-100 | Non-Small Cell Lung Cancer | [4] |
| H358 | 60-100 | Non-Small Cell Lung Cancer | [4] |
| H1703 | 60-100 | Non-Small Cell Lung Cancer | [4] |
Table 2: Growth Inhibitory Effects of this compound on Non-Small Cell Lung Cancer (NSCLC) Cell Lines.
Experimental Protocols
Detailed methodologies for the key experiments cited in the investigation of this compound's effect on PKB/Akt signaling are provided below.
Cell Proliferation Assay (MTT Assay)
Objective: To determine the dose-dependent effect of this compound on the proliferation of NSCLC cells.[4]
Protocol:
-
Seed 3 x 10³ NSCLC cells per well in 96-well plates and allow them to adhere overnight at 37°C.
-
Treat the cells with varying concentrations of this compound (e.g., 10-100 µM) for 3 days.
-
Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours at 37°C.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Apoptosis Detection (TUNEL Assay)
Objective: To qualitatively and quantitatively assess apoptosis (DNA fragmentation) in NSCLC cells treated with this compound.[4]
Protocol:
-
Culture NSCLC cells on coverslips and treat with this compound at a predetermined effective concentration (e.g., 80 µM) for a specified time.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100 in 0.1% sodium citrate.
-
Perform the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) reaction according to the manufacturer's instructions, which involves incubating the cells with a mixture of terminal deoxynucleotidyl transferase (TdT) and fluorescein-labeled dUTP.
-
Counterstain the nuclei with a DNA-specific dye (e.g., DAPI).
-
Visualize the cells under a fluorescence microscope and quantify the percentage of TUNEL-positive cells.
Western Blot Analysis
Objective: To determine the effect of this compound on the phosphorylation status of key proteins in the PKB/Akt signaling pathway and on markers of apoptosis.[4]
Protocol:
-
Treat NSCLC cells with this compound (e.g., 80 µM) for a specified duration.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against total Akt, phosphorylated Akt (pAkt), total GSK-3β, phosphorylated GSK-3β (pGSK-3β), PARP, and procaspase-3 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.
Visualizations
The following diagrams illustrate the signaling pathways and experimental workflows described in this guide.
Caption: Mechanism of this compound's indirect inhibition of PKB/Akt signaling.
Caption: A simplified workflow for Western blot analysis.
Conclusion
This compound effectively suppresses the PKB/Akt signaling pathway, a key driver of cell survival and proliferation in many cancers. This inhibition is achieved indirectly through the highly selective inhibition of COX-2 and the subsequent reduction in PGE2-mediated activation of the EP2 and EP4 receptors. The data presented in this guide, along with the detailed experimental protocols, provide a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of this compound and other COX-2 inhibitors in oncology. Further research into the nuanced cross-talk between prostanoid signaling and major cancer-driving pathways will be crucial for the development of novel and effective anti-cancer strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. JCI - Prostaglandin E2 reduces radiation-induced epithelial apoptosis through a mechanism involving AKT activation and bax translocation [jci.org]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Effects of this compound on the PKB/Akt and MAPK pathway and apoptosis in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
CAY10404: A Technical Guide for Inflammation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAY10404 is a potent and highly selective diarylisoxazole compound that functions as a cyclooxygenase-2 (COX-2) inhibitor. With an IC50 of 1 nM for COX-2, it demonstrates a selectivity index of over 500,000-fold compared to COX-1 (IC50 > 500 µM), making it a precise tool for investigating the role of COX-2 in various physiological and pathological processes, particularly inflammation.[1][2] This high selectivity minimizes off-target effects associated with non-selective COX inhibitors, allowing for a more focused examination of the COX-2 pathway. This compound has demonstrated efficacy in both in vitro and in vivo models of inflammation and has also been noted for its anti-cancer and analgesic properties.[1][2] This guide provides an in-depth overview of this compound, its mechanism of action, and its application in inflammation studies, complete with experimental protocols and data presented for ease of comparison.
Mechanism of Action
This compound exerts its anti-inflammatory effects primarily through the targeted inhibition of the COX-2 enzyme. COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins (PGs), which are potent lipid mediators of inflammation.[2] Specifically, this compound's inhibition of COX-2 leads to a significant reduction in the synthesis of pro-inflammatory prostaglandins such as prostaglandin E2 (PGE2) and prostaglandin D2 (PGD2).[3]
The downstream effects of reduced PGE2 levels are critical to the anti-inflammatory properties of this compound. PGE2 signals through various E-prostanoid (EP) receptors, with EP2 and EP4 being particularly important in modulating immune responses. Activation of EP2 and EP4 receptors by PGE2 typically leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn activates Protein Kinase A (PKA).[3] This signaling cascade has been shown to influence the differentiation and function of various immune cells, including T-helper (Th) cells.
By inhibiting COX-2 and subsequently reducing PGE2 production, this compound effectively modulates the PGE2-EP2/EP4-cAMP-PKA signaling axis. This modulation has been shown to impact the differentiation of Th9 and Th17 cells, both of which are implicated in allergic and autoimmune inflammation.[3] For instance, COX-2-derived PGE2 has been found to suppress Th9 cell differentiation by down-regulating the expression of the IL-17 receptor B (IL-17RB).[3] Therefore, by using this compound, researchers can dissect the specific roles of COX-2-mediated prostaglandin synthesis in various inflammatory pathways.
Data Presentation: Quantitative Effects of this compound and COX-2 Inhibition
The following tables summarize the quantitative data on the effects of this compound and general COX-2 inhibition in various inflammation models.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Concentration | Effect | Reference |
| COX-2 Inhibition (IC50) | N/A | 1 nM | Potent inhibition of COX-2 activity. | [1][2] |
| COX-1 Inhibition (IC50) | N/A | >500 µM | Highly selective for COX-2 over COX-1. | [1][2] |
| Cell Growth Inhibition (IC50) | Non-small cell lung cancer (NSCLC) cells | 60-100 µM | Inhibition of cancer cell proliferation. | [1] |
| Apoptosis Induction | NSCLC cells | 20-100 µM | Induction of programmed cell death. | [1] |
| iNOS mRNA Expression | LPS-stimulated RAW 264.7 macrophages | 10 µM | Inhibition of inducible nitric oxide synthase mRNA. | [4] |
| COX-2 mRNA Expression | LPS-stimulated RAW 264.7 macrophages | 10 µM | Inhibition of cyclooxygenase-2 mRNA. | [4] |
Table 2: In Vivo Efficacy of this compound
| Model | Animal | Dosage | Effect | Reference |
| Ventilator-induced lung injury | Mice | 50 mg/kg/day (i.p.) | Decreased lung inflammation and attenuated lung injury. | [1] |
Table 3: Effects of COX-2 Inhibition on Pro-inflammatory Cytokines and Immune Cells
| Model | Treatment | Measured Parameter | Result | Reference |
| S. aureus-induced inflammation in dairy cow neutrophils | This compound | PGE2 Production | Significant decrease in PGE2 levels. | [1] |
| S. aureus-induced inflammation in dairy cow neutrophils | This compound | IL-6 Levels | Significant decrease in IL-6 levels. | [1] |
| S. aureus-induced inflammation in dairy cow neutrophils | This compound | IL-1β Levels | Significant decrease in IL-1β levels. | [1] |
| Ovalbumin-induced allergic lung inflammation | COX-2 inhibitors (including this compound) | IL-9+ CD4+ T cells in lung | Dramatically increased percentage of Th9 cells. | [3] |
| Ovalbumin-induced allergic lung inflammation | COX-2 knockout mice | IL-9+ CD4+ T cells in lung | 7.7 ± 0.8% in COX-2-/- vs. 4.0 ± 0.5% in wild-type. | [3] |
| Ovalbumin-induced allergic lung inflammation | COX-2 knockout mice | IL-9+ CD4+ T cells in BALF | 5.4 ± 0.5% in COX-2-/- vs. 3.9 ± 0.4% in wild-type. | [3] |
Experimental Protocols
In Vitro Inflammation Model: LPS-Stimulated Macrophages
This protocol details the use of this compound to study its anti-inflammatory effects on lipopolysaccharide (LPS)-stimulated macrophages.
1. Cell Culture and Treatment:
-
Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Seed the cells in appropriate culture plates and allow them to adhere overnight.
-
Pre-treat the cells with this compound (e.g., at a concentration of 10 µM) for a specified period (e.g., overnight).[4]
-
Stimulate the cells with LPS (e.g., 10 ng/mL) for a designated time (e.g., 4 hours) to induce an inflammatory response.[4]
2. Analysis of Inflammatory Markers:
-
Gene Expression (RT-qPCR):
-
Isolate total RNA from the cells using a suitable kit.
-
Synthesize cDNA from the RNA.
-
Perform quantitative real-time PCR (qPCR) to measure the mRNA expression levels of inflammatory genes such as iNOS, COX-2, TNF-α, IL-6, and IL-1β. Normalize the expression to a housekeeping gene (e.g., GAPDH).
-
-
Protein Expression (Western Blot):
-
Lyse the cells to extract total protein.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against iNOS, COX-2, and phosphorylated/total forms of signaling proteins (e.g., NF-κB, MAPKs).
-
Use appropriate secondary antibodies and a detection system to visualize the protein bands.
-
-
Cytokine Secretion (ELISA):
-
Collect the cell culture supernatant.
-
Measure the concentration of secreted cytokines such as TNF-α, IL-6, and IL-1β using commercially available ELISA kits.
-
In Vivo Inflammation Model: Ovalbumin-Induced Allergic Airway Inflammation
This protocol provides a framework for using this compound in a mouse model of allergic asthma.
1. Animals and Sensitization:
-
Use an appropriate mouse strain (e.g., BALB/c or C57BL/6).
-
Sensitize the mice by intraperitoneal (i.p.) injection of ovalbumin (OVA) emulsified in an adjuvant such as aluminum hydroxide on specific days (e.g., day 0 and day 14).[5][6]
2. This compound Administration and Allergen Challenge:
-
Administer this compound to the treatment group of mice. A starting dose of 50 mg/kg/day (i.p.) can be considered based on its use in other lung inflammation models, though dose-response studies are recommended.[1] In a similar study using multiple COX-2 inhibitors, treatment was given from Day 13 to Day 19 after sensitization.[3]
-
Challenge the mice with an aerosolized solution of OVA for a set period on consecutive days (e.g., days 21, 23, 25, and 27) to induce an allergic inflammatory response in the airways.[7]
3. Assessment of Airway Inflammation:
-
Bronchoalveolar Lavage (BAL) Fluid Analysis:
-
Collect BAL fluid from the lungs.
-
Perform total and differential cell counts to quantify the influx of inflammatory cells (e.g., eosinophils, neutrophils, lymphocytes).
-
Measure cytokine levels (e.g., IL-4, IL-5, IL-13, IL-9, IL-10) in the BAL fluid using ELISA or multiplex assays.
-
-
Histological Analysis:
-
Perfuse and excise the lungs.
-
Fix the lung tissue in formalin and embed in paraffin.
-
Prepare tissue sections and stain with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and with Periodic acid-Schiff (PAS) to evaluate mucus production and goblet cell hyperplasia.
-
-
Flow Cytometry:
-
Prepare single-cell suspensions from lung tissue or BAL fluid.
-
Stain the cells with fluorescently labeled antibodies against cell surface markers (e.g., CD4) and intracellular cytokines (e.g., IL-9) to identify and quantify specific immune cell populations, such as Th9 cells.[3]
-
Mandatory Visualizations
Caption: this compound Mechanism of Action in Inflammation.
Caption: In Vitro Experimental Workflow for this compound.
Caption: Logical Flow of this compound's Anti-inflammatory Action.
References
- 1. Regulatory Effect of PGE2-EP2/EP4 Receptor Pathway on Staphylococcus aureus-Induced Inflammatory Factors in Dairy Cow Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Macrophage phagocytosis assay with reconstituted target particles | Springer Nature Experiments [experiments.springernature.com]
- 3. Cyclooxygenase-2 Inhibits T Helper Cell Type 9 Differentiation during Allergic Lung Inflammation via Down-regulation of IL-17RB - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of allergic airway inflammation through the blockage of NF-κB activation by ellagic acid in an ovalbumin-induced mouse asthma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. OVA-Induced Allergic Airway Inflammation Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inflammation-Induced IL-6 Functions as a Natural Brake on Macrophages and Limits GN - PMC [pmc.ncbi.nlm.nih.gov]
CAY10404 in Neuroblastoma Cell Lines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the effects of CAY10404, a selective cyclooxygenase-2 (COX-2) inhibitor, on neuroblastoma cell lines. The information is compiled from peer-reviewed scientific literature to support further research and drug development efforts in pediatric oncology.
Core Concepts: this compound and its Target in Neuroblastoma
This compound is a potent and highly selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme. In the context of neuroblastoma, an aggressive pediatric cancer of the sympathetic nervous system, the COX-2 pathway has been identified as a significant contributor to tumor progression. COX-2 is often overexpressed in neuroblastoma cells and is implicated in promoting cell proliferation, angiogenesis (the formation of new blood vessels), and resistance to apoptosis (programmed cell death).[1][2] By selectively targeting COX-2, this compound aims to disrupt these pro-tumorigenic signaling cascades.
Quantitative Data Summary
The following tables summarize the key quantitative findings from a pivotal study investigating the effects of this compound on various human neuroblastoma cell lines.[3]
Table 1: In Vitro Efficacy of this compound in Neuroblastoma Cell Lines [3]
| Cell Line | Average IC50 (µM) |
| SH-EP, SH-SY5Y, SK-N-MC, MSN | 60 |
IC50 (Inhibitory Concentration 50%) represents the concentration of this compound required to inhibit the growth of 50% of the cancer cell population.
Table 2: Induction of Apoptosis by this compound in Neuroblastoma Cell Lines [3]
| Treatment Duration | Assay | Percentage of Apoptotic Cells |
| 48 hours | TUNEL | 20-30% |
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) is an assay used to detect DNA fragmentation, a hallmark of apoptosis.
Table 3: Radiosensitizing Effects of this compound in Radioresistant SH-EP Neuroblastoma Cells [3]
| Treatment Group | Decrease in Cell Viability (%) |
| This compound alone | 49 |
| This compound + Ortho-voltage irradiation | 58 |
These data suggest that this compound can enhance the cell-killing effects of radiation therapy.
Mechanism of Action: Signaling Pathways and Cellular Effects
This compound exerts its anti-cancer effects in neuroblastoma cells through the induction of apoptosis and cell cycle arrest.[3]
COX-2 Signaling Pathway in Neuroblastoma
The following diagram illustrates the general COX-2 signaling pathway and its pro-tumorigenic downstream effects, which are inhibited by this compound.
Caption: this compound inhibits COX-2, blocking PGE2 production and its downstream effects.
Induction of Apoptosis
Treatment with this compound leads to the activation of the caspase cascade, a key component of the apoptotic machinery. This is evidenced by the cleavage of Poly(ADP-ribose) polymerase (PARP) and caspase-3.[3] However, the study noted that the expression of inhibitor-of-apoptosis proteins (IAPs) such as X-linked inhibitor-of-apoptosis protein (XIAP) and survivin did not show significant changes.[3]
Cell Cycle Arrest
Fluorescence-activated cell sorter (FACS) analysis of neuroblastoma cells treated with this compound for 48 hours revealed a decrease in the proportion of cells in the G1 phase and an accumulation of cells in the G2 phase of the cell cycle.[3] This indicates that this compound induces a G2 cell cycle arrest, preventing cancer cells from proceeding to mitosis and division.
Experimental Protocols
The following are representative, detailed methodologies for the key experiments cited in the investigation of this compound's effects on neuroblastoma cell lines.
Cell Culture
-
Cell Lines: Human neuroblastoma cell lines SH-EP, SH-SY5Y, SK-N-MC, and MSN.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing cell viability based on the metabolic activity of the cells.
Caption: Workflow for determining cell viability using the MTT assay.
TUNEL Assay for Apoptosis Detection
This protocol outlines the steps for identifying apoptotic cells through the detection of DNA fragmentation.
-
Cell Preparation: Culture neuroblastoma cells on glass coverslips or in chamber slides. Treat with this compound (e.g., 60 µM) for 48 hours.
-
Fixation: Fix the cells with 4% paraformaldehyde in phosphate-buffered saline (PBS) for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 in 0.1% sodium citrate for 2 minutes on ice.
-
TUNEL Reaction: Wash the cells with PBS and then incubate with the TUNEL reaction mixture (containing terminal deoxynucleotidyl transferase and fluorescein-dUTP) in a humidified chamber for 60 minutes at 37°C in the dark.
-
Counterstaining (Optional): Nuclei can be counterstained with a DNA-binding dye such as DAPI (4',6-diamidino-2-phenylindole).
-
Microscopy: Mount the coverslips and visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit green fluorescence.
Western Blot Analysis for Apoptosis Markers
This protocol details the detection of PARP cleavage and cleaved caspase-3.
-
Cell Lysis: Treat neuroblastoma cells with this compound for 48 hours. Harvest and lyse the cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved PARP and cleaved caspase-3 overnight at 4°C. A primary antibody against a housekeeping protein (e.g., β-actin or GAPDH) should be used as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis by Flow Cytometry
This protocol describes the use of propidium iodide (PI) staining to analyze the cell cycle distribution.
Caption: Workflow for analyzing cell cycle distribution via flow cytometry.
Radiosensitization Assay
This protocol is used to determine if a compound can enhance the effects of radiation.
-
Cell Seeding: Seed radioresistant neuroblastoma cells (e.g., SH-EP) in culture plates.
-
Pre-treatment: Treat the cells with this compound at a sub-lethal concentration for a specified period before irradiation.
-
Irradiation: Expose the cells to a specific dose of ortho-voltage irradiation.
-
Post-incubation: Incubate the cells for a further period (e.g., 48 hours).
-
Viability Assessment: Determine cell viability using an MTT assay or by cell counting. Compare the viability of cells treated with this compound and radiation to those treated with each agent alone and to untreated controls.
Conclusion and Future Directions
The available data strongly indicate that this compound is a promising agent for the treatment of neuroblastoma. Its ability to induce apoptosis and cell cycle arrest, coupled with its radiosensitizing effects, warrants further preclinical and potentially clinical investigation. Future studies should focus on in vivo efficacy in animal models of neuroblastoma, pharmacokinetic and pharmacodynamic profiling, and the exploration of combination therapies with other chemotherapeutic agents. A deeper understanding of the downstream signaling pathways affected by COX-2 inhibition in neuroblastoma will also be crucial for optimizing its therapeutic application.
References
CAY10404: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
CAY10404 is a potent and highly selective diarylisoxazole-based inhibitor of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade and a target in various pathological conditions, including cancer. This technical guide provides an in-depth overview of the chemical and physical properties of this compound, its mechanism of action, and detailed experimental protocols for its application in both in vitro and in vivo research settings. The information presented herein is intended to support researchers and drug development professionals in utilizing this compound as a pharmacological tool to investigate the roles of COX-2 in health and disease.
Chemical and Physical Properties
This compound, with the CAS number 340267-36-9, is a synthetic small molecule with a molecular formula of C₁₇H₁₂F₃NO₃S and a molecular weight of 367.34 g/mol .[1] Its chemical structure is characterized by a central isoxazole ring substituted with phenyl, trifluoromethyl, and methylsulfonylphenyl groups. This structural arrangement contributes to its high affinity and selectivity for the COX-2 enzyme.
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value |
| CAS Number | 340267-36-9[1][2][3][4][5] |
| IUPAC Name | 3-(4-(Methylsulfonyl)phenyl)-4-phenyl-5-(trifluoromethyl)isoxazole[5] |
| Molecular Formula | C₁₇H₁₂F₃NO₃S[1][4] |
| Molecular Weight | 367.34 g/mol [1][4] |
| SMILES | CS(=O)(=O)c1ccc(cc1)-c1noc(c1-c1ccccc1)C(F)(F)F[1] |
| Appearance | White to off-white solid[4] |
Table 2: Physical Properties of this compound
| Property | Value |
| Solubility | DMF: 21 mg/mLDMF:PBS (pH 7.2) (1:1): 0.5 mg/mLDMSO: 17 mg/mLEthanol: 17 mg/mL |
| Stability | Stable for at least 4 years when stored as directed.[3] |
| Storage | Store at -20°C[1] |
Mechanism of Action and Biological Activity
This compound is a potent and highly selective inhibitor of the COX-2 enzyme, with a reported IC₅₀ (half-maximal inhibitory concentration) of 1 nM.[4] Its selectivity for COX-2 over COX-1 is exceptionally high, with a selectivity index greater than 500,000.[4] The cyclooxygenase enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. COX-1 is constitutively expressed in most tissues and plays a role in physiological functions, while COX-2 is an inducible enzyme that is upregulated at sites of inflammation. The high selectivity of this compound for COX-2 minimizes the risk of side effects associated with the inhibition of COX-1, such as gastrointestinal complications.
Beyond its anti-inflammatory properties, this compound has been shown to inhibit the PKB/Akt and MAPK signaling pathways.[1][4] These pathways are crucial for cell survival, proliferation, and apoptosis. By inhibiting these pathways, this compound can induce apoptosis in various cancer cell lines, particularly in non-small cell lung cancer (NSCLC) cells.[4]
Experimental Protocols
The following protocols are illustrative examples based on published research and are intended to serve as a starting point for experimental design. Researchers should optimize these protocols for their specific experimental conditions.
In Vitro Cell-Based Assays
This protocol describes the use of this compound to assess its effects on the viability and apoptosis of non-small cell lung cancer (NSCLC) cell lines such as H1703, H358, and H460.[4]
Materials:
-
NSCLC cell lines (e.g., H1703, H358, H460)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
Cell viability reagent (e.g., MTT, WST-1)
-
Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)
-
Plate reader
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed NSCLC cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Allow the cells to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. The final concentrations should range from 10 µM to 100 µM.[4] A vehicle control (DMSO) should be included. Remove the old medium from the wells and add 100 µL of the this compound-containing medium or vehicle control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.[4]
-
Cell Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time. Measure the absorbance or fluorescence using a plate reader.
-
Apoptosis Assessment: For apoptosis analysis, seed cells in 6-well plates and treat with this compound as described above. After 72 hours, harvest the cells and stain with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol. Analyze the stained cells by flow cytometry.
In Vivo Studies in a Mouse Model of Lung Inflammation
This protocol provides a general framework for investigating the anti-inflammatory effects of this compound in a mouse model of ventilator-induced lung injury.[4]
Materials:
-
Adult male C57Bl/6J mice (24-30 g)[4]
-
This compound solution for injection (e.g., dissolved in a suitable vehicle like saline with a small percentage of DMSO and/or Tween 80)
-
Mechanical ventilator
-
Anesthesia (e.g., isoflurane)
-
Materials for bronchoalveolar lavage (BAL) and tissue collection
Procedure:
-
Animal Acclimatization: Acclimatize mice to the laboratory conditions for at least one week before the experiment.
-
This compound Administration: Administer this compound intraperitoneally (i.p.) at a dose of 50 mg/kg/day for 4 days.[4] A control group should receive the vehicle only.
-
Induction of Lung Injury: On the fourth day, anesthetize the mice and induce lung injury by mechanical ventilation with a high tidal volume (e.g., 20 ml/kg) for 4 hours.[4] A control group of non-ventilated mice should also be included.
-
Sample Collection: At the end of the ventilation period, euthanize the mice and perform a bronchoalveolar lavage (BAL) to collect fluid for cytokine and cell analysis. Collect lung tissue for histological examination and biochemical assays (e.g., measurement of prostaglandins like PGE₂ and 6-keto PGF₁α).[4]
-
Analysis: Analyze the BAL fluid for inflammatory cell counts and cytokine levels. Process the lung tissue for histopathology to assess the degree of inflammation and injury. Measure prostaglandin levels in lung homogenates.
Conclusion
This compound is a valuable research tool for investigating the multifaceted roles of COX-2 in various physiological and pathological processes. Its high potency and selectivity make it an ideal candidate for studies requiring precise inhibition of COX-2 activity. This guide provides a comprehensive overview of its properties and potential applications, offering a solid foundation for researchers to incorporate this compound into their experimental designs. As with any pharmacological agent, careful consideration of dosage, timing, and experimental model is crucial for obtaining robust and reproducible results.
References
- 1. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 2. Medchemexpress LLC HY-121537 5mg Medchemexpress, this compound CAS:340267-36-9 | Fisher Scientific [fishersci.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 340267-36-9|3-(4-(Methylsulfonyl)phenyl)-4-phenyl-5-(trifluoromethyl)isoxazole|BLD Pharm [bldpharm.com]
CAY10404: A Technical Guide for the Study of Allergic Lung Inflammation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of CAY10404 and its relevance in the study of allergic lung inflammation. While initially investigated as a selective cyclooxygenase-2 (COX-2) inhibitor, the scientific landscape suggests a more nuanced role for related compounds in the antagonism of the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), a key player in the pathophysiology of allergic diseases. This document will delineate the established mechanism of action of this compound, present available quantitative data, and provide detailed experimental protocols for utilizing compounds of this class in preclinical models of allergic lung inflammation. Furthermore, it will clarify the distinction and structural similarities between this compound and the potent CRTH2 antagonist, CAY10471 (TM30089), to guide researchers in their experimental design.
Introduction: The Role of the PGD2-CRTH2 Axis in Allergic Lung Inflammation
Allergic lung inflammation, the hallmark of asthma, is orchestrated by a complex interplay of immune cells and mediators. A critical pathway implicated in this process is the prostaglandin D2 (PGD2) and its receptor, CRTH2. Upon allergen challenge, mast cells release PGD2, which in turn activates CRTH2 expressed on various immune cells, including T helper 2 (Th2) cells, eosinophils, and basophils. This activation triggers a cascade of pro-inflammatory events, including cell chemotaxis, cytokine release, and eosinophil activation, ultimately contributing to the characteristic features of asthma: airway hyperresponsiveness, eosinophilic inflammation, and mucus hypersecretion.[1]
Targeting the PGD2-CRTH2 signaling axis with small molecule antagonists represents a promising therapeutic strategy for allergic diseases. This guide focuses on this compound, a compound that has been investigated in the context of inflammatory pathways.
This compound: Mechanism of Action and Physicochemical Properties
Initial research characterized this compound as a highly selective and potent inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of prostaglandins.[2] However, the structural similarity of this compound to other diarylisoxazole-based compounds that are potent CRTH2 antagonists has led to its consideration in the context of allergic inflammation.
It is crucial to distinguish this compound from the closely related compound, CAY10471 (also known as TM30089) , which has been extensively validated as a potent and selective CRTH2 antagonist.[3][4] While direct, robust evidence for this compound as a CRTH2 antagonist in allergic inflammation models is limited in publicly available literature, the data on CAY10471 provides a strong rationale for investigating compounds with this scaffold in such studies.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 340267-36-9 | [5] |
| Molecular Formula | C₁₇H₁₂F₃NO₃S | [5] |
| Formula Weight | 367.4 g/mol | [5] |
| Purity | ≥98% | [5] |
| Formulation | A crystalline solid | [5] |
| Solubility | DMF: 21 mg/ml; DMSO: 17 mg/ml; Ethanol: 17 mg/ml | [5] |
Quantitative Data
Due to the limited availability of specific data for this compound as a CRTH2 antagonist in allergic lung inflammation models, this section presents data for this compound as a COX-2 inhibitor and for closely related, well-characterized CRTH2 antagonists to provide a comprehensive overview for researchers.
Table 2: In Vitro Activity of this compound (as a COX-2 Inhibitor)
| Parameter | Value | Cell Line/Enzyme | Reference |
| IC₅₀ (COX-2) | 1 nM | Human Recombinant COX-2 | [2] |
| Selectivity Index (COX-1/COX-2) | >500,000 | Human Recombinant COX-1/COX-2 | [2] |
Table 3: In Vitro Activity of Representative CRTH2 Antagonists
| Compound | Parameter | Value | Assay | Reference |
| CRTH2 antagonist 4 | IC₅₀ | 212 nM | PGD₂-induced Ca²⁺ flux | [6] |
| Kᵢ | 37 nM | Radioligand binding | [6] | |
| TM30089 (CAY10471) | Selectivity | >1000-fold for CRTH2 over DP | Radioligand binding | [4] |
Table 4: In Vivo Efficacy of the CRTH2 Antagonist TM30089 in a Mouse Model of Allergic Asthma
| Treatment | Parameter | Result | Mouse Model | Reference |
| TM30089 (10 mg/kg, p.o.) | Peribronchial Eosinophilia | Significant reduction | OVA-induced allergic asthma | [4] |
| Mucus Cell Hyperplasia | Significant reduction | OVA-induced allergic asthma | [4] |
Signaling Pathways and Experimental Workflows
PGD2-CRTH2 Signaling Pathway in Allergic Inflammation
The following diagram illustrates the central role of the PGD2-CRTH2 axis in mediating allergic airway inflammation. This compound, if acting as a CRTH2 antagonist, would block the binding of PGD2 to CRTH2 on Th2 cells and eosinophils, thereby inhibiting downstream inflammatory responses.
References
- 1. IL-4Rα blockade reduces influenza-associated morbidity in a murine model of allergic asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structures of the human PGD2 receptor CRTH2 reveal novel mechanisms for ligand recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclooxygenase-2 Inhibits T Helper Cell Type 9 Differentiation during Allergic Lung Inflammation via Down-regulation of IL-17RB - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Collaborative interactions between type-2 innate lymphoid cells and Ag-specific CD4+Th2 cells exacerbate murine allergic airway diseases with prominent eosinophilia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
CAY10404: A Technical Guide to its Role in Tumorigenesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAY10404 is a potent and highly selective diarylisoxazole derivative that functions as a cyclooxygenase-2 (COX-2) inhibitor.[1][2] Emerging research has highlighted its significant anti-cancer properties, positioning it as a molecule of interest in the field of oncology. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its role in tumorigenesis, with a focus on quantitative data, detailed experimental protocols, and visual representations of its molecular interactions.
Mechanism of Action
This compound exerts its primary anti-tumorigenic effects through the highly selective inhibition of COX-2, an enzyme often overexpressed in various cancers and responsible for the production of prostaglandins that promote inflammation and cell proliferation.[2] Beyond its canonical role as a COX-2 inhibitor, this compound has been demonstrated to modulate key signaling pathways involved in cell survival and apoptosis, notably the PKB/Akt and MAPK pathways.[1][3]
Selective COX-2 Inhibition
This compound exhibits remarkable selectivity for COX-2 over COX-1. This selectivity is crucial for minimizing the gastrointestinal side effects commonly associated with non-selective COX inhibitors. The structural basis for this selectivity lies in the differences within the active sites of the two enzyme isoforms.[4]
Quantitative Data Summary
The following tables summarize the key quantitative data from studies investigating the effects of this compound on cancer cells.
Table 1: Inhibitory Concentration (IC50) of this compound
| Parameter | Value | Cell Lines | Reference |
| IC50 for COX-2 | 1 nM | - | [1][2] |
| IC50 for COX-1 | >500 µM | - | [1][2] |
| Selectivity Index (COX-1 IC50/COX-2 IC50) | >500,000 | - | [1][2] |
| Average IC50 for Growth Inhibition | 60-100 µM | Non-Small Cell Lung Cancer (NSCLC) | [3] |
| Average IC50 for Growth Inhibition | 60 µM | Human Neuroblastoma (SH-EP, SH-SY5Y, SK-N-MC, MSN) | [5] |
Table 2: this compound Concentration and Cellular Effects
| Concentration Range | Effect | Cell Lines | Reference |
| 10-100 µM | Dose-dependent growth inhibition | NSCLC (H460, H358, H1703) | [3] |
| 15-115 µM | Dose-dependent decrease in cell number | Human Neuroblastoma | [5] |
| 20-100 µM | Induction of apoptosis | NSCLC | [1] |
| 80 µM | Decrease in anti-apoptotic proteins (Bcl-2, Bcl-XL) | NSCLC (H460) | [1] |
| 48 hours post-treatment | 20-30% of cells are TUNEL positive | Human Neuroblastoma | [5] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the anti-tumorigenic effects of this compound.
Cell Proliferation (MTT) Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation.
Protocol:
-
Cell Seeding: Plate 3 x 10³ non-small cell lung cancer (NSCLC) cells per well in a 96-well plate and allow them to adhere overnight at 37°C.[3]
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 10-100 µM) for 3 days.[3]
-
MTT Addition: Following treatment, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Apoptosis Detection (TUNEL) Assay
The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
Protocol:
-
Cell Culture and Treatment: Culture human neuroblastoma cells on coverslips or in a 96-well plate and treat with this compound for 48 hours.[5]
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with a solution like 0.1% Triton X-100 in sodium citrate.
-
TdT Reaction: Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and a labeled dUTP (e.g., BrdUTP or a fluorescently labeled dUTP) for 60 minutes at 37°C.[6]
-
Detection:
-
For BrdUTP, use a fluorescently labeled anti-BrdU antibody for detection.
-
For directly labeled dUTP, proceed to imaging.
-
-
Microscopy: Visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence.
Western Blot Analysis
Western blotting is employed to detect specific proteins in a cell lysate, providing insights into the modulation of signaling pathways.
Protocol:
-
Cell Lysis: Lyse this compound-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[7]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 10-50 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with a solution like 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved PARP, cleaved caspase-3, p-Akt, p-ERK, Bcl-2) overnight at 4°C.[3][5]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis by Flow Cytometry (FACS)
Fluorescence-Activated Cell Sorting (FACS) analysis is used to determine the distribution of cells in different phases of the cell cycle.
Protocol:
-
Cell Treatment and Harvesting: Treat human neuroblastoma cells with this compound for 48 hours, then harvest the cells.[5]
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing to prevent clumping.
-
Staining: Resuspend the fixed cells in a staining solution containing a DNA-binding dye like Propidium Iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI is proportional to the DNA content.
-
Data Analysis: Gate the cell populations to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and the general experimental workflows for its investigation.
This compound-Mediated Inhibition of Pro-Survival Signaling
Caption: this compound inhibits the phosphorylation of Akt and ERK, key nodes in pro-survival signaling.
This compound-Induced Apoptosis Pathway
Caption: this compound induces apoptosis by downregulating anti-apoptotic proteins and activating caspases.
Experimental Workflow for In Vitro Analysis of this compound
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Effects of this compound on the PKB/Akt and MAPK pathway and apoptosis in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of human neuroblastoma cell growth by this compound, a highly selective Cox-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. Proliferation, apoptosis and invasion of human lung cancer cells are associated with NFATc1 - PMC [pmc.ncbi.nlm.nih.gov]
CAY10404: A Technical Guide to its Anti-inflammatory and Analgesic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
CAY10404 is a potent and highly selective diarylisoxazole compound that acts as an inhibitor of cyclooxygenase-2 (COX-2).[1][2] Its exceptional selectivity for COX-2 over COX-1 suggests a favorable safety profile with reduced potential for gastrointestinal side effects commonly associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs). This technical guide provides a comprehensive overview of the available preclinical data on this compound, focusing on its anti-inflammatory and analgesic properties, mechanism of action, and its effects on associated signaling pathways. While direct quantitative data in classical in vivo pain and inflammation models are limited in the public domain, this document consolidates existing in vitro and in vivo findings to support its potential as a valuable research tool and a lead compound for the development of novel anti-inflammatory and analgesic therapies.
Introduction
Inflammation and pain are complex physiological processes often mediated by the upregulation of enzymes such as cyclooxygenase-2 (COX-2). COX-2 is responsible for the synthesis of prostaglandins, particularly prostaglandin E2 (PGE2), which are key mediators of inflammation, pain, and fever.[3][4] Selective inhibition of COX-2 is a well-established therapeutic strategy to mitigate these symptoms while minimizing the adverse effects associated with the inhibition of the constitutively expressed COX-1 isoform. This compound has emerged as a highly potent and selective COX-2 inhibitor, demonstrating significant promise in preclinical studies.[1][2] This guide aims to provide a detailed technical summary of the current knowledge on this compound for researchers and drug development professionals.
Mechanism of Action
This compound exerts its primary pharmacological effect through the potent and selective inhibition of the COX-2 enzyme. By blocking the active site of COX-2, this compound prevents the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for various pro-inflammatory prostaglandins, most notably PGE2.[3][4] This targeted inhibition of PGE2 synthesis is the cornerstone of its anti-inflammatory and analgesic effects.
Quantitative Data
The following tables summarize the available quantitative data for this compound from in vitro and in vivo studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line/System | Reference |
| COX-2 Inhibition (IC50) | 1 nM | Not specified | [1][2] |
| COX-1 Inhibition (IC50) | >500 µM | Not specified | [1][2] |
| Selectivity Index (COX-1 IC50/COX-2 IC50) | >500,000 | Not specified | [1][2] |
| Growth Inhibition (IC50) | 60-100 µM | Non-Small Cell Lung Cancer (NSCLC) cell lines | [5] |
Table 2: In Vivo Efficacy of this compound
| Model | Species | Dosage | Effect | Reference |
| Ventilator-Induced Lung Injury | Mouse | 50 mg/kg/day (i.p.) for 4 days | Decreased lung inflammation; Attenuated cyclooxygenase activity, significantly decreasing BAL PGE2 and 6-keto PGF1α. | [2] |
Signaling Pathways
This compound's primary mechanism of action, the inhibition of COX-2, leads to the modulation of downstream signaling pathways. Furthermore, studies in non-small cell lung cancer cells have shown that this compound can inhibit the phosphorylation of Akt and ERK1/2, key components of the PI3K/Akt and MAPK signaling pathways, respectively.[5] The precise mechanism linking selective COX-2 inhibition to the downregulation of these pathways in the context of inflammation and pain is likely indirect, mediated by the reduction of PGE2 and its subsequent effects on various cell surface receptors and intracellular signaling cascades.[3][6]
Experimental Protocols
Detailed experimental protocols for the specific studies involving this compound are not exhaustively available in the public domain. However, this section provides generalized, yet detailed, methodologies for key assays relevant to the evaluation of this compound's anti-inflammatory and analgesic properties. These can serve as a starting point for researchers designing their own studies.
In Vitro COX-1/COX-2 Inhibition Assay
This protocol outlines a common method for determining the inhibitory activity of a compound against COX-1 and COX-2 enzymes.
Protocol Details:
-
Reagents: Recombinant human COX-1 and COX-2 enzymes, Tris-HCl buffer, heme cofactor, arachidonic acid, colorimetric or fluorometric probe, this compound stock solution, and vehicle control (e.g., DMSO).
-
Procedure: a. Prepare serial dilutions of this compound. b. In a 96-well plate, add the reaction buffer, heme cofactor, and either this compound dilution or vehicle. c. Add the COX enzyme (either COX-1 or COX-2) to the wells and incubate for a specified time (e.g., 10 minutes at 37°C). d. Initiate the reaction by adding arachidonic acid. e. After a set reaction time (e.g., 2 minutes), stop the reaction. f. Measure the signal (absorbance or fluorescence) according to the probe's instructions.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Carrageenan-Induced Paw Edema in Rodents
This is a standard in vivo model for evaluating the anti-inflammatory activity of a compound.[7]
Protocol Details:
-
Animals: Male or female Wistar or Sprague-Dawley rats (150-200 g) or mice (20-25 g).
-
Reagents: Carrageenan solution (e.g., 1% in saline), this compound, vehicle, and a positive control (e.g., indomethacin).
-
Procedure: a. Fast animals overnight before the experiment. b. Administer this compound or controls at a predetermined time before carrageenan injection (e.g., 30-60 minutes). c. Measure the initial paw volume of the right hind paw. d. Inject carrageenan subcutaneously into the plantar side of the right hind paw. e. Measure the paw volume at specified time points after carrageenan injection.
-
Data Analysis: The increase in paw volume is calculated as the difference between the final and initial paw volumes. The percentage inhibition of edema is calculated using the formula: [(Vc - Vt) / Vc] * 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Acetic Acid-Induced Writhing Test in Mice
This is a widely used model for screening analgesic activity, particularly for peripherally acting analgesics.[8]
References
- 1. Multiple signaling pathways are responsible for prostaglandin E2-induced murine keratinocyte proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. kumadai.repo.nii.ac.jp [kumadai.repo.nii.ac.jp]
- 5. Effects of this compound on the PKB/Akt and MAPK pathway and apoptosis in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prostaglandin receptor EP2 in the crosshairs of anti-inflammation, anti-cancer, and neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. painphysicianjournal.com [painphysicianjournal.com]
Methodological & Application
Application Notes and Protocols for CAY10404 in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction: CAY10404 is a potent and selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme. In cellular and in vivo models, it is utilized to investigate the role of COX-2-derived prostaglandins in various biological processes, particularly in inflammation and immunology. These application notes provide detailed protocols for the use of this compound in cell culture, with a focus on its effects on T helper cell differentiation.
Mechanism of Action
This compound selectively blocks the enzymatic activity of COX-2, an inducible enzyme responsible for the conversion of arachidonic acid into prostaglandins (PGs) such as PGD2 and PGE2, especially during inflammation.[1] COX-1, which is constitutively expressed in most tissues, is largely unaffected by this compound at concentrations that inhibit COX-2.[1] The inhibition of COX-2 by this compound leads to a reduction in the production of these pro-inflammatory prostaglandins, thereby modulating downstream signaling pathways.
Signaling Pathway of COX-2 in T Helper Cell Differentiation
The differentiation of naive CD4+ T cells into specific helper subsets, such as Th9 and Th17 cells, is regulated by a complex network of cytokines and signaling molecules. COX-2-derived prostaglandins, specifically PGD2 and PGE2, have been identified as key negative regulators of Th9 cell differentiation.[1][2] This regulation occurs through an autocrine loop involving the suppression of the IL-17RB receptor via a protein kinase A (PKA)-dependent mechanism.[1][2]
References
- 1. Cyclooxygenase-2 Inhibits T Helper Cell Type 9 Differentiation during Allergic Lung Inflammation via Down-regulation of IL-17RB - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclooxygenase-2 inhibits T helper cell type 9 differentiation during allergic lung inflammation via down-regulation of IL-17RB - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for CAY10404 in In Vivo Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
CAY10404 is a potent and highly selective inhibitor of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway responsible for the conversion of arachidonic acid to prostaglandins. Its high selectivity for COX-2 over COX-1 makes it a valuable tool for investigating the role of the COX-2 pathway in various pathological conditions in vivo with minimal off-target effects on COX-1 mediated physiological processes. These application notes provide a summary of published data and detailed protocols for the use of this compound in mouse models of inflammatory disease.
Data Presentation
The following table summarizes the quantitative data for this compound dosage and administration in published in vivo mouse models.
| Mouse Model | Dosage | Administration Route | Frequency & Duration | Reference |
| Ventilator-Induced Lung Injury | 50 mg/kg/day | Intraperitoneal (i.p.) | Daily for 4 days | [1] |
| Allergic Lung Inflammation | Not specified | Not specified | Daily from Day 13 to 19 post-sensitization | Li, H., et al. (2013) |
Note: While Li, H., et al. (2013) utilized this compound in their study, the specific dosage and administration route were not detailed in the publication. The protocol for this model is provided below.
Signaling Pathway
This compound exerts its effect by selectively inhibiting the COX-2 enzyme. The diagram below illustrates the canonical COX-2 signaling pathway.
Caption: this compound selectively inhibits the COX-2 enzyme, blocking prostaglandin synthesis.
Experimental Protocols
Ventilator-Induced Lung Injury (VILI) Mouse Model
This protocol is based on a study where this compound was shown to attenuate ventilator-induced lung injury.[1]
a. Animal Model:
-
Species: Mouse (specific strain may vary, e.g., C57BL/6)
-
Sex: Male or Female
-
Age: 8-12 weeks
b. This compound Preparation and Administration:
-
Preparation: Prepare a stock solution of this compound in a suitable vehicle (e.g., DMSO). For administration, dilute the stock solution in sterile saline or phosphate-buffered saline (PBS) to the final desired concentration. The final concentration of DMSO should be minimized to avoid vehicle-related toxicity.
-
Dosage: 50 mg/kg/day.[1]
-
Administration: Administer via intraperitoneal (i.p.) injection.[1]
c. Experimental Procedure:
-
Administer this compound (50 mg/kg) or vehicle control via i.p. injection daily for 4 days.[1]
-
On day 4, following the final this compound/vehicle administration, induce lung injury through mechanical ventilation.
-
Anesthetize the mice and perform a tracheostomy.
-
Connect the mice to a small animal ventilator.
-
Ventilate with a high tidal volume to induce injury. Specific ventilator settings (e.g., tidal volume, respiratory rate, PEEP) should be optimized for the specific research question and mouse strain.
-
After the ventilation period, euthanize the mice and collect bronchoalveolar lavage fluid (BALF) and lung tissue for analysis of inflammatory markers (e.g., total protein, cell counts, cytokines) and histological evaluation.
Ovalbumin (OVA)-Induced Allergic Lung Inflammation Mouse Model
This is a widely used model to study allergic asthma. This compound has been used in this model to investigate the role of COX-2 in Th9 cell differentiation.
a. Animal Model:
-
Species: Mouse (e.g., BALB/c or C57BL/6)
-
Sex: Female or Male
-
Age: 6-8 weeks
b. This compound Preparation and Administration:
-
Preparation: Prepare this compound as described in the VILI model protocol.
-
Dosage and Administration: While a specific dosage is not provided in the reference study, a typical approach would be to administer the compound via i.p. injection or oral gavage. Dose-response studies may be necessary to determine the optimal dose for a specific experimental endpoint.
c. Experimental Procedure:
-
Sensitization: On days 0 and 7, sensitize mice by i.p. injection of 20 µg of ovalbumin (OVA) emulsified in 2 mg of aluminum hydroxide in a total volume of 200 µL of saline.
-
Challenge: From day 14 to day 17, challenge the mice by exposing them to an aerosol of 1% OVA in saline for 30 minutes each day.
-
This compound Treatment: Administer this compound or vehicle control daily from day 13 to day 19.
-
Endpoint Analysis: 48 hours after the final OVA challenge (day 19), euthanize the mice. Collect BALF for cell differential counts and cytokine analysis. Lung tissue can be collected for histology and gene expression analysis. Blood can be collected for measurement of serum IgE levels.
Experimental Workflow Diagram
The following diagram outlines the general workflow for an in vivo study using this compound in a mouse model.
Caption: General workflow for in vivo mouse studies with this compound.
References
CAY10404: Application Notes and Protocols for IC50 Determination in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro efficacy of CAY10404, a potent and highly selective cyclooxygenase-2 (COX-2) inhibitor, across various cancer cell lines. This document includes a summary of half-maximal inhibitory concentration (IC50) values, detailed experimental protocols for determining these values, and diagrams illustrating the relevant signaling pathways and experimental workflows.
Introduction to this compound
This compound is a diarylisoxazole compound that functions as a highly selective inhibitor of COX-2, an enzyme implicated in inflammation and carcinogenesis. Overexpression of COX-2 has been observed in numerous malignancies, where it contributes to tumor growth, angiogenesis, and resistance to apoptosis. This compound's selective inhibition of COX-2, with minimal effect on the constitutively expressed COX-1 isoform, makes it a valuable tool for cancer research and a potential therapeutic agent. In addition to its primary target, this compound has been shown to inhibit the PKB/Akt and MAPK signaling pathways, which are crucial for cell survival and proliferation.
Data Presentation: this compound IC50 Values
The following table summarizes the reported IC50 values of this compound in different human cancer cell lines. This data demonstrates the dose-dependent inhibitory effect of this compound on cancer cell proliferation.
| Cancer Type | Cell Line(s) | Average IC50 (µM) | Notes |
| Neuroblastoma | SH-EP, SH-SY5Y, SK-N-MC, MSN | 60 | Treatment with this compound in the range of 15-115 µM revealed a dose-dependent decrease in cell number. The reported average IC50 is based on studies across these four cell lines[1]. |
| Non-Small Cell Lung Cancer (NSCLC) | H460, H358, H1703 (representative) | 60 - 100 | This compound inhibits the growth of NSCLC cell lines in a concentration-dependent manner within this IC50 range[2]. |
Signaling Pathway
This compound exerts its anti-cancer effects primarily through the inhibition of the COX-2 enzyme. This inhibition disrupts the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and cell proliferation. Furthermore, this compound has been observed to inhibit the PKB/Akt and MAPK signaling pathways, which are critical for cell survival and growth.
Experimental Protocols
The following is a detailed protocol for determining the IC50 value of this compound in adherent cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell viability by assessing the metabolic activity of mitochondria.
Materials and Reagents
-
Adherent cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
MTT solvent (e.g., 0.04 N HCl in isopropanol or DMSO)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader
Experimental Workflow
References
Preparing a CAY10404 Stock Solution in DMSO: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation of a stock solution of CAY10404 in dimethyl sulfoxide (DMSO). This compound is a potent and highly selective cyclooxygenase-2 (COX-2) inhibitor, demonstrating significant anti-inflammatory, analgesic, and anti-cancer properties.[1][2] Accurate preparation of stock solutions is critical for ensuring reproducible and reliable experimental results.
Quantitative Data Summary
For ease of reference, the key quantitative data for this compound and its solubility are summarized in the table below.
| Parameter | Value | Source |
| Molecular Weight | 367.34 g/mol | MedchemExpress[1] |
| 367.4 g/mol | Cayman Chemical[3] | |
| Solubility in DMSO | 17 mg/mL | Cayman Chemical[3] |
| Recommended Storage | -20°C | Cayman Chemical[3] |
| Long-term Storage | -80°C (up to 6 months) | MedchemExpress[1] |
| Stability | ≥ 4 years (when stored at -20°C) | Cayman Chemical[3] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol outlines the steps to prepare a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for in vitro studies.[4]
Materials:
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile pipette tips
Procedure:
-
Determine the Required Mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, the required mass of this compound can be calculated using the following formula:
-
Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 367.34 g/mol x 1000 mg/g = 3.67 mg
-
-
-
Weighing this compound:
-
Carefully weigh out 3.67 mg of this compound powder using a calibrated analytical balance.
-
Transfer the powder to a sterile microcentrifuge tube or an amber glass vial.
-
-
Adding DMSO:
-
Add 1 mL of anhydrous or high-purity DMSO to the tube containing the this compound powder.
-
-
Dissolution:
-
Cap the tube securely.
-
Vortex the solution vigorously until the this compound powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary, though it is generally not required for this concentration in DMSO.
-
-
Storage:
Experimental Workflow
The following diagram illustrates the key steps in the preparation of the this compound stock solution.
Caption: A flowchart outlining the preparation and storage of a this compound stock solution.
Signaling Pathway Inhibition by this compound
This compound is not only a selective COX-2 inhibitor but also a potent inhibitor of the PKB/Akt and MAPK signaling pathways, which are crucial in cell survival and proliferation.[1][2] Its inhibitory action on these pathways contributes to its pro-apoptotic effects in cancer cells.
Caption: this compound inhibits the PKB/Akt and MAPK pathways, leading to apoptosis.
References
Application Notes and Protocols for CAY10404 Administration in Animal Models of Arthritis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation and progressive joint destruction. Animal models of arthritis are indispensable tools for understanding the pathophysiology of RA and for the preclinical evaluation of novel therapeutic agents. CAY10404 is a potent and selective inhibitor of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade responsible for the production of prostaglandins. Elevated levels of COX-2 and its product, prostaglandin E2 (PGE2), are strongly implicated in the pathogenesis of arthritis, contributing to inflammation, pain, and tissue damage. These application notes provide a comprehensive guide for the administration and evaluation of this compound in the Collagen-Induced Arthritis (CIA) mouse model, a widely used and clinically relevant model of RA.
This compound: A Selective COX-2 Inhibitor
This compound is a chemical compound that selectively inhibits the COX-2 enzyme over COX-1. This selectivity is advantageous as COX-1 is constitutively expressed in many tissues and plays a role in physiological functions such as maintaining the integrity of the gastric mucosa and mediating platelet aggregation. By specifically targeting the inducible COX-2 enzyme, which is upregulated during inflammation, this compound is expected to exert anti-inflammatory effects with a potentially reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.
Signaling Pathway of this compound in Arthritis
In the context of arthritis, pro-inflammatory stimuli such as TNF-α and IL-1β trigger the upregulation of COX-2 in synovial fibroblasts, macrophages, and other immune cells. COX-2 then catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2), which is further metabolized to various prostaglandins, including PGE2. PGE2 is a potent inflammatory mediator that promotes vasodilation, increases vascular permeability, and sensitizes nociceptors, leading to the classic signs of inflammation: swelling, redness, and pain. This compound, by inhibiting COX-2, blocks the production of PGE2, thereby mitigating these inflammatory responses.
CAY10404 Treatment for Primary Cell Cultures: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAY10404 is a potent and highly selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[1][2] COX-2 is a key enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid to prostaglandins, including prostaglandin E2 (PGE2) and prostaglandin D2 (PGD2).[3] Due to its selectivity for COX-2 over COX-1, this compound is a valuable tool for investigating the role of the COX-2 pathway in various biological processes, including inflammation, cancer, and immune cell differentiation, with potentially fewer gastrointestinal side effects than non-selective COX inhibitors.
These application notes provide detailed protocols and data for the use of this compound in primary cell cultures, with a focus on its mechanism of action and effects on key signaling pathways.
Mechanism of Action
This compound exerts its biological effects primarily through the selective inhibition of COX-2. This inhibition leads to a reduction in the production of pro-inflammatory prostaglandins.[3] The downstream consequences of this inhibition are cell-type specific:
-
In Immune Cells (e.g., T helper cells): COX-2-derived prostaglandins, such as PGD2 and PGE2, can suppress the differentiation of certain T helper cell subsets, like Th9 cells. By inhibiting COX-2, this compound can enhance the differentiation of these cells.[3]
-
In Cancer Cells (e.g., Neuroblastoma and Non-Small Cell Lung Cancer): this compound has been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest.[1][2] This is achieved through the modulation of key survival pathways, including the PI3K/Akt and MAPK/ERK signaling cascades.[2]
Data Presentation
Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line Type | Cell Lines | Treatment Concentration Range (µM) | Average IC50 (µM) | Key Outcomes | Reference |
| Human Neuroblastoma | SH-EP, SH-SY5Y, SK-N-MC, MSN | 15 - 115 | 60 | Dose-dependent decrease in cell number, induction of apoptosis, G2 phase cell cycle arrest. | [1] |
| Non-Small Cell Lung Cancer | H460, H358, H1703 | 10 - 100 | 60 - 100 | Dose-dependent growth inhibition, induction of apoptosis. | [2] |
Table 2: Effect of this compound on Apoptosis in Cancer Cell Lines (48h Treatment)
| Cell Line Type | Assay | Observation | Reference |
| Human Neuroblastoma | TUNEL | 20-30% of cells were TUNEL positive. | [1] |
| Human Neuroblastoma | Western Blot | Cleavage of Poly (ADP-ribose) polymerase (PARP) and caspase-3. | [1] |
| Non-Small Cell Lung Cancer | Western Blot | Cleavage of PARP and procaspase-3. | [2] |
Signaling Pathways
This compound Mechanism of Action in Suppressing Pro-inflammatory Prostaglandin Synthesis
Caption: this compound inhibits COX-2, blocking prostaglandin production.
This compound-Induced Apoptosis via PI3K/Akt and MAPK/ERK Pathway Inhibition
References
- 1. Inhibition of human neuroblastoma cell growth by this compound, a highly selective Cox-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound on the PKB/Akt and MAPK pathway and apoptosis in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclooxygenase-2 Inhibits T Helper Cell Type 9 Differentiation during Allergic Lung Inflammation via Down-regulation of IL-17RB - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis Following CAY10404 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing Western blot analysis to investigate the cellular effects of CAY10404, a selective cyclooxygenase-2 (COX-2) inhibitor. The protocols outlined below are intended to assist in the examination of key signaling pathways modulated by this compound.
Introduction
This compound is a potent and selective inhibitor of cyclooxygenase-2 (COX-2). Research has demonstrated its efficacy in inducing apoptosis in various cancer cell lines, including non-small cell lung cancer (NSCLC) and neuroblastoma.[1] The mechanism of action for this compound involves the suppression of the PKB/Akt and MAPK signaling pathways, which are crucial for cell survival and proliferation.[1] Western blot analysis is an essential technique to elucidate the molecular mechanisms of this compound by detecting changes in the expression and phosphorylation status of key proteins within these pathways.
Data Presentation
Quantitative data from dose-response studies and Western blot analysis should be meticulously recorded and presented for clear interpretation and comparison.
Table 1: Dose-Dependent Growth Inhibition of Non-Small Cell Lung Cancer (NSCLC) Cells by this compound
| Cell Line | IC50 (µmol/L) | Treatment Duration | Assay Method |
| H460 | 60 - 100 | 3 days | MTT Assay |
| H358 | 60 - 100 | 3 days | MTT Assay |
| H1703 | 60 - 100 | 3 days | MTT Assay |
Data summarized from a study on the effects of this compound on NSCLC cell lines.[1]
Table 2: Representative Data Table for Quantitative Western Blot Analysis
| Target Protein | Treatment Group | Densitometry (Arbitrary Units) | Fold Change vs. Control |
| p-Akt (Ser473) | Control | 1.00 | 1.00 |
| This compound (60 µM) | 0.45 | 0.45 | |
| Total Akt | Control | 1.00 | 1.00 |
| This compound (60 µM) | 0.98 | 0.98 | |
| Cleaved PARP (89 kDa) | Control | 0.12 | 1.00 |
| This compound (60 µM) | 0.85 | 7.08 | |
| Cleaved Caspase-3 (17/19 kDa) | Control | 0.08 | 1.00 |
| This compound (60 µM) | 0.72 | 9.00 | |
| β-Actin (Loading Control) | Control | 1.00 | 1.00 |
| This compound (60 µM) | 1.02 | 1.02 |
This table is a template for presenting quantitative Western blot data. Actual values will vary depending on the experimental conditions.
Signaling Pathways and Experimental Workflow
This compound Mechanism of Action
This compound, as a selective COX-2 inhibitor, leads to the induction of apoptosis. This is achieved through the downregulation of pro-survival signaling pathways, specifically the PI3K/Akt and MAPK/ERK pathways. Inhibition of these pathways results in the activation of caspases and subsequent cleavage of downstream targets such as PARP.
Caption: this compound inhibits COX-2, leading to apoptosis.
Experimental Workflow for Western Blot Analysis
The following diagram outlines the key steps for performing a Western blot analysis to assess the effects of this compound treatment.
Caption: Workflow for Western Blotting after this compound treatment.
Experimental Protocols
Protocol 1: Cell Lysis and Protein Quantification
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration.
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to the culture dish.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Protocol 2: SDS-PAGE and Western Blotting
-
Sample Preparation:
-
To 20-30 µg of protein from each sample, add 4X Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
Gel Electrophoresis:
-
Load the prepared samples into the wells of a polyacrylamide gel (the percentage of which will depend on the molecular weight of the target protein).
-
Run the gel in 1X running buffer until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. Recommended primary antibodies for this compound studies include those against:
-
Phospho-Akt (Ser473)
-
Total Akt
-
Phospho-GSK-3β (Ser9)
-
Total GSK-3β
-
Phospho-ERK1/2 (Thr202/Tyr204)
-
Total ERK1/2
-
Cleaved PARP
-
Cleaved Caspase-3
-
β-Actin or GAPDH (as a loading control)
-
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using image analysis software and normalize to the loading control.
-
References
Application Notes and Protocols: CAY10404 in Combination with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAY10404 is a potent and selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme. While direct preclinical or clinical data on the combination of this compound with conventional chemotherapy agents is limited, extensive research on other selective COX-2 inhibitors, such as celecoxib, has demonstrated significant potential in enhancing the efficacy of chemotherapy in various cancers. This document provides a comprehensive overview of the principles, protocols, and expected outcomes when combining a selective COX-2 inhibitor, exemplified by celecoxib, with standard chemotherapeutic agents. The underlying mechanism involves the inhibition of the COX-2/prostaglandin E2 (PGE2) pathway, which is frequently upregulated in tumors and contributes to chemoresistance. By inhibiting COX-2, this compound is hypothesized to sensitize cancer cells to the cytotoxic effects of chemotherapy.
Principle of Action
Chemotherapy-induced upregulation of COX-2 in cancer cells is a known mechanism of treatment resistance. COX-2 catalyzes the production of prostaglandins, particularly PGE2, which promotes cancer cell proliferation, survival, angiogenesis, and immune evasion. Selective COX-2 inhibitors counteract these effects, thereby potentially increasing the sensitivity of tumor cells to chemotherapeutic drugs. The combination of a COX-2 inhibitor with chemotherapy has been shown to have synergistic anti-tumor effects.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies on the combination of the selective COX-2 inhibitor celecoxib with various chemotherapy agents.
Table 1: In Vitro Efficacy of Celecoxib in Combination with Chemotherapy Agents
| Cancer Cell Line | Chemotherapy Agent | IC50 (Single Agent) | Combination Treatment | Combination Index (CI) | Observations |
| Lung Cancer | |||||
| A549 (wild-type p53) | Cisplatin | 16.48 µM | Celecoxib + Cisplatin | 0.82 - 0.93 | Synergistic effect.[1] |
| A549/CDDP (Cisplatin-resistant) | Cisplatin | 33.85 µM | Celecoxib + Cisplatin | Not specified | Celecoxib enhanced sensitivity. |
| Breast Cancer | |||||
| MDA-MB-231 | Paclitaxel | 3.15 µM | Celecoxib (73.95 µM) + Paclitaxel | Not specified | Significant reduction in cell viability compared to single agents.[2] |
| MCF-7 | Doxorubicin | Not specified | Celecoxib + Doxorubicin | Not specified | Enhanced apoptosis. |
| Osteosarcoma | |||||
| MG-63 | Cisplatin | 10 µg/ml | Celecoxib (100 µmol/l) + Cisplatin (10 µg/ml) | Not specified | Apoptosis rate: 37.15% (combination) vs. 5.98% (Cisplatin alone) and 6.66% (Celecoxib alone).[3] |
| Cervical Cancer | |||||
| HeLa | Cisplatin | Not specified | Celecoxib (5 µM) + Cisplatin (2 µM) | Not specified | Synergistic decrease in cell proliferation (>75%).[4][5] |
| HeLa | Paclitaxel | Not specified | Celecoxib (5 µM) + Paclitaxel (15 µM) | Not specified | Synergistic decrease in cell proliferation (>75%).[4][5] |
Table 2: In Vivo Efficacy of Celecoxib in Combination with Chemotherapy Agents
| Cancer Type | Animal Model | Chemotherapy Agent | Treatment Regimen | Tumor Growth Inhibition | Reference |
| Gastric Cancer | Nude mice with SGC-7901 xenografts | Tegafur/gimeracil/oteracil potassium | Celecoxib + Tegafur/gimeracil/oteracil potassium | 78.8% (combination) vs. 30.8% (Celecoxib alone) and 50.1% (Chemotherapy alone).[6] | [6] |
| Breast Cancer | Nude mice with MDA-MB-231 xenografts | Acetylbritannilactone (ABL) | Celecoxib (5 mg/kg) + ABL (15 mg/kg) | ~50% reduction in tumor volume with combination after 30 days.[1][7] | [1][7] |
Experimental Protocols
In Vitro Synergy Assessment
1. Cell Culture:
-
Culture cancer cell lines (e.g., A549, MCF-7, MDA-MB-231) in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
2. Cytotoxicity Assay (MTT Assay):
-
Seed cells in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
Treat cells with a range of concentrations of this compound (or celecoxib) and the desired chemotherapy agent, both as single agents and in combination at fixed ratios.
-
After 48-72 hours of incubation, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values for each agent and the combination.
3. Combination Index (CI) Analysis:
-
Use the Chou-Talalay method to determine the nature of the drug interaction.
-
The CI value provides a quantitative measure of synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
-
Software such as CompuSyn can be used for CI calculation.
4. Apoptosis Assay (Annexin V/Propidium Iodide Staining):
-
Treat cells with this compound, the chemotherapy agent, and the combination for 24-48 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in binding buffer and stain with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
-
Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.
In Vivo Xenograft Studies
1. Animal Model:
-
Use immunodeficient mice (e.g., BALB/c nude mice).
-
Subcutaneously inject cancer cells (e.g., 1x10⁶ to 5x10⁶ cells in PBS or Matrigel) into the flank of each mouse.
2. Treatment Protocol:
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (Vehicle control, this compound alone, chemotherapy agent alone, combination of this compound and chemotherapy).
-
Administer this compound (or celecoxib) via oral gavage or in the diet.
-
Administer the chemotherapy agent via an appropriate route (e.g., intraperitoneal or intravenous injection).
-
Monitor tumor size using calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
3. Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the tumors and process them for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers, Western blot for signaling proteins).
Signaling Pathways and Visualizations
The synergistic effect of COX-2 inhibitors with chemotherapy is mediated by the modulation of several key signaling pathways involved in cell survival, proliferation, and apoptosis.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Gemcitabine/Irinotecan/celecoxib in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Celecoxib enhances anticancer effect of cisplatin and induces anoikis in osteosarcoma via PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic celecoxib and dimethyl-celecoxib combinations block cervix cancer growth through multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic celecoxib and dimethyl-celecoxib combinations block cervix cancer growth through multiple mechanisms | PLOS One [journals.plos.org]
- 6. Effect of celecoxib combined with chemotherapy drug on malignant biological behaviors of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
CAY10404: Application Notes and Protocols for Long-Term Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of CAY10404, a potent and selective cyclooxygenase-2 (COX-2) inhibitor, in long-term cell culture experiments. This document outlines the mechanism of action, protocols for determining optimal working concentrations, and detailed procedures for long-term cell treatment and analysis.
Introduction
This compound is a valuable research tool for investigating the role of COX-2 in various physiological and pathological processes, including inflammation, cancer, and neurodegeneration. Its high selectivity for COX-2 over COX-1 minimizes off-target effects, making it an ideal candidate for long-term studies where sustained and specific inhibition is required.
Mechanism of Action: this compound selectively inhibits the COX-2 enzyme, which is responsible for the conversion of arachidonic acid to prostaglandin H2 (PGH2). PGH2 is a key precursor for the synthesis of various prostaglandins, including prostaglandin E2 (PGE2). By blocking this step, this compound effectively reduces the production of pro-inflammatory and pro-proliferative prostaglandins. This inhibition can impact downstream signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell survival, proliferation, and inflammation.
Data Presentation
This compound Product Information
| Property | Value |
| Chemical Name | 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-benzenesulfonamide |
| Molecular Formula | C₁₇H₁₄F₃N₃O₂S |
| Molecular Weight | 397.4 g/mol |
| Purity | ≥98% |
| Formulation | A crystalline solid |
| Storage | Store as a solid at -20°C for up to 4 years. |
| Solubility | Soluble in DMSO (≥25 mg/mL) and DMF (≥25 mg/mL). |
| Aqueous Solubility | For cell culture applications, it is recommended to prepare a stock solution in DMSO and then dilute it into the aqueous culture medium. Aqueous solutions should be prepared fresh and not stored for more than one day. |
Reported IC₅₀ Values for this compound (Short-Term Exposure)
| Cell Line Type | Cell Line | IC₅₀ (µM) | Exposure Time | Assay |
| Non-Small Cell Lung Cancer | H460 | ~60-100 | 3 days | MTT Assay[1] |
| Non-Small Cell Lung Cancer | H358 | ~60-100 | 3 days | MTT Assay[1] |
| Non-Small Cell Lung Cancer | H1703 | ~60-100 | 3 days | MTT Assay[1] |
Experimental Protocols
Protocol 1: Determination of a Sub-Toxic Concentration of this compound for Long-Term Experiments
To ensure that the observed effects in long-term experiments are due to the specific inhibition of COX-2 and not to general cytotoxicity, it is crucial to determine a sub-toxic working concentration.
Materials:
-
Cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin/streptomycin)
-
This compound
-
DMSO (cell culture grade)
-
96-well plates
-
Cell viability assay kit (e.g., MTT, XTT, or CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Prepare a Stock Solution: Dissolve this compound in DMSO to a high concentration (e.g., 10-20 mM). Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Cell Seeding: Seed your cells in a 96-well plate at a density that allows for logarithmic growth over the planned duration of the experiment (e.g., 7-10 days).
-
Prepare Drug Dilutions: The day after seeding, prepare a series of dilutions of this compound in complete culture medium. It is recommended to start with a wide range of concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.
-
Long-Term Incubation and Treatment Renewal: Incubate the cells at 37°C in a humidified incubator with 5% CO₂. Crucially, the medium containing freshly diluted this compound should be replaced every 48-72 hours. This is to account for the potential degradation of the compound in the culture medium and to replenish nutrients.
-
Assess Cell Viability: At various time points (e.g., day 3, 5, 7, and 10), perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Plot cell viability (%) against the concentration of this compound for each time point. The highest concentration that does not significantly reduce cell viability compared to the vehicle control is considered the sub-toxic concentration suitable for long-term experiments.
Protocol 2: Long-Term Treatment of Cells with this compound
This protocol outlines a general procedure for treating cells with a sub-toxic concentration of this compound for an extended period to study its effects on cellular processes.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution in DMSO
-
Appropriate size cell culture plates or flasks
-
Reagents for downstream analysis (e.g., lysis buffer for western blotting, TRIzol for RNA extraction)
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in culture plates or flasks. The seeding density should be low enough to prevent confluence before the end of the experiment.
-
Treatment Initiation: The day after seeding, replace the medium with fresh complete medium containing the pre-determined sub-toxic concentration of this compound or vehicle control (DMSO).
-
Sustained Treatment: Incubate the cells at 37°C and 5% CO₂. Replace the medium with freshly prepared this compound-containing or vehicle control medium every 48-72 hours.
-
Cell Monitoring: Regularly monitor the cells under a microscope for any morphological changes.
-
Endpoint Analysis: At the desired experimental endpoint (e.g., after 7, 14, or 21 days), harvest the cells for downstream analysis.
-
For Protein Analysis (Western Blot): Wash the cells with ice-cold PBS and lyse them with an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
For Gene Expression Analysis (RT-qPCR): Wash the cells with PBS and extract total RNA using a suitable method.
-
For Functional Assays: Harvest the cells according to the specific requirements of the assay (e.g., migration assay, apoptosis assay).
-
Protocol 3: Measurement of Prostaglandin E2 (PGE2) Levels
This protocol describes how to measure the inhibitory effect of this compound on the production of PGE2.
Materials:
-
Cells treated with this compound or vehicle as described in Protocol 2
-
Cell culture supernatant
-
PGE2 ELISA kit
Procedure:
-
Collect Supernatant: At the end of the treatment period, collect the cell culture supernatant from both this compound-treated and vehicle-treated cells.
-
Centrifugation: Centrifuge the supernatant to remove any detached cells or debris.
-
PGE2 Measurement: Measure the concentration of PGE2 in the supernatant using a commercial PGE2 ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Compare the PGE2 levels in the supernatant from this compound-treated cells to those from vehicle-treated cells to determine the extent of COX-2 inhibition.
Mandatory Visualizations
This compound Mechanism of Action
Caption: this compound inhibits COX-2, blocking prostaglandin synthesis.
Experimental Workflow for Long-Term this compound Treatment
Caption: Workflow for long-term cell culture experiments with this compound.
This compound's Impact on Downstream Signaling Pathways
Caption: this compound inhibits signaling pathways downstream of COX-2.
References
Troubleshooting & Optimization
CAY10404 Technical Support Center: Addressing Aqueous Solubility Challenges
For researchers, scientists, and drug development professionals utilizing CAY10404, its limited solubility in aqueous media can present a significant hurdle in experimental design and execution. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to ensure successful preparation and application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a stock solution of this compound?
A1: this compound is soluble in several organic solvents. For preparing a concentrated stock solution, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and ethanol are recommended.
Q2: How can I prepare an aqueous working solution of this compound?
A2: Due to its low aqueous solubility, it is advised to first dissolve this compound in an organic solvent like DMF or DMSO to create a stock solution. This stock solution can then be diluted into your aqueous buffer of choice to the final desired concentration. This two-step method helps to minimize precipitation.
Q3: What is the maximum achievable concentration of this compound in a buffered aqueous solution?
A3: The solubility of this compound in a 1:1 solution of DMF:PBS (pH 7.2) is approximately 0.5 mg/mL.[1] Direct solubility in purely aqueous buffers is expected to be significantly lower.
Q4: I observed precipitation when I diluted my this compound stock solution into my aqueous buffer. What should I do?
A4: Precipitation upon dilution into an aqueous buffer is a common issue with hydrophobic compounds like this compound. Please refer to our Troubleshooting Guide below for detailed steps to address this.
Q5: For how long can I store the aqueous working solution of this compound?
A5: It is not recommended to store aqueous solutions of this compound. These solutions should be prepared fresh for each experiment to ensure compound stability and avoid precipitation over time.
Solubility Data
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Approximate Solubility |
| DMF | 21 mg/mL[1] |
| DMSO | 17 mg/mL[1] |
| Ethanol | 17 mg/mL[1] |
| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL[1] |
Experimental Protocol: Preparation of an Aqueous Working Solution
This protocol outlines the recommended two-step procedure for preparing a working solution of this compound in an aqueous buffer.
Materials:
-
This compound solid powder
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Sterile aqueous buffer of choice (e.g., PBS, pH 7.2)
-
Vortex mixer
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Weigh the desired amount of this compound powder and dissolve it in a minimal amount of DMF or DMSO.
-
For example, to prepare a 10 mg/mL stock solution, dissolve 10 mg of this compound in 1 mL of DMF.
-
Vortex thoroughly to ensure the compound is completely dissolved. This is your stock solution.
-
-
Dilute the Stock Solution into Aqueous Buffer:
-
Warm your aqueous buffer to the temperature of your experiment (e.g., 37°C for cell culture).
-
While vortexing the aqueous buffer, slowly add the required volume of the this compound stock solution to achieve your final desired concentration.
-
For instance, to prepare a 10 µM working solution from a 10 mM stock, add 1 µL of the stock solution to 1 mL of the aqueous buffer.
-
Visually inspect the solution for any signs of precipitation.
-
Troubleshooting Guide: Precipitation Issues
Encountering precipitation can be a frustrating experience. This guide provides a systematic approach to resolving this issue.
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution | The final concentration in the aqueous buffer is too high. | - Decrease the final concentration of this compound. - Increase the percentage of the organic solvent in the final solution (note: ensure the final solvent concentration is compatible with your experimental system). |
| The aqueous buffer is too cold. | Warm the aqueous buffer to your experimental temperature before adding the stock solution. | |
| Inadequate mixing. | Add the stock solution to the aqueous buffer while vortexing to ensure rapid and uniform dispersion. | |
| Cloudy or hazy solution | Micro-precipitation is occurring. | - Centrifuge the solution at a high speed (e.g., 10,000 x g) for 5-10 minutes to pellet any precipitate. - Use the supernatant for your experiment, and consider the actual concentration to be lower than intended. |
| Compound appears to "crash out" over time | The aqueous solution is unstable. | Prepare the aqueous working solution immediately before use. Avoid storing it. |
Visualizing the Experimental Workflow
The following diagram illustrates the recommended workflow for preparing an aqueous solution of this compound.
Caption: Workflow for preparing this compound aqueous solutions.
Signaling Pathway Context
This compound is a potent and highly selective inhibitor of Cyclooxygenase-2 (COX-2). The diagram below illustrates the simplified COX-2 signaling pathway.
Caption: this compound inhibits the COX-2 signaling pathway.
References
CAY10404 stability in solution at room temperature
Welcome to the technical support center for CAY10404. This guide provides answers to frequently asked questions and troubleshooting advice for researchers, scientists, and drug development professionals working with this selective COX-2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon arrival?
A: Upon receipt, this compound should be stored at -20°C.[1] The product is shipped at room temperature, and this short-term exposure does not affect its stability.[1] When stored as a solid at -20°C, the compound is stable for at least four years.[1]
Q2: What is the recommended solvent for dissolving this compound?
A: The choice of solvent will depend on your experimental requirements. This compound is soluble in several organic solvents. For biological experiments, it is common to prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into an aqueous buffer or cell culture medium.
Q3: How stable is this compound in solution at room temperature?
A: There is currently no specific data available from the manufacturer regarding the stability of this compound in solution at room temperature for extended periods. While the solid compound is stable, solutions, especially aqueous dilutions, may have limited stability.
Based on general laboratory best practices and information for other similar compounds, it is strongly recommended to prepare solutions fresh for each experiment . If you must prepare a stock solution in an organic solvent, it should be stored at -20°C or -80°C and used as quickly as possible. For aqueous working solutions, it is advisable to prepare them immediately before use and not to store them for more than one day.
Q4: I see precipitation in my this compound solution. What should I do?
A: Precipitation can occur for several reasons:
-
Solubility Limit Exceeded: You may have exceeded the solubility of this compound in your chosen solvent or in the aqueous buffer after dilution. Please refer to the solubility data table below.
-
Temperature Changes: If a concentrated stock solution stored at a low temperature is not completely warmed to room temperature before use, the compound may precipitate upon dilution.
-
Solution Instability: The compound may be degrading over time if the solution has been stored, especially at room temperature.
To resolve this, you can try gentle warming and vortexing of the solution. If precipitation persists, it is recommended to prepare a fresh solution.
Data Presentation
This compound Solubility Data
| Solvent | Solubility |
| Dimethylformamide (DMF) | 21 mg/mL |
| Dimethyl sulfoxide (DMSO) | 17 mg/mL |
| Ethanol | 17 mg/mL |
| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL |
Data sourced from Cayman Chemical product information.[1]
Experimental Protocols
Preparation of a this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
Procedure:
-
Equilibrate: Allow the vial of solid this compound to warm to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound in a sterile container. The formula weight of this compound is 367.4 g/mol .[1]
-
Dissolving: Add the appropriate volume of anhydrous DMSO to the solid this compound to achieve a 10 mM concentration. For example, to prepare a 10 mM solution from 1 mg of this compound:
-
Volume (L) = (Mass (g) / Formula Weight ( g/mol )) / Molarity (mol/L)
-
Volume (µL) = (0.001 g / 367.4 g/mol ) / 0.010 mol/L * 1,000,000 µL/L ≈ 272.2 µL
-
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution.
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C. It is recommended to use the stock solution as soon as possible.
Preparation of a Working Solution for Cell Culture
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Pre-warmed cell culture medium
Procedure:
-
Thaw Stock Solution: Thaw the this compound stock solution at room temperature.
-
Dilution: Perform a serial dilution of the stock solution into pre-warmed cell culture medium to achieve the desired final concentration. Ensure that the final concentration of the organic solvent (e.g., DMSO) is low enough to not affect the cells (typically <0.1%).
-
Mixing: Mix the working solution thoroughly by gentle pipetting or inversion.
-
Application: Add the freshly prepared working solution to your cell culture immediately.
Troubleshooting and Logical Relationships
The following diagram illustrates a troubleshooting workflow for issues related to this compound solution stability and experimental outcomes.
Caption: Troubleshooting workflow for this compound solution issues.
References
Preventing CAY10404 precipitation in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of CAY10404 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture experiments?
This compound is a highly selective COX-2 inhibitor.[1] It is used in cell culture experiments to study the role of COX-2 in various biological processes, including inflammation, proliferation, and apoptosis.
Q2: What are the common causes of this compound precipitation in cell culture media?
Precipitation of this compound in cell culture media can be attributed to several factors:
-
Low Aqueous Solubility: this compound, like many small molecule inhibitors, likely has poor solubility in aqueous solutions such as cell culture media.
-
Improper Stock Solution Preparation: Incorrect solvent choice, concentration, or storage of the stock solution can lead to precipitation upon dilution in the media.
-
Suboptimal Dilution Method: The method of diluting the concentrated stock solution into the cell culture medium is critical. Rapid addition or inadequate mixing can cause the compound to crash out of solution.
-
Media Composition and pH: Components of the cell culture medium, such as salts and proteins, can interact with this compound and reduce its solubility. The pH of the medium can also influence the solubility of the compound.[1][2]
-
Temperature Fluctuations: Changes in temperature, such as moving media from a refrigerator to a 37°C incubator, can affect the solubility of dissolved compounds.[2] Repeated freeze-thaw cycles of stock solutions should also be avoided.[1]
Q3: What is the recommended solvent for preparing this compound stock solutions?
Q4: How should I store my this compound stock solution?
Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[1] Protect the solution from light.
Troubleshooting Guide
This guide provides a step-by-step approach to troubleshoot and prevent this compound precipitation.
Issue 1: Precipitation observed immediately after adding this compound to the cell culture medium.
This is often due to the poor aqueous solubility of the compound and the dilution method.
Troubleshooting Steps:
-
Verify Stock Solution Integrity: Ensure your stock solution is clear and has been stored correctly. If the stock solution shows any signs of precipitation, it should not be used.
-
Optimize the Dilution Process:
-
Pre-warm the cell culture medium to 37°C before adding the this compound stock solution.
-
Add the stock solution dropwise to the medium while gently swirling or vortexing. This helps to disperse the compound quickly and avoid localized high concentrations.
-
Do not add the stock solution directly to cold medium.
-
-
Reduce the Final Concentration of the Organic Solvent: The final concentration of the organic solvent (e.g., DMSO) in the cell culture medium should be kept to a minimum, typically below 0.5%, as higher concentrations can be toxic to cells and may also contribute to precipitation.[3][4]
Issue 2: Precipitation or crystals appear in the cell culture plate after incubation.
This may indicate that the compound is coming out of solution over time at the incubation temperature or is interacting with media components.
Troubleshooting Steps:
-
Lower the Final Concentration of this compound: The working concentration of this compound may be above its solubility limit in the complete cell culture medium. Perform a dose-response experiment to determine the optimal, non-precipitating concentration range.
-
Evaluate Media Components: If using a serum-free medium, the absence of proteins that can help solubilize hydrophobic compounds might be a factor. Consider if any media supplements could be interacting with this compound.
-
pH of the Medium: Ensure the pH of your cell culture medium is stable and within the optimal physiological range (typically 7.2-7.4).[1]
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol provides a general guideline. Always refer to the manufacturer's product data sheet for specific instructions.
Materials:
-
This compound (solid)
-
Anhydrous-grade Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound in anhydrous DMSO. For example, for a compound with a molecular weight of 367.4 g/mol , dissolve 3.67 mg in 1 mL of DMSO.
-
Vortex gently until the solid is completely dissolved.
-
Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
| Parameter | Value |
| Compound | This compound |
| Molecular Weight | 367.4 g/mol |
| Solvent | Anhydrous DMSO |
| Stock Concentration | 10 mM |
| Storage | -20°C or -80°C |
Table 1: Example Stock Solution Parameters for this compound.
Protocol 2: Dilution of this compound Stock Solution into Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
Procedure:
-
Determine the final desired concentration of this compound in your experiment.
-
Calculate the volume of the 10 mM stock solution needed. For example, to make 10 mL of medium with a final concentration of 10 µM this compound, you will need 10 µL of the 10 mM stock solution.
-
In a sterile tube, add the required volume of the 10 mM stock solution to the pre-warmed cell culture medium.
-
Immediately after adding the stock solution, gently vortex or invert the tube to ensure rapid and thorough mixing.
-
Visually inspect the medium for any signs of precipitation before adding it to your cells.
| Final this compound Concentration (µM) | Volume of 10 mM Stock per 10 mL Medium (µL) | Final DMSO Concentration (%) |
| 1 | 1 | 0.01 |
| 5 | 5 | 0.05 |
| 10 | 10 | 0.1 |
| 20 | 20 | 0.2 |
Table 2: Example Dilution Scheme for this compound.
Visual Guides
Caption: A flowchart illustrating the recommended experimental workflow for preparing and using this compound in cell culture.
Caption: A decision tree to guide troubleshooting efforts when this compound precipitation is observed.
References
CAY10404 off-target effects in kinase assays
This technical support center provides troubleshooting guides and frequently asked questions regarding the off-target effects of CAY10404, particularly in kinase assays. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and highly selective inhibitor of cyclooxygenase-2 (COX-2).[1] Its primary mechanism of action is the inhibition of COX-2, an enzyme responsible for the conversion of arachidonic acid to prostaglandins (PGs), such as PGE2 and PGD2.[2] It exhibits a very high selectivity index for COX-2 over COX-1, with a reported IC50 of 1 nM for COX-2 and >500 µM for COX-1.[1]
Q2: Has this compound been profiled against a panel of kinases?
Based on currently available public information, comprehensive screening data of this compound against a broad panel of kinases has not been published. Therefore, its direct off-target effects on specific kinases are not well-characterized.
Q3: Are there any known indirect effects of this compound on kinase signaling pathways?
Yes, some studies have reported that this compound can indirectly affect kinase signaling pathways that are downstream of COX-2 and its prostaglandin products. For example, in non-small cell lung cancer (NSCLC) cells, treatment with this compound has been shown to inhibit the phosphorylation of Akt, glycogen synthase kinase-3β (GSK-3β), and extracellular signal-regulated kinases 1/2 (ERK1/2).[3] These effects are likely a consequence of inhibiting the production of prostaglandins that can modulate these signaling pathways.
Q4: What are the known off-target effects of selective COX-2 inhibitors in general?
While highly selective for COX-2 over COX-1, some selective COX-2 inhibitors have been reported to have off-target effects that are independent of COX-2 inhibition.[4] These can include interactions with other enzymes and signaling proteins. Some COX-2 inhibitors have been noted to affect pathways such as NF-κB signaling.[5] However, specific kinase off-target profiles are unique to each compound.
Troubleshooting Guide
Issue 1: I am using this compound as a selective COX-2 inhibitor, but I am observing unexpected changes in a kinase signaling pathway.
-
Possible Cause 1: Indirect effects via prostaglandin inhibition. The primary function of this compound is to block the synthesis of prostaglandins. These lipid mediators can signal through various G-protein coupled receptors, which in turn can modulate the activity of numerous kinase cascades, including the PI3K/Akt and MAPK/ERK pathways.[1][3] Your observed effects may be a downstream consequence of reduced prostaglandin signaling in your experimental system.
-
Troubleshooting Steps:
-
Confirm COX-2 Inhibition: Measure the levels of a key prostaglandin, such as PGE2, in your experimental system to confirm that this compound is effectively inhibiting COX-2 at the concentration used.
-
Prostaglandin Rescue Experiment: To determine if the observed kinase signaling changes are due to prostaglandin inhibition, perform a rescue experiment by adding back the specific prostaglandin (e.g., PGE2) that is downstream of COX-2 in your system. If the addition of the prostaglandin reverses the effect of this compound on the kinase pathway, it is likely an indirect effect.
-
Use a Structurally Different COX-2 Inhibitor: To rule out compound-specific off-target effects, use another highly selective COX-2 inhibitor with a different chemical scaffold and see if it recapitulates the same phenotype.
-
Issue 2: My results with this compound are inconsistent or not what I expected based on its reported high selectivity.
-
Possible Cause 1: Cell-type specific COX-2 expression and prostaglandin signaling. The effects of this compound are dependent on the expression and activity of COX-2 in your specific cell line or model system. If COX-2 is not expressed or is inactive, this compound will have no on-target effect.
-
Troubleshooting Steps:
-
Verify COX-2 Expression: Confirm the expression of COX-2 in your cells or tissue of interest at the protein level (e.g., by Western blot or immunohistochemistry).
-
Assess Basal Prostaglandin Production: Measure the basal levels of prostaglandins produced by your cells to ensure that the COX-2 pathway is active.
-
-
Possible Cause 2: Uncharacterized direct off-target kinase activity. Although not documented, it is possible that at higher concentrations, this compound may have direct off-target interactions with certain kinases.
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Determine the minimal effective concentration of this compound for COX-2 inhibition in your system and use the lowest effective concentration in your experiments to minimize potential off-target effects.
-
Consider a Kinase Profiling Assay: If you suspect a direct off-target kinase effect and it is critical for your research, you may consider running a commercial kinase profiling service to screen this compound against a panel of kinases.
-
Quantitative Data Summary
As there is no publicly available data on the direct inhibition of kinases by this compound, a table summarizing such off-target effects cannot be provided. The known inhibitory activity of this compound is presented below.
| Target | IC50 | Selectivity Index (COX-1/COX-2) |
| COX-2 | 1 nM | >500,000 |
| COX-1 | >500 µM |
Table 1: Inhibitory activity of this compound on cyclooxygenase isoforms.[1]
Experimental Protocols
Protocol: Kinase Profiling Assay to Determine Off-Target Effects
This protocol outlines a general workflow for assessing the selectivity of a compound like this compound against a panel of protein kinases. This is typically performed as a service by specialized contract research organizations.
Objective: To identify potential off-target interactions of this compound with a broad range of protein kinases.
Principle: The assay measures the ability of this compound to inhibit the activity of individual kinases in a large panel. Radiometric assays, which measure the incorporation of radiolabeled phosphate from ATP onto a substrate, are considered the gold standard.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Panel of purified, active protein kinases
-
Specific peptide or protein substrates for each kinase
-
Assay buffer (typically contains buffer, MgCl2, DTT, and BSA)
-
[γ-³²P]ATP or [γ-³³P]ATP (radiolabeled ATP)
-
ATP solution
-
Phosphocellulose filter plates or membranes
-
Wash buffer (e.g., phosphoric acid)
-
Scintillation counter and scintillation fluid
Methodology:
-
Compound Preparation: Prepare serial dilutions of this compound in the appropriate assay buffer. A typical screening concentration is 1 µM or 10 µM. Include a vehicle control (e.g., DMSO).
-
Kinase Reaction Setup:
-
In a multi-well plate, add the kinase, its specific substrate, and the assay buffer to each well.
-
Add the prepared dilutions of this compound or vehicle control to the appropriate wells.
-
Pre-incubate the mixture for a short period (e.g., 10-15 minutes) at room temperature to allow the compound to bind to the kinase.
-
-
Initiation of Kinase Reaction:
-
Start the kinase reaction by adding a mixture of unlabeled ATP and radiolabeled [γ-P]ATP to each well.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes). The incubation time should be within the linear range of the kinase reaction.
-
-
Termination of Reaction and Substrate Capture:
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unreacted [γ-P]ATP will not.
-
-
Washing:
-
Wash the filter plate multiple times with the wash buffer to remove any unbound radiolabeled ATP.
-
-
Detection:
-
Dry the filter plate and add scintillation fluid to each well.
-
Measure the radioactivity in each well using a scintillation counter. The amount of radioactivity is proportional to the kinase activity.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control.
-
Percentage Inhibition = (1 - (Signal with this compound / Signal with Vehicle)) * 100
-
For kinases that show significant inhibition, a dose-response curve can be generated to determine the IC50 value.
-
Visualizations
Caption: this compound inhibits COX-2, blocking prostaglandin synthesis and downstream signaling.
Caption: Troubleshooting workflow for unexpected results with this compound.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. IP-Kinase Assay [bio-protocol.org]
- 3. Effects of this compound on the PKB/Akt and MAPK pathway and apoptosis in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing CAY10404 Concentration for Maximum Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing CAY10404, a selective cyclooxygenase-2 (COX-2) inhibitor. This guide offers troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments, ensuring optimal concentration for maximum efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in cell culture experiments?
A1: The optimal concentration of this compound is cell-type dependent and should be determined empirically for each new experimental system. Based on published studies, a good starting point for dose-response experiments is in the range of 10 µM to 100 µM. For some applications, such as the pre-treatment of macrophages, a concentration of 10 µM has been shown to be effective.
Q2: How should I prepare and store this compound for in vitro use?
A2: this compound is typically dissolved in an organic solvent such as DMSO to create a concentrated stock solution. It is crucial to ensure the final concentration of the solvent in the cell culture medium remains non-toxic to the cells, generally below 0.1%. For storage, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound. Store stock solutions at -20°C or -80°C for long-term stability.
Q3: I am not observing the expected inhibitory effect of this compound on my cells. What could be the issue?
A3: Several factors could contribute to a lack of efficacy. First, confirm that your cell line expresses COX-2, as this compound is a selective COX-2 inhibitor. The expression of COX-2 can be induced in some cell lines by stimulation with agents like lipopolysaccharide (LPS). Second, verify the viability of your this compound stock solution, as improper storage can lead to degradation. Finally, consider the possibility of low compound solubility or stability in your specific cell culture medium.
Q4: I am observing significant cytotoxicity in my experiments with this compound. How can I mitigate this?
A4: Cytotoxicity can arise from several factors, including high concentrations of this compound or the solvent (e.g., DMSO). It is essential to perform a dose-response curve to identify the optimal concentration that provides maximal COX-2 inhibition with minimal cell death. Ensure the final DMSO concentration in your culture medium is at a non-toxic level (typically ≤ 0.1%). If cytotoxicity persists even at low concentrations of this compound, consider reducing the treatment duration.
Data Presentation: Efficacy of this compound in In Vitro Studies
The following tables summarize the effective concentrations and IC50 values of this compound from various in vitro studies.
| Cell Line(s) | Assay | Effective Concentration / IC50 | Reference |
| SH-EP, SH-SY5Y, SK-N-MC, MSN (Human Neuroblastoma) | Growth Inhibition | Average IC50 of 60 µM | [1] |
| H460 (Human Non-Small Cell Lung Cancer) | Growth Inhibition | IC50 of 60-100 µM | [2] |
| H460 (Human Non-Small Cell Lung Cancer) | Apoptosis Induction | 20-100 µM | [2] |
| RAW 264.7 (Murine Macrophages) | Pre-treatment for inhibition of LPS-induced gene expression | 10 µM | [3] |
Experimental Protocols
Protocol 1: Determining Cell Viability using MTT Assay
This protocol outlines the steps for assessing the effect of this compound on cell viability using a colorimetric MTT assay.
-
Cell Seeding: Seed adherent cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
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Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include wells with vehicle control (e.g., DMSO at the highest concentration used for dilution) and untreated cells. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Protocol 2: Detecting Apoptosis using TUNEL Assay
This protocol provides a method for identifying apoptotic cells induced by this compound treatment using the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay.
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Cell Culture and Treatment: Culture cells on coverslips in a multi-well plate and treat with the desired concentrations of this compound for the appropriate duration.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and permeabilize with 0.1% Triton X-100 in PBS for 2-5 minutes at room temperature.
-
TUNEL Reaction: Wash the cells with PBS and incubate with the TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs) in a humidified chamber at 37°C for 60 minutes, protected from light.
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Staining and Visualization: Wash the cells with PBS. If using a fluorescent label, counterstain the nuclei with a DNA-binding dye like DAPI. Mount the coverslips on microscope slides and visualize using a fluorescence microscope. Apoptotic cells will show bright nuclear staining.
Protocol 3: Measuring Prostaglandin E2 (PGE2) Production
This protocol describes how to measure the inhibitory effect of this compound on PGE2 production in macrophages stimulated with LPS.
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Cell Seeding: Plate macrophages (e.g., RAW 264.7) in a 24-well plate at an appropriate density and allow them to adhere overnight.
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Pre-treatment with this compound: Pre-incubate the cells with various concentrations of this compound for 1-2 hours.
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LPS Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified time (e.g., 18-24 hours) to induce COX-2 expression and PGE2 production.
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Supernatant Collection: After incubation, collect the cell culture supernatants.
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PGE2 Measurement: Quantify the concentration of PGE2 in the supernatants using a commercially available PGE2 ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Determine the dose-dependent inhibition of PGE2 production by this compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low inhibition of COX-2 activity | 1. Cell line does not express or has very low levels of COX-2. 2. This compound has degraded due to improper storage. 3. This compound has poor solubility or stability in the culture medium. 4. Insufficient stimulation to induce COX-2 expression. | 1. Verify COX-2 expression in your cell line via Western blot or qPCR. Consider using a positive control cell line known to express COX-2. 2. Use a fresh aliquot of this compound. Prepare fresh stock solutions. 3. Ensure the final DMSO concentration is appropriate. Consider using a different solvent if solubility issues persist. 4. Optimize the concentration and duration of the stimulus (e.g., LPS). |
| High background in assays | 1. Contamination of cell cultures. 2. Non-specific binding in ELISA. 3. Autofluorescence of the compound or cells. | 1. Maintain sterile technique and regularly check for contamination. 2. Follow the ELISA kit manufacturer's recommendations for blocking and washing steps. 3. Include appropriate controls (e.g., compound alone, cells alone) to subtract background fluorescence. |
| Inconsistent results between experiments | 1. Variation in cell passage number and health. 2. Inconsistent preparation of this compound solutions. 3. Fluctuations in incubation conditions. | 1. Use cells within a consistent and low passage number range. Ensure cells are healthy and in the exponential growth phase. 2. Prepare fresh dilutions of this compound for each experiment from a reliable stock. 3. Maintain consistent temperature, CO2 levels, and humidity in the incubator. |
| Observed inhibition of COX-1 | 1. This compound concentration is too high, leading to off-target effects. 2. Impurities in the this compound stock. | 1. Perform a dose-response experiment to determine the optimal selective concentration. 2. Ensure the purity of the this compound being used. |
Visualizing Key Processes
To aid in understanding the experimental workflows and the underlying biological mechanisms, the following diagrams are provided.
References
Troubleshooting inconsistent results with CAY10404
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using CAY10404, a potent and highly selective COX-2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a diarylisoxazole compound that acts as a potent and highly selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[1][2] COX-2 is an inducible enzyme responsible for the conversion of arachidonic acid to prostaglandins (PGs), such as PGD2 and PGE2, which are key mediators of inflammation and are involved in various cellular signaling pathways.[3] By selectively inhibiting COX-2, this compound blocks the production of these pro-inflammatory and signaling molecules. This inhibition has been shown to impact downstream signaling pathways, including the PKB/Akt and MAPK pathways, and to induce apoptosis in certain cancer cells.[1][2]
Q2: What is the selectivity of this compound for COX-2 over COX-1?
This compound exhibits a very high selectivity for COX-2. This high selectivity minimizes the risk of side effects associated with the inhibition of the constitutively expressed COX-1 enzyme, which is involved in housekeeping functions such as gastric cytoprotection.
| Enzyme | IC50 | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| COX-2 | 1 nM | >500,000 |
| COX-1 | >500 µM | |
| Data sourced from MedchemExpress and Network of Cancer Research.[1][2] |
Q3: In what experimental systems has this compound been used?
This compound has been utilized in a variety of research applications, including:
-
Cancer Research: Inhibition of growth and induction of apoptosis in non-small cell lung cancer (NSCLC) and neuroblastoma cell lines.[1][4]
-
Immunology: Investigation of the role of COX-2 in T helper cell differentiation, particularly in allergic lung inflammation models.[3]
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Inflammation Studies: As a tool to study the effects of selective COX-2 inhibition on inflammatory processes.[1][2]
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
Issue 1: Inconsistent or lower-than-expected inhibition of COX-2 activity.
| Potential Cause | Troubleshooting Steps |
| Poor Solubility | This compound is sparingly soluble in aqueous solutions. Ensure proper solubilization by first dissolving the compound in an organic solvent like DMSO or ethanol to create a stock solution. Subsequently, dilute the stock solution in your aqueous experimental medium. Prepare fresh dilutions for each experiment as we do not recommend storing aqueous solutions for more than one day. |
| Compound Degradation | While this compound is stable for at least two years when stored as a solid at -20°C, its stability in solution, particularly in cell culture media at 37°C, may be limited. Prepare fresh working solutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. The stability of compounds in cell culture media can be affected by components like pyruvate and bicarbonate.[5] |
| Incorrect Concentration | The effective concentration of this compound can vary significantly between different cell types and experimental conditions. For instance, while the IC50 for COX-2 is 1 nM, concentrations in the range of 10-100 µM have been used to induce apoptosis in NSCLC cells.[1][2] Perform a dose-response curve to determine the optimal concentration for your specific experimental setup. |
| Cell Culture Conditions | Variations in cell density, passage number, and media composition can influence experimental outcomes.[6][7] Standardize your cell culture protocols to ensure reproducibility. |
Issue 2: Observed off-target effects or cellular toxicity.
| Potential Cause | Troubleshooting Steps |
| High Concentration | Although this compound is highly selective for COX-2, at high concentrations, the risk of off-target effects increases. Use the lowest effective concentration determined from your dose-response experiments. |
| Solvent Toxicity | The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at certain concentrations. Ensure that the final concentration of the solvent in your experimental setup is below the threshold of toxicity for your specific cell line (typically <0.1-0.5%). Run a vehicle control (media with the same concentration of solvent) to assess any solvent-induced effects. |
| COX-2 Independent Effects | Some effects of COX-2 inhibitors can be independent of their enzymatic inhibition. For example, celecoxib has been shown to induce apoptosis through COX-2 independent mechanisms.[8] Consider using another selective COX-2 inhibitor with a different chemical structure (e.g., NS-398, SC-58125) as a control to confirm that the observed effects are due to COX-2 inhibition.[3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution (10 mM):
-
This compound is supplied as a solid. To prepare a 10 mM stock solution, dissolve the appropriate amount of the solid compound in a high-quality, anhydrous organic solvent such as DMSO.
-
For example, for 1 mg of this compound (Formula Weight: 367.4 g/mol ), add 272.2 µL of DMSO.
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C.
-
-
Working Solution:
-
On the day of the experiment, thaw an aliquot of the 10 mM stock solution.
-
Dilute the stock solution to the desired final concentration in your cell culture medium or experimental buffer. It is crucial to add the stock solution to the medium while vortexing or mixing to ensure rapid and uniform dispersion, minimizing the risk of precipitation.
-
Do not store the aqueous working solution for more than one day.
-
Protocol 2: In Vitro Inhibition of COX-2 in Cell Culture
This protocol is a general guideline and should be optimized for your specific cell line and experimental goals.
-
Cell Seeding: Plate your cells at a predetermined density in a multi-well plate and allow them to adhere and grow overnight under standard culture conditions (e.g., 37°C, 5% CO2).
-
Treatment:
-
Prepare a series of dilutions of this compound in your cell culture medium from your stock solution.
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control (medium with the same concentration of solvent).
-
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) to allow for the inhibitory effect of this compound.
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Endpoint Analysis: Following incubation, assess the effects of this compound using your desired readout. This could include:
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Prostaglandin Measurement: Collect the cell culture supernatant and measure the concentration of a specific prostaglandin (e.g., PGE2) using an ELISA kit to quantify COX-2 activity.
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Cell Viability/Proliferation Assay: Use assays such as MTT, WST-1, or direct cell counting to determine the effect on cell growth.
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Apoptosis Assay: Employ methods like TUNEL staining, Annexin V/PI staining followed by flow cytometry, or western blotting for cleaved caspase-3 and PARP to assess apoptosis.[4]
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Western Blotting: Analyze the expression levels of proteins in relevant signaling pathways (e.g., pAkt, Bcl-2).[1]
-
Signaling Pathways and Workflows
Caption: Mechanism of action of this compound as a selective COX-2 inhibitor.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Cyclooxygenase-2 Inhibits T Helper Cell Type 9 Differentiation during Allergic Lung Inflammation via Down-regulation of IL-17RB - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of human neuroblastoma cell growth by this compound, a highly selective Cox-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Factors that determine stability of highly concentrated chemically defined production media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell culture conditions [qiagen.com]
- 7. researchgate.net [researchgate.net]
- 8. Induction but not inhibition of COX-2 confers human lung cancer cell apoptosis by celecoxib - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: CAY10404 Stability in Acidic Conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the potential for CAY10404 degradation in acidic experimental conditions. While specific degradation data for this compound is not publicly available, this resource offers troubleshooting guides, frequently asked questions, and experimental protocols to help you assess its stability in your own research.
Frequently Asked Questions (FAQs)
Q1: Why should I be concerned about the stability of this compound in acidic conditions?
A1: Many small molecule inhibitors can be sensitive to acidic environments. Degradation of this compound can lead to a loss of its inhibitory activity, resulting in inaccurate and misleading experimental outcomes. If your experiments involve acidic buffers or cell culture media with a low pH, it is crucial to consider the stability of the compound.
Q2: What types of chemical reactions can lead to the degradation of a small molecule like this compound in acidic conditions?
A2: Acid-catalyzed hydrolysis is a common degradation pathway for molecules containing susceptible functional groups. Without the specific structure of this compound, it is not possible to definitively identify its potential degradation route. However, common functional groups that are labile to acid hydrolysis include:
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Esters: Hydrolyze to a carboxylic acid and an alcohol.
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Amides: Can be hydrolyzed to a carboxylic acid and an amine, though generally more resistant than esters.[1][2][3][4][5]
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Ethers: Can be cleaved by strong acids, particularly if adjacent to a stabilizing group.[6][7][8]
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Sulfonamides: Can undergo hydrolysis under acidic conditions, though often requiring harsh conditions.[9][10][11][12][13]
Q3: What are the consequences of this compound degradation in my cell-based assays?
A3: Degradation of this compound, a COX-2 inhibitor, would reduce its effective concentration, leading to a diminished or complete loss of inhibition of the COX-2 signaling pathway. This could result in the misinterpretation of the compound's efficacy and the biological role of COX-2 in your experimental system.[14][15][16][17]
Troubleshooting Guide
Q1: I am not seeing the expected inhibitory effect of this compound in my acidic cell culture medium. Could it be degrading?
A1: Yes, a lack of efficacy is a primary indicator of potential compound degradation. To troubleshoot this, you can follow these steps:
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Confirm Compound Identity and Purity: Ensure the this compound you are using is of high purity and has been stored correctly according to the manufacturer's instructions.
-
pH Measurement: Accurately measure the pH of your experimental medium or buffer.
-
Perform a Stability Test: Follow the experimental protocol outlined below to directly assess the stability of this compound under your specific experimental conditions.
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Literature Review: Search for any published data on the stability of this compound or structurally similar compounds in acidic environments.
Q2: I have observed an unexpected peak in my HPLC or LC-MS analysis of this compound-treated samples. Could this be a degradation product?
A2: It is possible. The appearance of new peaks that are not present in your control samples (this compound in a neutral, stable solvent) could indicate the formation of degradation products. To investigate further:
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Analyze the Mass of the New Peak: Use mass spectrometry (MS) to determine the molecular weight of the unknown peak. A lower molecular weight compared to the parent this compound could suggest a hydrolysis product.
-
Forced Degradation Study: Intentionally expose this compound to harsh acidic conditions (e.g., 0.1 M HCl) and analyze the sample by HPLC-MS. If the unknown peak increases in intensity under these conditions, it is likely a degradation product.
Experimental Protocols
Protocol for Assessing this compound Stability in Acidic Buffers
This protocol outlines a method to determine the stability of this compound at different pH values over time using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Materials:
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This compound
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Dimethyl sulfoxide (DMSO)
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Phosphate-citrate buffers of various pH values (e.g., pH 4, 5, 6, and 7.4 as a control)
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Acetonitrile (ACN), HPLC grade
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Formic acid, LC-MS grade
-
Water, HPLC grade
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HPLC vials
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Incubator or water bath set to the experimental temperature (e.g., 37°C)
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.
-
Working Solution Preparation: Dilute the this compound stock solution to a final concentration of 100 µM in each of the pH buffers. Ensure the final DMSO concentration is low (e.g., <1%) to minimize solvent effects.
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Incubation: Incubate the working solutions at the desired experimental temperature (e.g., 37°C).
-
Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each pH solution.
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Quenching: Immediately quench the reaction by diluting the aliquot 1:10 in a 50:50 mixture of acetonitrile and water. This will stop further degradation.
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HPLC-MS Analysis: Analyze the quenched samples by HPLC-MS.
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HPLC Method: Use a C18 reverse-phase column with a gradient elution.
-
Mobile Phase A: 0.1% formic acid in water
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Mobile Phase B: 0.1% formic acid in acetonitrile
-
Develop a gradient to separate this compound from potential degradation products.
-
-
MS Method: Use electrospray ionization (ESI) in positive ion mode to monitor the parent mass of this compound and scan for potential degradation products.
-
-
Data Analysis:
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Quantify the peak area of this compound at each time point for each pH.
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Normalize the peak area at each time point to the peak area at time 0 for that pH.
-
Plot the percentage of this compound remaining versus time for each pH.
-
Data Presentation
Table 1: Hypothetical Stability Data for this compound in Acidic Buffers at 37°C
| Time (hours) | % Remaining (pH 4) | % Remaining (pH 5) | % Remaining (pH 6) | % Remaining (pH 7.4) |
| 0 | 100 | 100 | 100 | 100 |
| 1 | 85 | 95 | 98 | 99 |
| 2 | 72 | 91 | 97 | 99 |
| 4 | 55 | 83 | 95 | 98 |
| 8 | 30 | 68 | 92 | 97 |
| 24 | 5 | 40 | 85 | 95 |
Note: This table presents hypothetical data for illustrative purposes only.
Visualizations
Caption: Experimental workflow for assessing this compound stability.
References
- 1. youtube.com [youtube.com]
- 2. Khan Academy [khanacademy.org]
- 3. Ch20 : Amide hydrolysis [chem.ucalgary.ca]
- 4. byjus.com [byjus.com]
- 5. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. Ether cleavage - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. UQ eSpace [espace.library.uq.edu.au]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantitative Cell-based Protein Degradation Assays to Identify and Classify Drugs That Target the Ubiquitin-Proteasome System - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of an AKT Degrader with Prolonged Inhibition of Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibitor Mediated Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scitechnol.com [scitechnol.com]
Technical Support Center: CAY10404 Interference with Fluorescence-Based Assays
This technical support center is designed for researchers, scientists, and drug development professionals who are using CAY10404 in their experiments and are concerned about its potential interference with fluorescence-based assays. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and mitigate these effects, ensuring the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and highly selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme. COX-2 is a key enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid to prostaglandins. By inhibiting COX-2, this compound blocks the production of these pro-inflammatory mediators. This mechanism of action makes it a valuable tool for studying inflammation, cancer, and other diseases where COX-2 is upregulated.
Q2: Can this compound interfere with my fluorescence-based assay?
Yes, like any small molecule, this compound has the potential to interfere with fluorescence-based assays. The two primary mechanisms of interference are autofluorescence and fluorescence quenching .
-
Autofluorescence occurs when a compound itself absorbs light at the excitation wavelength and emits light at the emission wavelength of the assay's fluorophore, leading to a false-positive signal.
-
Fluorescence quenching is a process that decreases the fluorescence intensity of a fluorophore. This can happen if the compound absorbs light at the excitation or emission wavelengths (inner filter effect) or through other mechanisms like Förster resonance energy transfer (FRET) or photoinduced electron transfer (PET) when in close proximity to the fluorophore. This can lead to false-negative results.
Q3: What are the spectral properties of this compound?
The technical data for this compound indicates a maximum absorbance (λmax) at 239 nm.[1] This is in the ultraviolet (UV) range. While this suggests that this compound is unlikely to be strongly fluorescent in the visible range, it's still important to empirically test for autofluorescence and quenching at the specific wavelengths used in your assay.
Q4: How can I determine if this compound is interfering with my assay?
The most effective way to determine if this compound is causing interference is to run a set of control experiments. A crucial control is a "compound-only" or "no-enzyme/no-target" assay. In this setup, you measure the fluorescence signal in the presence of this compound and all other assay components except for the biological target (e.g., the enzyme or receptor). A change in signal that correlates with the concentration of this compound strongly suggests interference.
Q5: What should I do if I suspect this compound is causing autofluorescence?
If you observe an increase in fluorescence signal in your compound-only control, this compound is likely autofluorescent at your assay's wavelengths. Here are some steps you can take:
-
Perform a spectral scan: Determine the full excitation and emission spectra of this compound to understand its fluorescence profile.
-
Red-shift your assay: If possible, switch to a fluorophore with excitation and emission wavelengths that are further into the red spectrum and do not overlap with the fluorescence of this compound.[2][3]
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Use a pre-read step: Measure the fluorescence of the wells containing this compound before initiating the biological reaction. This background fluorescence can then be subtracted from the final reading.
-
Time-Resolved Fluorescence (TRF): If available, TRF assays can be a powerful tool to reduce interference from short-lived autofluorescence.[4]
Q6: What should I do if I suspect this compound is quenching the fluorescence signal?
If you observe a decrease in fluorescence signal in a control experiment (e.g., with a free fluorophore), this compound may be quenching your signal. Consider the following actions:
-
Check for absorbance: Measure the absorbance spectrum of this compound. Significant absorbance at the excitation or emission wavelengths of your fluorophore can cause an "inner filter effect."
-
Reduce path length: Using low-volume, black microplates can help minimize the inner filter effect.
-
Lower the concentration: If your experimental design allows, reducing the concentration of this compound can mitigate quenching.
-
Change the fluorophore: Select a fluorophore whose spectral properties do not overlap with the absorbance spectrum of this compound.
Q7: Are there alternative COX-2 inhibitors with potentially lower fluorescence interference?
Yes, if mitigating the interference from this compound proves difficult, you could consider using other selective COX-2 inhibitors. However, it is crucial to perform the same control experiments for any alternative compound, as they may also have interfering properties. Some other selective COX-2 inhibitors include NS-398 and SC-58125.
Troubleshooting Guides
Problem 1: Unexpectedly high fluorescence signal in the presence of this compound.
| Possible Cause | Recommended Solution |
| This compound is autofluorescent at the assay's wavelengths. | 1. Run a compound-only control: Measure the fluorescence of this compound in the assay buffer at various concentrations. 2. Perform a spectral scan: Determine the full excitation and emission spectra of this compound. 3. Red-shift the assay: Switch to a fluorophore with excitation and emission wavelengths outside of this compound's fluorescence range (e.g., Cy5-based dyes).[2][3] 4. Implement a background subtraction: If the autofluorescence is moderate, a pre-read of the plate before the reaction starts can be subtracted from the final measurement. |
Problem 2: Lower than expected fluorescence signal in the presence of this compound.
| Possible Cause | Recommended Solution |
| This compound is quenching the fluorophore. | 1. Run a quenching control: Measure the fluorescence of the free fluorophore in the presence of increasing concentrations of this compound. 2. Measure the absorbance spectrum of this compound: Check for overlap with the fluorophore's excitation and emission wavelengths. 3. Decrease the concentration of this compound: If experimentally feasible, use the lowest effective concentration. 4. Change the fluorophore: Select a fluorophore with a different spectral profile to avoid the absorbance window of this compound. |
| This compound is precipitating out of solution. | 1. Visually inspect the assay plate: Look for turbidity or precipitates in the wells. 2. Check the solubility of this compound: Ensure the concentration used is below its solubility limit in the assay buffer. 3. Consider a solubilizing agent: If compatible with your assay, a small amount of a gentle solubilizing agent like DMSO may help. |
Quantitative Data Summary
The following tables present hypothetical data to illustrate how to identify autofluorescence and quenching. Note: This is example data and should be replaced with your own experimental results.
Table 1: Hypothetical Autofluorescence Data for this compound
| This compound Concentration (µM) | Average Fluorescence Units (RFU) in Assay Buffer |
| 0 (Buffer Blank) | 52 |
| 1 | 155 |
| 5 | 780 |
| 10 | 1620 |
| 25 | 4150 |
| 50 | 8300 |
A concentration-dependent increase in RFU in the absence of the assay's fluorophore indicates autofluorescence.
Table 2: Hypothetical Fluorescence Quenching Data for this compound
| This compound Concentration (µM) | Average Fluorescence Units (RFU) of a 10 nM Fluorescein Solution | % Quenching |
| 0 | 15,000 | 0% |
| 1 | 14,250 | 5% |
| 5 | 12,750 | 15% |
| 10 | 10,500 | 30% |
| 25 | 6,000 | 60% |
| 50 | 3,000 | 80% |
% Quenching = (1 - (RFU with this compound / RFU without this compound)) * 100
Experimental Protocols
Protocol 1: Assessing the Autofluorescence of this compound
Objective: To determine if this compound exhibits intrinsic fluorescence at the assay's excitation and emission wavelengths.
Materials:
-
This compound
-
Assay buffer
-
Fluorescence microplate reader
-
Black, opaque microplates
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer, starting from the highest concentration used in your main assay.
-
Add the this compound dilutions to the wells of a black microplate.
-
Include wells with only the assay buffer to serve as a blank control.
-
Set the fluorescence reader to the excitation and emission wavelengths of your primary assay's fluorophore.
-
Measure the fluorescence intensity of each well.
Data Analysis:
-
Subtract the average fluorescence of the blank wells from the fluorescence of the wells containing this compound.
-
A concentration-dependent increase in fluorescence indicates that this compound is autofluorescent.
Protocol 2: Assessing the Quenching Potential of this compound
Objective: To determine if this compound quenches the fluorescence of the assay's fluorophore.
Materials:
-
This compound
-
The fluorophore used in your assay (at the same concentration)
-
Assay buffer
-
Fluorescence microplate reader
-
Black, opaque microplates
Procedure:
-
Prepare a solution of your fluorophore in the assay buffer at the concentration used in your main assay.
-
Prepare a serial dilution of this compound in the assay buffer.
-
In the microplate, add the fluorophore solution to a set of wells.
-
Add the serial dilutions of this compound to these wells.
-
Include control wells with the fluorophore and assay buffer only (no this compound).
-
Incubate the plate under the same conditions as your primary assay.
-
Measure the fluorescence intensity.
Data Analysis:
-
Compare the fluorescence of the wells containing this compound to the control wells.
-
A concentration-dependent decrease in fluorescence indicates a quenching effect.
Visualizations
Caption: this compound inhibits the COX-2 enzyme, blocking prostaglandin synthesis.
Caption: A workflow to diagnose and address this compound fluorescence interference.
Caption: Identifying causes and solutions for assay interference.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Managing CAY10404-Induced Cell Stress In Vitro
This guide provides troubleshooting strategies and answers to frequently asked questions for researchers observing unexpected cell stress or cytotoxicity when using CAY10404 in vitro. While this compound is known as a selective COX-2 inhibitor, unexpected cellular responses can arise from high concentrations, off-target effects, or specific cellular contexts.
Frequently Asked Questions (FAQs)
Q1: We are observing high levels of cell death after treating our cultures with this compound. Is this expected?
A1: While potent inhibitors are designed for specificity, high concentrations can lead to off-target effects or overwhelm cellular homeostatic mechanisms, resulting in cytotoxicity. It is crucial to distinguish between intended pharmacological effects and unintended toxicity. The first step is to perform a dose-response experiment to determine the half-maximal cytotoxic concentration (CC50) for your specific cell line.
Q2: How can I minimize solvent-induced toxicity in my experiments?
A2: this compound is typically dissolved in a solvent like DMSO. It is critical to include a "vehicle control" in your experimental design. This control should contain the highest concentration of the solvent used in your treatments. If you observe cell stress in the vehicle control, you may need to lower the final solvent concentration (typically recommended to be <0.1%) or test alternative solvents.
Q3: What are the key cellular pathways to investigate when observing compound-induced stress?
A3: Common pathways activated by chemical stressors include the Unfolded Protein Response (UPR) or Endoplasmic Reticulum (ER) Stress, oxidative stress, and apoptosis. Investigating markers for these pathways, such as BiP/GRP78 and CHOP for ER stress, or cleaved caspases for apoptosis, can provide insight into the mechanism of toxicity.
Q4: How can I differentiate between on-target effects and general cytotoxicity?
A4: Differentiating these effects is a key challenge. Strategies include:
-
Dose-Response Analysis: Specific, on-target effects usually occur at a lower concentration range than non-specific cytotoxicity.
-
Rescue Experiments: If the compound's toxicity is mediated by a specific pathway (e.g., oxidative stress), co-treatment with an antioxidant like N-acetylcysteine may rescue the cells.[1]
-
Use of Controls: Employing a less potent analog of the compound or using a cell line that does not express the target protein (if applicable) can help clarify if the observed effect is target-dependent.
Troubleshooting Guide: Unexpected Cytotoxicity
| Problem | Possible Cause | Recommended Solution |
| High Cell Death at Expected Efficacious Dose | High Compound Concentration: The effective concentration (EC50) may be very close to the cytotoxic concentration (CC50) in your cell model. | Action: Perform a detailed dose-response curve (e.g., 8-12 points) to precisely define the therapeutic window. Lower the concentration to the lowest effective dose. |
| Solvent Toxicity: The concentration of the vehicle (e.g., DMSO) may be too high. | Action: Ensure the final solvent concentration is below 0.1%. Run a vehicle-only control to confirm the solvent is not the source of toxicity.[1] | |
| Cell Line Sensitivity: The specific cell line may be uniquely sensitive to the compound or its off-target effects. | Action: Test the compound in a different, well-characterized cell line to compare sensitivity. | |
| Inconsistent Results Between Experiments | Compound Instability: The compound may degrade in culture media over long incubation periods. | Action: Prepare fresh stock solutions for each experiment. For long-term studies (>24h), consider replacing the media with freshly prepared compound. |
| Variability in Cell Health/Density: Initial cell plating density and overall health can significantly impact experimental outcomes. | Action: Standardize seeding density. Ensure cells are in the logarithmic growth phase and have high viability (>95%) before starting the experiment. | |
| High Background Signal in Viability/Stress Assays | Assay Interference: The compound may interfere with the assay chemistry (e.g., auto-fluorescence, reduction of tetrazolium salts). | Action: Run a cell-free control containing only media, compound, and the assay reagent to check for direct chemical reactions. |
Quantitative Data Summary
The following table provides an example of how to structure data from a dose-response experiment to determine the cytotoxic effects of a compound across different cell lines.
Table 1: Example Dose-Dependent Effect of a Test Compound on Cell Viability
| Cell Line | Compound Concentration (µM) | Incubation Time (h) | Cell Viability (% of Vehicle Control) |
| HEK293 | 1 | 48 | 98.2 ± 3.1 |
| 5 | 48 | 91.5 ± 4.5 | |
| 10 | 48 | 75.3 ± 5.2 | |
| 25 | 48 | 41.8 ± 3.8 | |
| 50 | 48 | 15.6 ± 2.9 | |
| HepG2 | 1 | 48 | 99.1 ± 2.8 |
| 5 | 48 | 95.4 ± 3.3 | |
| 10 | 48 | 88.7 ± 4.1 | |
| 25 | 48 | 62.1 ± 5.5 | |
| 50 | 48 | 33.9 ± 4.7 | |
| Jurkat | 1 | 48 | 97.6 ± 4.0 |
| 5 | 48 | 85.2 ± 5.1 | |
| 10 | 48 | 59.9 ± 6.2 | |
| 25 | 48 | 22.4 ± 3.7 | |
| 50 | 48 | 5.1 ± 1.8 | |
| Data are presented as mean ± standard deviation and are for illustrative purposes only. |
Visualizations: Workflows and Signaling Pathways
Caption: A logical workflow for troubleshooting high cytotoxicity.
Caption: Simplified diagram of the Unfolded Protein Response (UPR).
Key Experimental Protocols
Protocol 1: Assessing Cell Viability via MTT Assay
This protocol measures cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound. Include vehicle-only and untreated controls. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values of treated wells to the vehicle control wells to calculate the percentage of cell viability.
Protocol 2: Detecting Apoptosis via Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation: Plate and treat cells with this compound as described above.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Measuring ER Stress Markers via Western Blot
This protocol detects the upregulation of key protein markers of the Unfolded Protein Response.
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-30 µg of protein per sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against ER stress markers (e.g., anti-CHOP, anti-BiP/GRP78) and a loading control (e.g., anti-β-actin, anti-GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity using densitometry software and normalize the levels of the target proteins to the loading control.
References
Validation & Comparative
A Head-to-Head Comparison of CAY10404 and Celecoxib in COX-2 Inhibition
In the landscape of selective cyclooxygenase-2 (COX-2) inhibitors, both CAY10404 and celecoxib stand out for their therapeutic potential in inflammation and pain management. This guide provides a detailed comparison of their performance in COX-2 inhibition assays, supported by experimental data and methodologies, to assist researchers, scientists, and drug development professionals in their work.
Quantitative Comparison of Inhibitory Activity
The inhibitory potency of this compound and celecoxib against COX-1 and COX-2 is a critical determinant of their efficacy and safety profiles. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting a specific biological or biochemical function.
| Compound | COX-2 IC50 | COX-1 IC50 | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| This compound | 1 nM[1][2] | >500,000 nM (>500 µM)[1][2] | >500,000[1][2] |
| Celecoxib | ~40 nM[3][4] | ~15,000 nM (15 µM) | ~375 |
Disclaimer: The IC50 values presented in this table are compiled from different sources and may have been determined using varying experimental assays and conditions. Therefore, these values should be considered as indicative rather than a direct comparative measure from a single study.
Based on the available data, this compound demonstrates significantly higher potency and selectivity for COX-2 inhibition compared to celecoxib. This compound's IC50 for COX-2 is in the low nanomolar range, and it exhibits minimal inhibition of COX-1, resulting in an exceptionally high selectivity index.[1][2] Celecoxib is also a potent and selective COX-2 inhibitor, though its IC50 value is higher than that of this compound, and it shows a comparatively lower, yet still significant, selectivity for COX-2 over COX-1.[3]
The COX-2 Signaling Pathway
The cyclooxygenase-2 (COX-2) enzyme plays a pivotal role in the inflammatory cascade. It catalyzes the conversion of arachidonic acid into prostaglandin H2 (PGH2), which is a precursor for various pro-inflammatory prostaglandins. These prostaglandins then bind to their respective receptors on target cells, activating downstream signaling pathways that contribute to inflammation, pain, and fever. Selective inhibition of COX-2 is a key therapeutic strategy to mitigate these effects while sparing the gastrointestinal protective functions of COX-1.
Caption: The COX-2 enzyme converts arachidonic acid to prostaglandins, leading to inflammation.
Experimental Protocols for COX-2 Inhibition Assays
The determination of COX-2 inhibitory activity is typically performed using in vitro enzyme assays. While specific protocols may vary between laboratories and commercial kits, the general workflow remains consistent.
General Principle
A COX-2 inhibition assay measures the activity of the COX-2 enzyme in the presence of a test compound. The inhibition is quantified by measuring the reduction in the production of prostaglandins or other downstream products of the enzymatic reaction.
Materials and Reagents
-
Recombinant human or ovine COX-2 enzyme
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Reaction buffer (e.g., Tris-HCl)
-
Test compounds (this compound, celecoxib) dissolved in a suitable solvent (e.g., DMSO)
-
Detection reagents (varies by assay type, e.g., colorimetric or fluorometric probe)
-
Microplate reader
General Assay Workflow
The following diagram illustrates a typical workflow for a COX-2 inhibition assay.
References
- 1. Frontiers | Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells [frontiersin.org]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
A Comparative Analysis of CAY10404 and Rofecoxib: Potency and Selectivity in Cyclooxygenase-2 Inhibition
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the potency and selectivity of two notable cyclooxygenase-2 (COX-2) inhibitors: CAY10404 and rofecoxib. This analysis is supported by experimental data, detailed methodologies, and visual representations of key pathways and workflows.
Introduction to this compound and Rofecoxib
This compound is a potent and highly selective diarylisoxazole-based COX-2 inhibitor.[1][2] Rofecoxib, a furanone derivative, is another well-known selective COX-2 inhibitor that was formerly used for the treatment of arthritis and acute pain but was withdrawn from the market due to cardiovascular concerns.[3][4] Both compounds exert their anti-inflammatory effects by inhibiting the COX-2 enzyme, a key player in the inflammatory cascade.
Chemical Structures
The chemical structures of this compound and rofecoxib are distinct, with this compound featuring a central isoxazole ring and rofecoxib a furanone ring.
Potency and Selectivity: A Quantitative Comparison
The potency of this compound and rofecoxib is typically quantified by their half-maximal inhibitory concentration (IC50) values against COX-1 and COX-2. The ratio of these values (IC50 COX-1 / IC50 COX-2) provides a selectivity index, with higher values indicating greater selectivity for COX-2.
| Compound | COX-1 IC50 | COX-2 IC50 | Selectivity Index (COX-1/COX-2) | Reference Assay |
| This compound | >500 µM | 1 nM | >500,000 | Not specified in detail |
| Rofecoxib | >15 µM - >50 µM | 18 nM - 26 nM | ~1000 | Human osteosarcoma cells, Chinese hamster ovary cells |
| Rofecoxib | 18.8 µM | 0.53 µM (530 nM) | 35.5 | Human whole blood assay |
| Rofecoxib | Not specified | 51 nM | Not specified | Human umbilical vein endothelial cells (HUVEC) |
Based on the available data, this compound demonstrates exceptionally high potency and selectivity for COX-2, with a reported IC50 in the nanomolar range and a selectivity index orders of magnitude greater than that of rofecoxib.[1][2] Rofecoxib also exhibits high selectivity for COX-2 over COX-1, though the reported values vary depending on the assay system used.
Mechanism of Action: Inhibition of the COX-2 Pathway
Both this compound and rofecoxib are non-steroidal anti-inflammatory drugs (NSAIDs) that function by inhibiting the cyclooxygenase (COX) enzymes. The COX enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. While COX-1 is constitutively expressed in most tissues and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation. The selective inhibition of COX-2 by these compounds is intended to reduce inflammation while minimizing the gastrointestinal side effects associated with the inhibition of COX-1.
Experimental Protocols
The determination of IC50 values for COX inhibitors is crucial for assessing their potency and selectivity. A common in vitro method involves the use of purified recombinant human COX-1 and COX-2 enzymes.
In Vitro COX Inhibition Assay Protocol (General Outline):
-
Enzyme Preparation: Purified recombinant human COX-1 and COX-2 enzymes are used.
-
Inhibitor Preparation: A range of concentrations of the test compounds (this compound and rofecoxib) are prepared by serial dilution.
-
Reaction Mixture: The reaction is typically carried out in a buffer solution (e.g., Tris-HCl) containing the COX enzyme, a heme cofactor, and the test inhibitor at various concentrations.
-
Incubation: The enzyme and inhibitor are pre-incubated for a specific period to allow for binding.
-
Substrate Addition: The reaction is initiated by the addition of the substrate, arachidonic acid.
-
Reaction Termination: After a defined incubation period, the reaction is stopped, often by the addition of an acid.
-
Product Quantification: The amount of prostaglandin E2 (PGE2) produced is quantified using methods such as enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).
-
IC50 Calculation: The percentage of inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
References
CAY10404: A Comparative Analysis of COX-2 Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cyclooxygenase-2 (COX-2) selectivity of CAY10404 against other well-established COX-2 inhibitors (coxibs), including celecoxib, rofecoxib, and etoricoxib. The information is intended to assist researchers in evaluating this compound for their specific experimental needs.
Introduction to COX-2 Selectivity
Cyclooxygenase (COX) is a key enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid into prostaglandins. There are two main isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, such as protecting the gastric mucosa and maintaining kidney function. In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[1]
The therapeutic anti-inflammatory effects of non-steroidal anti-inflammatory drugs (NSAIDs) are primarily mediated through the inhibition of COX-2. However, the common gastrointestinal side effects associated with traditional NSAIDs are a consequence of their simultaneous inhibition of COX-1. Therefore, the development of selective COX-2 inhibitors, or "coxibs," has been a major focus in drug discovery to provide anti-inflammatory and analgesic relief with a reduced risk of gastrointestinal complications. The selectivity of a compound for COX-2 over COX-1 is a critical parameter in assessing its potential as a targeted anti-inflammatory agent.
Quantitative Comparison of COX-2 Selectivity
The selectivity of a COX inhibitor is typically quantified by determining its 50% inhibitory concentration (IC50) for both COX-1 and COX-2 enzymes. The ratio of these IC50 values (COX-1 IC50 / COX-2 IC50) provides a selectivity index, with a higher value indicating greater selectivity for COX-2.
The following tables summarize the reported IC50 values and selectivity ratios for this compound (also known as NS-398) and other prominent coxibs. It is important to note that IC50 values can vary depending on the experimental conditions, such as the enzyme source (e.g., human, ovine) and the assay type (e.g., purified enzyme assay, whole blood assay).
Table 1: IC50 Values and Selectivity Ratios from Purified Enzyme Assays
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) | Enzyme Source | Reference |
| This compound (NS-398) | >100 | 3.8 | >26.3 | Ovine | [2][3] |
| This compound (NS-398) | 75 | 1.77 | 42.4 | Human Recombinant | [4] |
| This compound (NS-398) | 220 | 0.15 | 1466.7 | Ovine | [4] |
| Celecoxib | 15 | 0.04 | 375 | Not Specified | [5] |
| Rofecoxib | >100 | 0.34 | >294 | Purified Human Recombinant | [6] |
| Etoricoxib | 12 | Not Reported | Not Reported | U937 Microsomes | [7] |
Table 2: IC50 Values and Selectivity Ratios from Human Whole Blood Assays
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) | Reference |
| This compound (NS-398) | 125 | 5.6 | 22.3 | [8] |
| Celecoxib | 82 | 6.8 | 12 | [8] |
| Celecoxib | Not Reported | Not Reported | 7.6 | [7][9] |
| Rofecoxib | >100 | 25 | >4 | [8] |
| Rofecoxib | 18.8 | 0.53 | 35.5 | [6][10] |
| Etoricoxib | 116 | 1.1 | 106 | [7] |
| Etoricoxib | 162 | 0.47 | 344 | [11] |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the methods used to determine selectivity, the following diagrams illustrate the COX signaling pathway and a typical experimental workflow for assessing COX inhibition.
Caption: The COX signaling pathway illustrating the roles of COX-1 and COX-2.
Caption: A generalized workflow for determining COX inhibitor selectivity.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of COX inhibitor selectivity. Below are representative protocols for the human whole blood assay and a purified enzyme assay.
Human Whole Blood Assay for COX-1 and COX-2 Activity
This assay provides a physiologically relevant environment for assessing inhibitor potency as it accounts for plasma protein binding.
Objective: To determine the IC50 values of a test compound for COX-1 and COX-2 in human whole blood.
Materials:
-
Freshly drawn human venous blood from healthy volunteers who have not taken NSAIDs for at least two weeks.
-
Anticoagulant (e.g., heparin).
-
Test compound (e.g., this compound) dissolved in a suitable vehicle (e.g., DMSO).
-
Lipopolysaccharide (LPS) from E. coli.
-
Phosphate Buffered Saline (PBS).
-
Enzyme immunoassay (EIA) kits for Prostaglandin E2 (PGE2) and Thromboxane B2 (TXB2).
-
Centrifuge.
-
Incubator (37°C).
Protocol for COX-1 Activity (Thromboxane B2 Production):
-
Dispense 1 mL aliquots of fresh, non-anticoagulated whole blood into tubes.
-
Add various concentrations of the test compound or vehicle control to the tubes.
-
Incubate the tubes at 37°C for 1 hour to allow for blood clotting and subsequent platelet activation, which stimulates COX-1 activity.
-
Centrifuge the clotted blood samples to separate the serum.
-
Collect the serum and store at -80°C until analysis.
-
Measure the concentration of TXB2, a stable metabolite of the COX-1 product thromboxane A2, in the serum using a specific EIA kit.[12]
-
Calculate the percent inhibition of TXB2 production for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.
Protocol for COX-2 Activity (Prostaglandin E2 Production):
-
Dispense 1 mL aliquots of heparinized whole blood into tubes.
-
Add various concentrations of the test compound or vehicle control to the tubes.
-
Add LPS (final concentration of 10 µg/mL) to induce COX-2 expression in monocytes.
-
Incubate the tubes at 37°C for 24 hours.[12]
-
Centrifuge the samples to separate the plasma.
-
Collect the plasma and store at -80°C until analysis.
-
Measure the concentration of PGE2 in the plasma using a specific EIA kit.
-
Calculate the percent inhibition of PGE2 production for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.
Purified Enzyme Assay for COX-1 and COX-2 Activity
This assay allows for the direct assessment of an inhibitor's effect on the isolated enzyme without the complexities of a cellular environment.
Objective: To determine the IC50 values of a test compound for purified COX-1 and COX-2 enzymes.
Materials:
-
Purified recombinant human or ovine COX-1 and COX-2 enzymes.
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Heme (cofactor).
-
Arachidonic acid (substrate).
-
Test compound (e.g., this compound) dissolved in a suitable vehicle (e.g., DMSO).
-
Reaction termination solution (e.g., 2 M HCl).
-
Enzyme immunoassay (EIA) kit for PGE2 or a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system for prostanoid quantification.
-
Incubator (37°C).
Protocol:
-
Prepare a reaction mixture containing the assay buffer, heme, and the purified COX-1 or COX-2 enzyme in separate tubes.
-
Add various concentrations of the test compound or vehicle control to the respective tubes.
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 10 minutes) at 37°C to allow for binding.[13]
-
Initiate the enzymatic reaction by adding arachidonic acid to each tube.
-
Allow the reaction to proceed for a specific time (e.g., 2 minutes) at 37°C.[13]
-
Stop the reaction by adding the termination solution.
-
Quantify the amount of PGE2 produced using an EIA kit or LC-MS/MS.
-
Calculate the percent inhibition of PGE2 production for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.
Conclusion
This compound (NS-398) demonstrates significant selectivity for the COX-2 enzyme over COX-1, as evidenced by the presented IC50 data from both purified enzyme and human whole blood assays. Its selectivity profile is comparable to, and in some assays exceeds, that of other well-known coxibs. The choice of a specific COX-2 inhibitor for research purposes will depend on the experimental context, including the biological system being studied and the required potency and selectivity. The detailed experimental protocols provided in this guide offer a foundation for the consistent and reliable evaluation of this compound and other COX inhibitors.
References
- 1. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. NS 398, COX-2 inhibitor (CAS 123653-11-2) | Abcam [abcam.com]
- 3. NS-398, a new anti-inflammatory agent, selectively inhibits prostaglandin G/H synthase/cyclooxygenase (COX-2) activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. apexbt.com [apexbt.com]
- 6. selleckchem.com [selleckchem.com]
- 7. ClinPGx [clinpgx.org]
- 8. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. openaccessjournals.com [openaccessjournals.com]
- 12. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Validating CAY10404's Potent and Selective Inhibition of Prostaglandin Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of CAY10404's performance in inhibiting prostaglandin synthesis against other common cyclooxygenase-2 (COX-2) inhibitors. Experimental data is presented to support the validation of this compound as a highly potent and selective tool for researchers investigating the downstream effects of the COX-2 pathway.
This compound: A Superior Tool for COX-2 Inhibition
This compound is a potent and exceptionally selective inhibitor of COX-2.[1][2] Its high degree of selectivity makes it an invaluable tool for distinguishing the physiological and pathological roles of COX-2 from those of the constitutively expressed COX-1 isoform. This guide compares this compound with two other well-known selective COX-2 inhibitors, NS-398 and SC-58125, highlighting its superior potency and selectivity.
Comparative Efficacy of COX-2 Inhibitors
The inhibitory potency of this compound, NS-398, and SC-58125 against COX-1 and COX-2 is summarized in the table below. The data clearly demonstrates the significantly lower IC50 value of this compound for COX-2, indicating its higher potency. Furthermore, its remarkably high selectivity index underscores its minimal off-target effects on COX-1.
| Compound | COX-2 IC50 | COX-1 IC50 | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| This compound | 1 nM[1][2] | >500,000 nM (>500 µM)[1][2] | >500,000[1][2] |
| NS-398 | 1.77 µM (human)[3][4] | 75 µM (human)[3][4] | ~42 |
| SC-58125 | 0.04 µM (40 nM)[5][6][7] | >100 µM[5][6] | >2500 |
Prostaglandin Synthesis Pathway and Inhibition
The following diagram illustrates the prostaglandin synthesis pathway and the points of inhibition by COX-1 and COX-2 selective inhibitors.
Experimental Protocols
To validate the effect of this compound and other inhibitors on prostaglandin synthesis, two primary in vitro assays are recommended: a COX inhibitor screening assay to determine IC50 values and a Prostaglandin E2 (PGE2) ELISA to quantify the downstream product.
COX Fluorescent Inhibitor Screening Assay
This assay provides a method for screening isozyme-specific inhibitors of COX-1 and COX-2. It utilizes the peroxidase activity of COX, where the reaction between PGG2 and a fluorescent probe produces a highly fluorescent compound.
Materials:
-
COX Assay Buffer
-
Hemin
-
COX-1 (ovine) or COX-2 (human recombinant) enzyme
-
Inhibitor (this compound, NS-398, SC-58125, or other test compounds) dissolved in a suitable solvent (e.g., DMSO)
-
Arachidonic Acid
-
Fluorescent probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine - ADHP)
-
96-well black microplate
-
Fluorometer
Procedure:
-
Prepare Reagents: Prepare all reagents according to the manufacturer's instructions. Dilute the enzymes and inhibitors to the desired concentrations in COX Assay Buffer.
-
Set up the Assay Plate:
-
100% Initial Activity Wells: Add 150 µl of Assay Buffer, 10 µl of Hemin, 10 µl of enzyme (either COX-1 or COX-2), and 10 µl of solvent to three wells.
-
Background Wells: Add 160 µl of Assay Buffer, 10 µl of Hemin, and 10 µl of solvent to three wells.
-
Inhibitor Wells: Add 150 µl of Assay Buffer, 10 µl of Hemin, 10 µl of enzyme (either COX-1 or COX-2), and 10 µl of the inhibitor solution to three wells.
-
-
Incubation: Incubate the plate for five minutes at room temperature.
-
Initiate Reaction: Add 10 µl of the fluorescent probe solution to all wells.
-
Add Substrate: Initiate the reactions by adding 10 µl of Arachidonic Acid solution to all wells.
-
Read Fluorescence: Immediately read the fluorescence in a fluorometer with an excitation wavelength between 530-540 nm and an emission wavelength between 585-595 nm.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
Prostaglandin E2 (PGE2) ELISA Kit
This competitive immunoassay is used to quantify the amount of PGE2 produced by cells, providing a direct measure of COX-2 activity in a cellular context.
Materials:
-
Cells capable of producing PGE2 (e.g., macrophages, endothelial cells)
-
Cell culture medium and supplements
-
Stimulant to induce COX-2 expression (e.g., lipopolysaccharide - LPS)
-
Inhibitor (this compound, NS-398, SC-58125, or other test compounds)
-
PGE2 ELISA Kit (containing pre-coated plate, standards, antibodies, and substrate)
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the inhibitors for a specified time.
-
Stimulate the cells with an appropriate agent (e.g., LPS) to induce COX-2 expression and PGE2 synthesis.
-
Incubate for a sufficient period to allow for PGE2 production.
-
-
Sample Collection: Collect the cell culture supernatant for PGE2 measurement.
-
ELISA Protocol:
-
Prepare all reagents, standards, and samples as instructed in the kit manual.
-
Add standards and samples to the appropriate wells of the pre-coated microplate.
-
Add the PGE2 conjugate and antibody to the wells.
-
Incubate the plate as specified in the protocol (typically 1-2 hours at room temperature).
-
Wash the plate to remove unbound reagents.
-
Add the substrate solution and incubate to allow for color development.
-
Add a stop solution to terminate the reaction.
-
-
Read Absorbance: Immediately read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the concentration of PGE2 in each sample by comparing the absorbance to the standard curve.
Conclusion
The experimental data and protocols presented in this guide validate this compound as a highly potent and selective inhibitor of COX-2. Its superior performance compared to other selective inhibitors makes it an ideal choice for researchers aiming to precisely dissect the role of COX-2 in various biological processes, from inflammation and pain to cancer and cardiovascular disease. The detailed experimental workflows provide a clear path for the in-house validation and application of this compound in prostaglandin synthesis research.
References
Unlocking New Avenues in Overcoming Drug Resistance: A Comparative Guide to CAY10404 in Celecoxib-Resistant Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the efficacy of CAY10404 in celecoxib-resistant cell lines is not currently available in the public domain. This guide presents a proposed research framework and hypothetical comparative study based on established mechanisms of celecoxib resistance and the known pharmacological profile of this compound. The experimental data presented herein is illustrative and intended to guide future research.
Introduction
Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, has shown promise in cancer therapy due to its anti-proliferative, pro-apoptotic, and anti-angiogenic effects.[1][2] However, the development of resistance to celecoxib presents a significant clinical challenge.[3][4] This resistance is often associated with the overexpression of COX-2 and the activation of pro-survival signaling pathways, which counteract the therapeutic effects of the drug.[3][4] this compound is also a selective COX-2 inhibitor, and understanding its efficacy in a celecoxib-resistant setting is crucial for developing novel strategies to overcome this resistance.[5][6]
This guide provides a comprehensive framework for a comparative study of this compound and celecoxib in a hypothetically generated celecoxib-resistant breast cancer cell line model (MDA-MB-231-CR). We will outline the experimental protocols, present hypothetical data for comparison, and visualize the key signaling pathways and workflows.
Mechanisms of Celecoxib Resistance
Resistance to celecoxib in cancer cells is a multifactorial phenomenon. Key mechanisms include:
-
COX-2 Overexpression: Cancer cells can develop resistance by significantly upregulating the expression of COX-2, the primary target of celecoxib. This increased target expression may overwhelm the inhibitory capacity of the drug at standard therapeutic concentrations.[3][4]
-
Activation of Pro-Survival Pathways: Celecoxib resistance is linked to the activation of alternative survival pathways that bypass the effects of COX-2 inhibition. The PI3K/Akt and NF-κB signaling pathways are frequently implicated, leading to the upregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL and the downregulation of pro-apoptotic proteins like Bax.[1][7][8]
-
Altered Drug Metabolism and Efflux: While less common for celecoxib compared to traditional chemotherapeutics, changes in drug metabolism or increased efflux by transporters like P-glycoprotein could potentially contribute to reduced intracellular drug concentrations.[9]
Proposed Comparative Efficacy Study: this compound vs. Celecoxib
This section outlines a hypothetical experimental design to compare the efficacy of this compound and celecoxib in both the parental, celecoxib-sensitive MDA-MB-231 human breast cancer cell line and its derived celecoxib-resistant variant (MDA-MB-231-CR).
Hypothetical Data Summary
The following tables present hypothetical data that might be expected from the proposed experiments.
Table 1: Comparative Cytotoxicity of this compound and Celecoxib
| Cell Line | Compound | IC50 (µM) |
| MDA-MB-231 (Parental) | Celecoxib | 25 |
| This compound | 20 | |
| MDA-MB-231-CR (Resistant) | Celecoxib | >100 |
| This compound | 45 |
IC50 (Half-maximal inhibitory concentration) values were determined after 72 hours of treatment using a WST-1 cell viability assay.
Table 2: Induction of Apoptosis by this compound and Celecoxib
| Cell Line | Treatment (48h) | % Apoptotic Cells (Annexin V+) | Fold-Increase in Cleaved PARP | Fold-Increase in Cleaved Caspase-3 |
| MDA-MB-231 (Parental) | Vehicle Control | 5% | 1.0 | 1.0 |
| Celecoxib (25 µM) | 45% | 4.2 | 3.8 | |
| This compound (20 µM) | 50% | 4.8 | 4.1 | |
| MDA-MB-231-CR (Resistant) | Vehicle Control | 6% | 1.0 | 1.0 |
| Celecoxib (50 µM) | 10% | 1.2 | 1.1 | |
| This compound (45 µM) | 35% | 3.5 | 3.1 |
% Apoptotic cells determined by Annexin V/PI staining and flow cytometry. Fold-increase in cleaved PARP and cleaved caspase-3 determined by densitometry of Western blot bands, normalized to a loading control.
Experimental Protocols
Development of a Celecoxib-Resistant Cell Line (MDA-MB-231-CR)
This protocol describes the generation of a celecoxib-resistant cell line through continuous exposure to increasing concentrations of the drug.
Materials:
-
MDA-MB-231 human breast cancer cell line
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Celecoxib (stock solution in DMSO)
-
Cell culture flasks, plates, and consumables
-
Trypsin-EDTA
Procedure:
-
Culture MDA-MB-231 cells in standard growth medium.
-
Initiate treatment with a low concentration of celecoxib (e.g., 5 µM).
-
Observe the cells for signs of cell death. When the surviving cells reach 70-80% confluency, subculture them.
-
Gradually increase the concentration of celecoxib in the culture medium in a stepwise manner (e.g., increasing by 5 µM increments).
-
At each concentration, allow the cells to adapt and resume a stable growth rate.
-
Continue this process until the cells are able to proliferate in the presence of a high concentration of celecoxib (e.g., 50 µM).
-
The resulting cell line is designated as MDA-MB-231-CR.
-
Routinely culture the MDA-MB-231-CR cells in medium containing 50 µM celecoxib to maintain the resistant phenotype.
Cell Viability Assay (WST-1)
This protocol details the measurement of cell viability in response to treatment with this compound and celecoxib.[10]
Materials:
-
Parental MDA-MB-231 and MDA-MB-231-CR cells
-
This compound and Celecoxib
-
96-well cell culture plates
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Seed 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours.
-
Treat the cells with a range of concentrations of this compound and celecoxib (e.g., 0, 10, 25, 50, 75, 100 µM).
-
Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate for 2-4 hours at 37°C.
-
Gently shake the plate for 1 minute.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values.
Apoptosis Analysis by Western Blot
This protocol describes the detection of apoptosis markers, cleaved PARP and cleaved caspase-3, by Western blotting.[11][12]
Materials:
-
Parental MDA-MB-231 and MDA-MB-231-CR cells
-
This compound and Celecoxib
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies against PARP, cleaved PARP, caspase-3, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and Western blotting apparatus
-
ECL chemiluminescence detection system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound or celecoxib at their respective IC50 concentrations for 48 hours.
-
Harvest the cells and lyse them in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
Visualizations
Signaling Pathway Involved in Celecoxib Resistance
Caption: Signaling pathway implicated in celecoxib resistance.
Proposed Experimental Workflow
References
- 1. dovepress.com [dovepress.com]
- 2. Celecoxib targets breast cancer stem cells by inhibiting the synthesis of prostaglandin E2 and down-regulating the Wnt pathway activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overexpression of COX-2 in celecoxib-resistant breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 5. Cyclooxygenase-2 Inhibits T Helper Cell Type 9 Differentiation during Allergic Lung Inflammation via Down-regulation of IL-17RB - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclooxygenase-2 inhibits T helper cell type 9 differentiation during allergic lung inflammation via down-regulation of IL-17RB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms underlying the growth inhibitory effects of the cyclo-oxygenase-2 inhibitor celecoxib in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Celecoxib enhances sensitivity to chemotherapy drugs of T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Celecoxib enhanced the sensitivity of cancer cells to anticancer drugs by inhibition of the expression of P-glycoprotein through a COX-2-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. WST-1 Assay Protocol for Cell Proliferation and Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. youtube.com [youtube.com]
- 12. Western blot analysis of cleaved PARP and caspase 3 proteins [bio-protocol.org]
Cross-Validation of CAY10404's Anti-Inflammatory Effects: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory properties of CAY10404, a selective cyclooxygenase-2 (COX-2) inhibitor, with other relevant compounds. This document summarizes key experimental findings, details methodologies for pivotal assays, and visualizes the underlying signaling pathways.
This compound is a potent and highly selective inhibitor of COX-2, an enzyme critically involved in the inflammatory cascade.[1] Its anti-inflammatory effects have been investigated in various preclinical models, primarily focusing on allergic airway inflammation. This guide cross-validates these effects by comparing its performance with other selective COX-2 inhibitors, such as NS-398 and SC-58125, in different experimental settings.
Comparative Analysis of Anti-Inflammatory Efficacy
While direct head-to-head studies across a wide range of inflammatory models are limited, existing research provides valuable insights into the comparative efficacy of this compound. The following tables summarize the available quantitative data from in vivo and in vitro studies.
In Vivo Models of Inflammation
The primary in vivo model used to characterize the anti-inflammatory effects of this compound is the ovalbumin (OVA)-induced allergic airway inflammation model, which mimics aspects of asthma. In this model, this compound has been shown to modulate the differentiation of T helper 9 (Th9) cells, a key driver of allergic inflammation.
| Model | Compound | Dose/Concentration | Key Findings | Reference |
| Ovalbumin-Induced Allergic Airway Inflammation (Mouse) | This compound | Not specified in abstract | Significantly increased the percentage of IL-9+ CD4+ T cells in the lungs and bronchoalveolar lavage fluid (BALF). | [2] |
| Ovalbumin-Induced Allergic Airway Inflammation (Mouse) | NS-398 | Not specified in abstract | Significantly increased the percentage of IL-9+ CD4+ T cells in the lungs and BALF. | [2] |
| Ovalbumin-Induced Allergic Airway Inflammation (Mouse) | SC-58125 | Not specified in abstract | Significantly increased the percentage of IL-9+ CD4+ T cells in the lungs and BALF. | [2] |
| Carrageenan-Induced Paw Edema (Rat) | NS-398 | Not specified in abstract | As potent as indomethacin and 8 times more potent than diclofenac in reducing edema. | [2] |
| Burn Infection Model (Mouse) | NS-398 | 10 mg/kg | Significantly improved survival and restored absolute neutrophil count. | [3][4] |
In Vitro Models of Inflammation
In vitro studies have further elucidated the mechanism of action of this compound, particularly its impact on immune cell function and the production of inflammatory mediators.
| Model | Compound | Concentration | Key Findings | Reference |
| LPS-Stimulated RAW 264.7 Macrophages | This compound | 10µM | Inhibited the expression of iNOS and COX-2 mRNA. | |
| In Vitro Th9 Differentiation | NS-398 | Not specified in abstract | Increased Th9 cell differentiation from naive CD4+ T cells. | [2] |
| LPS-Stimulated RAW 264.7 Macrophages | Mosla japonica Extract (MJE) vs. NS-398 | MJE: 25, 50, 100 µg/mL; NS-398: 100 nM | MJE inhibited PGE2 production by 47.2%, 63.9%, and 82.4% respectively. NS-398 inhibited PGE2 production by 72.7%. | [5] |
| Human Osteoarthritic Chondrocytes | Celecoxib | Not specified in abstract | Showed anti-inflammatory and chondroprotective effects, particularly when combined with glucosamine sulfate. | [6] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms discussed and the experimental designs used, the following diagrams have been generated using the DOT language.
This compound Mechanism of Action in Th9 Differentiation
Caption: this compound inhibits COX-2, preventing PGD2/PGE2 synthesis and subsequent suppression of IL-17RB, leading to enhanced Th9 differentiation.
Experimental Workflow for Ovalbumin-Induced Allergic Airway Inflammation
Caption: Workflow for inducing and analyzing allergic airway inflammation in a mouse model.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. Below are detailed protocols for the key experimental models mentioned in this guide.
Ovalbumin-Induced Allergic Airway Inflammation in Mice
Objective: To induce an allergic inflammatory response in the airways of mice, mimicking aspects of human asthma.
Materials:
-
6-8 week old BALB/c mice
-
Ovalbumin (OVA), Grade V (Sigma-Aldrich)
-
Aluminum hydroxide (Alum) adjuvant
-
Sterile saline (0.9% NaCl)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Nebulizer or micropipette for intranasal administration
Procedure:
-
Sensitization:
-
On Day 0, sensitize mice with an intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µL sterile saline.
-
Repeat the i.p. sensitization on Day 7 and Day 14.
-
-
Challenge:
-
From Day 19 to Day 21, challenge the sensitized mice daily with an aerosol of 1% OVA in sterile saline for 20-30 minutes using a nebulizer. Alternatively, for intranasal challenge, anesthetize the mice and administer 20 µg of OVA in 50 µL of sterile saline to the nares.
-
-
Treatment:
-
Administer this compound or comparator compounds (e.g., NS-398, vehicle control) via the desired route (e.g., i.p., oral gavage) at the appropriate dose, typically starting one day before the first challenge and continuing daily throughout the challenge period.
-
-
Analysis (24-48 hours after the final challenge):
-
Bronchoalveolar Lavage (BAL): Euthanize the mice and cannulate the trachea. Lavage the lungs with a fixed volume of sterile saline (e.g., 3 x 0.5 mL). Collect the BAL fluid (BALF).
-
Cell Differentials: Centrifuge the BALF and resuspend the cell pellet. Perform total and differential cell counts (e.g., eosinophils, neutrophils, lymphocytes, macrophages) using a hemocytometer and cytospin preparations stained with a Romanowsky-type stain.
-
Flow Cytometry: Stain cells from BALF or digested lung tissue with fluorescently labeled antibodies against CD4, CD3, and intracellular IL-9 to identify and quantify Th9 cells.
-
Cytokine Analysis: Measure the concentration of IL-9 and other relevant cytokines (e.g., IL-4, IL-5, IL-13) in the BALF supernatant using ELISA or a multiplex bead array.
-
Histology: Perfuse the lungs with formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and with Periodic acid-Schiff (PAS) to visualize mucus production.
-
In Vitro LPS-Stimulated Macrophage Assay
Objective: To assess the anti-inflammatory effects of this compound on macrophage activation in vitro.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound and comparator compounds
-
Reagents for Nitric Oxide (NO) detection (Griess Reagent)
-
ELISA kits for TNF-α, IL-6, and other cytokines
-
Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR)
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in complete DMEM at 37°C in a humidified atmosphere of 5% CO2.
-
Plating: Seed the cells in 96-well or 24-well plates at an appropriate density (e.g., 1 x 10^5 cells/well for a 24-well plate) and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound or comparator compounds for 1-2 hours. Include a vehicle control.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours for cytokine protein measurement, 4-6 hours for mRNA analysis).
-
-
Analysis:
-
Nitric Oxide (NO) Production: Measure the accumulation of nitrite, a stable metabolite of NO, in the culture supernatant using the Griess reagent.
-
Cytokine Measurement: Quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the culture supernatants by ELISA.
-
Gene Expression Analysis: Isolate total RNA from the cells, reverse transcribe to cDNA, and perform qRT-PCR to measure the relative expression of target genes, including Nos2 (iNOS) and Ptgs2 (COX-2). Normalize the expression to a housekeeping gene (e.g., Gapdh or Actb).
-
Conclusion
This compound demonstrates significant anti-inflammatory effects, primarily characterized through its modulation of the Th9 immune response in an in vivo model of allergic airway inflammation. Its mechanism of action as a selective COX-2 inhibitor, preventing the production of prostaglandins that suppress key inflammatory pathways, is well-supported by the available data. While direct comparative studies with other selective COX-2 inhibitors across a broad range of standardized inflammatory models are not extensively available, the existing evidence positions this compound as a valuable research tool for investigating the role of COX-2 in allergic and other inflammatory diseases. Further studies directly comparing this compound with clinically relevant COX-2 inhibitors like celecoxib in models such as carrageenan-induced paw edema or collagen-induced arthritis would provide a more complete understanding of its therapeutic potential. The detailed protocols provided in this guide should facilitate the cross-validation and further exploration of this compound's anti-inflammatory properties in various experimental settings.
References
- 1. Influence of non-steroidal anti-inflammatory drugs on Drosophila melanogaster longevity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NS-398, a novel non-steroidal anti-inflammatory drug with potent analgesic and antipyretic effects, which causes minimal stomach lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Cyclooxygenase-2 inhibitor NS-398 improves survival and restores leukocyte counts in burn infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
Independent Verification of CAY10404's IC50 Values: A Comparative Guide
For researchers, scientists, and professionals in drug development, the accurate determination of a compound's inhibitory concentration (IC50) is paramount for its characterization and potential therapeutic application. This guide provides an objective comparison of the IC50 values for CAY10404, a potent and highly selective cyclooxygenase-2 (COX-2) inhibitor, with other established COX inhibitors. The data presented is supported by independent studies and detailed experimental protocols to aid in the comprehensive evaluation of this compound.
Data Presentation: Comparative IC50 Values
The inhibitory potency of this compound and alternative COX inhibitors is summarized in the table below. It is crucial to note that IC50 values can vary depending on the assay system used (e.g., purified enzyme vs. whole blood assays). Where available, data from different methodologies are presented to provide a comprehensive overview.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Assay System |
| This compound | >500 [1][2][3][4] | <0.001 [1][2][3][4] | >500,000 [1][2][3][4] | Purified Enzyme |
| Celecoxib | 82[5][6] | 6.8[5][6] | 12[5][6] | Human Peripheral Monocytes |
| Celecoxib | - | 0.04[7] | - | Sf9 cells |
| Celecoxib | 9.4[8] | 0.08[8] | 117.5[8] | Ovine COX-1/Human Recombinant COX-2 |
| Rofecoxib | >100[5][6] | 25[5][6] | >4.0[5][6] | Human Peripheral Monocytes |
| Rofecoxib | 18.8[9] | 0.53[9][10] | 35.5[10] | Human Whole Blood |
| Rofecoxib | - | 0.018[11] | - | CHO cells |
| Etoricoxib | 116[12][] | 1.1[12][] | 106[12][] | Human Whole Blood |
| Etoricoxib | 162[14] | 0.47[14] | 344[14][15] | Platelet COX-1/Monocyte COX-2 |
| Meloxicam | 37[5][6] | 6.1[5][6] | 6.1[5][6] | Human Peripheral Monocytes |
| Meloxicam | - | - | 13[16] | Human Whole Blood |
| Diclofenac | 0.076[5][6] | 0.026[5][6] | 2.9[5][6] | Human Peripheral Monocytes |
| Diclofenac | 0.611[17] | 0.63[17] | ~1[17] | Human Articular Chondrocytes |
Note: A higher selectivity index indicates greater selectivity for COX-2 over COX-1.
In a study by Parashar et al. (2005), this compound demonstrated a dose-dependent decrease in cell number in four human neuroblastoma cell lines with an average IC50 of 60 µM for cell growth inhibition[18]. This highlights the compound's anti-proliferative effects, which may be downstream of its primary COX-2 inhibitory activity.
Experimental Protocols
The determination of IC50 values for COX inhibitors can be performed using various methodologies. The two most common approaches are purified enzyme assays and whole blood assays.
Purified Enzyme Inhibition Assay
This method provides a direct measure of an inhibitor's effect on the enzymatic activity of isolated COX-1 and COX-2.
Principle: The assay measures the production of prostaglandins (e.g., PGE2) from the substrate arachidonic acid by purified COX-1 or COX-2 enzymes. The IC50 value is the concentration of the inhibitor that causes a 50% reduction in prostaglandin production.
General Protocol:
-
Enzyme Preparation: Purified recombinant human or ovine COX-1 and COX-2 enzymes are used.
-
Reaction Mixture: A reaction buffer containing a heme cofactor is prepared.
-
Inhibitor Incubation: The purified enzyme is pre-incubated with various concentrations of the test compound (e.g., this compound) for a defined period at 37°C.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.
-
Reaction Termination: After a specific incubation time, the reaction is stopped, often by the addition of a strong acid.
-
Quantification: The amount of prostaglandin produced is quantified using methods such as Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[19][20].
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Human Whole Blood Assay
This ex vivo method provides a more physiologically relevant assessment of COX inhibition as it accounts for factors such as protein binding and cell permeability.
Principle: The assay measures the inhibition of COX-1 and COX-2 activity in their native cellular environment within whole blood. COX-1 activity is typically measured by the production of thromboxane B2 (TXB2) upon blood clotting, while COX-2 activity is measured by the production of prostaglandin E2 (PGE2) following stimulation with an inflammatory agent like lipopolysaccharide (LPS).
General Protocol:
-
Blood Collection: Fresh venous blood is collected from healthy volunteers who have not recently taken any NSAIDs.
-
COX-1 Assay:
-
Aliquots of whole blood are incubated with various concentrations of the test inhibitor.
-
The blood is allowed to clot at 37°C for a specified time (e.g., 1 hour), during which platelet COX-1 is activated.
-
Serum is separated by centrifugation.
-
TXB2 levels in the serum are measured by ELISA or LC-MS/MS.
-
-
COX-2 Assay:
-
Heparinized whole blood is incubated with various concentrations of the test inhibitor.
-
COX-2 is induced by adding LPS and the blood is incubated for an extended period (e.g., 24 hours) at 37°C.
-
Plasma is separated by centrifugation.
-
PGE2 levels in the plasma are measured by ELISA or LC-MS/MS[21].
-
-
Data Analysis: Similar to the purified enzyme assay, IC50 values are calculated based on the dose-dependent inhibition of TXB2 (for COX-1) and PGE2 (for COX-2) production.
Mandatory Visualization
Below are diagrams illustrating the COX signaling pathway and a typical experimental workflow for determining IC50 values.
Caption: The Cyclooxygenase (COX) signaling pathway.
Caption: Experimental workflow for IC50 determination.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. glpbio.com [glpbio.com]
- 4. file.glpbio.com [file.glpbio.com]
- 5. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pedworld.ch [pedworld.ch]
- 7. apexbt.com [apexbt.com]
- 8. researchgate.net [researchgate.net]
- 9. Rofecoxib | COX inhibitor | Mechanism | Concentration [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. apexbt.com [apexbt.com]
- 12. ClinPGx [clinpgx.org]
- 14. openaccessjournals.com [openaccessjournals.com]
- 15. Clinical pharmacology of etoricoxib: a novel selective COX2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Differential inhibition of cyclooxygenases-1 and -2 by meloxicam and its 4'-isomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Inhibition of human neuroblastoma cell growth by this compound, a highly selective Cox-2 inhibitor [pubmed.ncbi.nlm.nih.gov]
- 19. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to CAY10404 and NS-398 in Preclinical Inflammation Research
In the landscape of preclinical inflammation research, the selective inhibition of cyclooxygenase-2 (COX-2) remains a pivotal strategy for developing novel anti-inflammatory therapeutics with potentially reduced gastrointestinal side effects compared to non-selective NSAIDs. Among the myriad of selective COX-2 inhibitors, CAY10404 and NS-398 have emerged as valuable tools for dissecting the roles of COX-2 in various inflammatory and disease models. This guide provides an objective comparison of their performance in in vivo inflammation models, supported by experimental data and detailed methodologies, to aid researchers in selecting the appropriate compound for their studies.
Mechanism of Action: Targeting the COX-2 Pathway
Both this compound and NS-398 exert their anti-inflammatory effects by selectively inhibiting the COX-2 enzyme, a key player in the inflammatory cascade. COX-2 is induced by pro-inflammatory stimuli and catalyzes the conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation, pain, and fever. By blocking this step, these inhibitors effectively reduce the production of inflammatory prostaglandins.
Head-to-Head Comparison in an Allergic Lung Inflammation Model
While direct comparative studies across a wide range of inflammation models are limited, a study investigating the role of COX-2 in T helper cell differentiation utilized both this compound and NS-398 in an ovalbumin (OVA)-induced allergic lung inflammation model in mice.[1] This provides a unique opportunity for a side-by-side view of their effects in a complex immunological model.
Experimental Protocol: Ovalbumin-Induced Allergic Lung Inflammation
Wild-type mice were sensitized with an intraperitoneal injection of ovalbumin on days 0 and 7. From day 13 to day 19, the mice received daily intraperitoneal injections of either this compound, NS-398, or another COX-2 inhibitor, SC-58125. Following the treatment period, the mice were challenged with intranasal ovalbumin on three consecutive days. The inflammatory response in the lungs and bronchoalveolar lavage fluid (BALF) was then assessed.[1]
Comparative Effects on T Helper Cell Differentiation
The primary focus of this study was the impact of COX-2 inhibition on the differentiation of T helper cells, particularly Th9 cells. The results indicated that treatment with selective COX-2 inhibitors, including both this compound and NS-398, led to a significant increase in the percentage of IL-9-producing CD4+ T cells (Th9 cells) in the lungs and BALF of the OVA-sensitized mice.[1] While a direct quantitative comparison of the magnitude of this effect between this compound and NS-398 was not the central aim of the study, the data suggests that both compounds effectively modulate the immune response in this model.
| Parameter | Effect of this compound | Effect of NS-398 | Reference |
| Percentage of IL-9+ CD4+ cells in lungs and BALF | Dramatically increased | Dramatically increased | [1] |
Performance of NS-398 in Other In Vivo Inflammation Models
NS-398 has been more extensively characterized in a variety of in vivo inflammation models.
Murine Burn Infection Model
In a murine model of burn infection, NS-398 demonstrated significant therapeutic benefits.
-
Experimental Protocol: Mice with a 15% dorsal scald burn were topically infected with Pseudomonas aeruginosa. Four to six hours post-infection, mice received intraperitoneal injections of either 10 mg/kg NS-398 or a placebo twice daily for three days.[2]
-
Key Findings:
-
NS-398 treatment significantly improved survival from 0% to 45.5%.[2]
-
It restored white blood cell (WBC) and absolute neutrophil count (ANC) which were depressed by the infection.[2]
-
In vitro, NS-398 completely normalized the endotoxin-induced production of prostaglandin E2 (PGE2) by macrophages.[2]
-
| Parameter | Vehicle | NS-398 (10 mg/kg) | Reference |
| Survival Rate | 0% | 45.5% | [2] |
| WBC Count (cells/mm³) | 4,288 ± 649 | 7,866 ± 435 | [2] |
| ANC (cells/mm³) | 1,068 ± 255 | 3,663 ± 474 | [2] |
Mouse Skeletal Muscle Injury Model
The effect of NS-398 was also investigated in a mouse model of skeletal muscle laceration.
-
Experimental Protocol: Mice with a laceration injury to the tibialis anterior muscle were treated with intraperitoneal injections of NS-398 at doses of 5 mg/kg/day for 3 or 5 days, or 10 mg/kg/day for 3 days.[3]
-
Key Findings:
| Parameter | Control | NS-398 (5 mg/kg - 3 days) | NS-398 (10 mg/kg - 3 days) | Reference |
| Neutrophil Infiltration (48h post-injury) | Significantly higher | Significantly lower | Significantly lower | [3] |
| Macrophage Infiltration (24h post-injury) | Significantly higher | Significantly lower | Significantly lower | [3] |
Performance of this compound in Other In Vivo Models
Data on the in vivo efficacy of this compound in classical inflammation models is less abundant in the public domain compared to NS-398. However, its high potency and selectivity suggest strong anti-inflammatory potential.
Ventilator-Induced Lung Injury Model
One study reported the use of this compound in a mouse model of ventilator-induced lung injury, highlighting its anti-inflammatory effects in the pulmonary system.
-
Key Findings:
-
This compound treatment was shown to decrease lung inflammation in this model.
-
Summary and Conclusion
Both this compound and NS-398 are potent and selective COX-2 inhibitors with demonstrated efficacy in in vivo models of inflammation.
-
NS-398 has a broader characterization in the scientific literature across various models, including infection and tissue injury, with well-documented effects on survival, immune cell counts, and tissue repair processes.
-
This compound , while less extensively documented in publicly available in vivo inflammation studies, exhibits exceptionally high in vitro potency and selectivity for COX-2. Its use in an allergic lung inflammation model alongside NS-398 confirms its activity in a complex immunological setting.
The choice between this compound and NS-398 will ultimately depend on the specific research question and the inflammation model being employed. For studies requiring a well-established compound with a wealth of in vivo data, NS-398 may be the preferred choice. For investigations where maximal selectivity and potency are paramount, this compound presents a compelling alternative. Researchers are encouraged to consult the primary literature for detailed experimental conditions and to optimize the use of these valuable research tools for their specific experimental needs.
References
- 1. Cyclooxygenase-2 Inhibits T Helper Cell Type 9 Differentiation during Allergic Lung Inflammation via Down-regulation of IL-17RB - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclooxygenase-2 inhibitor NS-398 improves survival and restores leukocyte counts in burn infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NS-398, a Cyclooxygenase-2-Specific Inhibitor, Delays Skeletal Muscle Healing by Decreasing Regeneration and Promoting Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Validating the COX-2 Selectivity of CAY10404: A Comparative Guide Using COX-1 Knockout Models
For researchers in inflammation, oncology, and pharmacology, the precise targeting of the cyclooxygenase-2 (COX-2) enzyme is critical for developing therapies with high efficacy and minimal side effects. CAY10404 has emerged as a potent and highly selective COX-2 inhibitor. This guide provides an objective comparison of this compound with other COX-2 inhibitors and details a robust experimental framework for validating its selectivity using COX-1 knockout (KO) animal models.
Understanding this compound and the Importance of Selectivity
This compound is a diarylisoxazole compound recognized for its exceptional potency and selectivity for the COX-2 enzyme over its constitutively expressed isoform, COX-1.[1][2] The therapeutic rationale for selective COX-2 inhibition is to mitigate the inflammatory, pyretic, and analgesic effects mediated by prostaglandins produced by COX-2 at sites of inflammation, while sparing the protective functions of COX-1 in the gastric mucosa and platelets. Validating this selectivity is a crucial step in preclinical development to ensure a favorable safety profile.
Comparative Selectivity of COX-2 Inhibitors
The selectivity of a COX inhibitor is typically expressed as a selectivity index, calculated from the ratio of the half-maximal inhibitory concentrations (IC50) for COX-1 and COX-2. A higher ratio indicates greater selectivity for COX-2. This compound demonstrates a superior selectivity profile compared to other well-known inhibitors.
| Compound | COX-2 IC50 | COX-1 IC50 | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| This compound | 1 nM[1] | >500,000 nM[1] | >500,000[1] |
| Etoricoxib | 1.1 µM[3] | 116 µM[3] | 106[3] |
| Celecoxib | 40 nM[4] | Varies (e.g., 82 µM in one study[1]) | Varies (e.g., ~7.6 in one study[3]) |
| Rofecoxib | 25 µM[1] | >100 µM[1] | >4 (Withdrawn from market) |
Note: IC50 values can vary based on the assay system (e.g., recombinant enzyme vs. whole blood assays). The data presented is for comparative purposes.
The Gold Standard: Validation in COX-1 Knockout Models
To definitively assess the in vivo selectivity of a COX-2 inhibitor, a COX-1 knockout (KO) mouse model provides an ideal biological system. In these models, the genetic absence of COX-1 eliminates the primary off-target, allowing for a clear evaluation of the compound's effects solely on COX-2 activity. The expected outcome is that a highly selective inhibitor like this compound will retain its anti-inflammatory efficacy in COX-1 KO mice without affecting physiological processes that are exclusively COX-1 dependent.
The core logic of this validation is that a truly selective COX-2 inhibitor's effect on inflammation-induced prostaglandin production should be identical in both wild-type and COX-1 knockout animals.
Caption: Logical framework for validating COX-2 selectivity.
Experimental Protocol: In Vivo Validation of this compound
This protocol outlines a method to validate the COX-2 selectivity of this compound in a lipopolysaccharide (LPS)-induced systemic inflammation model using COX-1 knockout mice.
1. Animal Models and Husbandry:
-
Strains: Use adult (8-12 weeks old) male C57BL/6J (Wild-Type, WT) and B6.129P2-Ptgs1tm1Unc/J (COX-1 KO) mice.
-
Housing: House animals in a temperature- and light-controlled environment with ad libitum access to food and water.
-
Acclimatization: Allow mice to acclimate for at least one week before experimentation.
2. Experimental Groups (n=8-10 per group):
-
Group 1: WT + Vehicle
-
Group 2: WT + this compound
-
Group 3: COX-1 KO + Vehicle
-
Group 4: COX-1 KO + this compound
3. Experimental Workflow:
Caption: Workflow for in vivo validation of this compound.
4. Detailed Procedure:
-
Dosing: Prepare this compound in a suitable vehicle (e.g., 10% DMSO in corn oil). Administer this compound (e.g., 10 mg/kg) or vehicle via intraperitoneal (i.p.) injection.
-
Inflammation Induction: One hour after drug/vehicle administration, induce systemic inflammation by i.p. injection of Lipopolysaccharide (LPS) from E. coli at a dose of 1 mg/kg.[5][6]
-
Sample Collection: Two hours after LPS injection (a timepoint of robust pro-inflammatory mediator production[5]), anesthetize the mice and collect whole blood via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Immediately centrifuge the blood samples (e.g., 2000 x g for 15 minutes at 4°C) to separate the plasma. Store plasma at -80°C until analysis.
5. Biochemical Analysis:
-
PGE2 Measurement (COX-2 Activity Marker): Quantify the concentration of Prostaglandin E2 (PGE2) in the plasma samples using a commercially available ELISA kit. PGE2 is a primary product of COX-2 in inflammatory responses.
-
TXB2 Measurement (COX-1 Activity Marker): To confirm the lack of COX-1 inhibition in WT mice, measure the levels of Thromboxane B2 (TXB2), the stable metabolite of the COX-1 product Thromboxane A2, using a specific ELISA kit.
Expected Data and Interpretation
The results from this experiment would be compiled to assess the selectivity of this compound.
Table 2: Expected Outcomes of In Vivo Validation Study
| Group | Plasma PGE2 (pg/mL) (Marker for COX-2) | Plasma TXB2 (ng/mL) (Marker for COX-1) | Interpretation |
| WT + Vehicle | High (LPS-induced) | Normal (Baseline) | LPS induces a strong COX-2 response. |
| WT + this compound | Low (Inhibited) | Normal (Unaffected) | This compound inhibits COX-2 but not COX-1. |
| COX-1 KO + Vehicle | High (LPS-induced) | Undetectable | LPS induces COX-2; confirms KO model. |
| COX-1 KO + this compound | Low (Inhibited) | Undetectable | This compound's effect is independent of COX-1. |
A statistically significant reduction in PGE2 levels in both WT and COX-1 KO mice treated with this compound, with no significant change in TXB2 levels in the WT group, would provide strong in vivo evidence of the compound's high COX-2 selectivity.
COX Signaling Pathway
Understanding the underlying mechanism is key. Both COX-1 and COX-2 enzymes catalyze the conversion of arachidonic acid into prostaglandin H2 (PGH2), which is then converted into various prostanoids by specific synthases. Selective inhibition of COX-2 blocks the pathway primarily responsible for inflammation.
Caption: Simplified COX signaling and this compound's target.
References
- 1. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. openaccessjournals.com [openaccessjournals.com]
- 3. ClinPGx [clinpgx.org]
- 4. apexbt.com [apexbt.com]
- 5. Lipopolysaccharide-induced Cyclooxygenase-2 Expression in Mouse Transformed Clara Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Benchmarking CAY10404 Against Next-Generation COX-2 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of CAY10404 with next-generation cyclooxygenase-2 (COX-2) inhibitors, focusing on their biochemical potency, selectivity, and cellular effects. The information presented is compiled from publicly available research data to assist researchers in making informed decisions for their experimental designs.
Introduction to COX-2 Inhibition
Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase, is a key enzyme in the conversion of arachidonic acid to prostanoids, which are critical mediators of inflammation and pain.[1] There are two main isoforms of this enzyme: COX-1, which is constitutively expressed in many tissues and plays a role in homeostatic functions, and COX-2, which is inducible and its levels increase significantly during inflammation.[2] The development of selective COX-2 inhibitors was driven by the goal of reducing the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit both COX-1 and COX-2.[2]
Next-generation COX-2 inhibitors were developed to offer higher selectivity and potentially improved safety profiles over earlier compounds.[2] This guide focuses on comparing this compound, a potent and highly selective COX-2 inhibitor, with established next-generation inhibitors like celecoxib and etoricoxib.
Biochemical Potency and Selectivity
The primary metrics for evaluating COX-2 inhibitors are their half-maximal inhibitory concentration (IC50) against COX-1 and COX-2, and the resulting selectivity index (SI). The SI, calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), indicates the inhibitor's preference for COX-2. A higher SI value signifies greater selectivity.
Disclaimer: The following data is compiled from different sources. Direct comparison of absolute values should be approached with caution due to potential variations in experimental conditions.
| Inhibitor | COX-1 IC50 | COX-2 IC50 | Selectivity Index (SI) | Reference(s) |
| This compound | >500 µM | 1 nM | >500,000 | [1][3] |
| Celecoxib | 2800 nM | 91 nM | ~30.8 | [4] |
| Etoricoxib | >100 µM | 79 nM | >1265 | [5] |
Note: The IC50 values for celecoxib and etoricoxib can vary between studies. The values presented here are from specific cited sources.
Cellular and In Vivo Effects
Beyond enzymatic inhibition, the effects of these inhibitors have been characterized in various cellular and in vivo models.
| Inhibitor | Key Cellular/In Vivo Effects | Reference(s) |
| This compound | - Potent inhibitor of PKB/Akt and MAPK signaling pathways.[1][3]- Induces apoptosis in non-small cell lung cancer (NSCLC) cells.[1][3]- Inhibits the growth of NSCLC cell lines with an average IC50 of 60-100 µM.[1][3]- Decreases lung inflammation in vivo.[1] | [1][3][6] |
| Celecoxib | - Suppresses NF-κB activation induced by various carcinogens.[7]- Inhibits the growth of various cancer cell lines, with IC50s in the range of 35-65 µM, independent of their COX-2 expression status.[8]- Reverses adverse effects of inflammation on cartilage matrix turnover.[9] | [7][8][9] |
| Etoricoxib | - Demonstrates efficacy in treating pain and inflammation in osteoarthritis, rheumatoid arthritis, and acute gout.[10][11]- Associated with a lower risk of gastrointestinal harm compared to non-selective NSAIDs.[12][13] | [10][11][12][13] |
Experimental Protocols
The following is a representative protocol for an in vitro COX inhibition assay, based on commonly used methods. This protocol can be adapted for fluorometric, colorimetric, or mass spectrometry-based detection methods.
In Vitro Cyclooxygenase (COX) Inhibition Assay
Objective: To determine the IC50 values of a test compound for COX-1 and COX-2.
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Arachidonic acid (substrate)
-
Test compound (e.g., this compound) and reference inhibitors (e.g., celecoxib) dissolved in a suitable solvent (e.g., DMSO)
-
Detection reagent (e.g., fluorometric probe, reagents for EIA, or internal standards for LC-MS/MS)
-
96-well plates (opaque for fluorescence, clear for colorimetric assays)
-
Plate reader or LC-MS/MS system
Procedure:
-
Reagent Preparation: Prepare working solutions of enzymes, heme, arachidonic acid, and test compounds in the assay buffer.
-
Enzyme and Inhibitor Incubation:
-
To each well of a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme.
-
Add various concentrations of the test compound or a vehicle control (e.g., DMSO) to the respective wells.
-
Incubate the plate for a defined period (e.g., 10-15 minutes) at a specific temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Detection:
-
After a specific incubation time (e.g., 2-10 minutes), stop the reaction (if necessary for the detection method).
-
Measure the product formation using the appropriate detection method (e.g., fluorescence, absorbance, or mass spectrometry).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizations
Signaling Pathway
Caption: The COX signaling pathway and the inhibitory action of selective COX-2 inhibitors.
Experimental Workflow
Caption: A generalized workflow for an in vitro COX inhibition assay.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. The second generation of COX-2 inhibitors: what advantages do the newest offer? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pharmacological profile of celecoxib, a specific cyclooxygenase-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cyclooxygenase-2 Inhibits T Helper Cell Type 9 Differentiation during Allergic Lung Inflammation via Down-regulation of IL-17RB - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclooxygenase (COX)-2 inhibitor celecoxib abrogates TNF-induced NF-kappa B activation through inhibition of activation of I kappa B alpha kinase and Akt in human non-small cell lung carcinoma: correlation with suppression of COX-2 synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Celecoxib exhibits the greatest potency amongst cyclooxygenase (COX) inhibitors for growth inhibition of COX-2-negative hematopoietic and epithelial cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selective COX-2 inhibition prevents proinflammatory cytokine-induced cartilage damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Etoricoxib: a highly selective COX-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [The efficacy of selective Cox-2-inhibitors in comparison with conventional NSAIDs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Are All Oral COX-2 Selective Inhibitors the Same? A Consideration of Celecoxib, Etoricoxib, and Diclofenac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Are All Oral COX-2 Selective Inhibitors the Same? A Consideration of Celecoxib, Etoricoxib, and Diclofenac - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of CAY10404: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This document provides essential guidance on the proper disposal procedures for CAY10404, a selective COX-2 inhibitor, to ensure the safety of personnel and the protection of the environment.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) for comprehensive safety information. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of any dust or aerosols.
This compound Disposal Protocol
The disposal of this compound must be conducted in accordance with all local, state, and federal regulations for hazardous waste. Based on available safety data for similar chemical compounds, the following step-by-step procedure is recommended:
-
Do Not Dispose in General Waste or Sewer Systems: this compound should never be disposed of with household garbage or poured down the drain.[1] Improper disposal can lead to environmental contamination.
-
Segregate as Hazardous Waste: Treat all waste containing this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and contaminated PPE, as hazardous chemical waste.
-
Use Designated Waste Containers: Place this compound waste into a clearly labeled, sealed, and appropriate hazardous waste container. The container should be compatible with the chemical properties of this compound.
-
Consult Your Institution's Environmental Health and Safety (EHS) Office: Your institution's EHS office is the primary resource for specific guidance on hazardous waste disposal. They will provide information on proper labeling, storage, and pickup schedules for chemical waste.
-
Follow Official Regulations: Adherence to all official regulations for the disposal of chemical waste is mandatory.[1] These regulations are in place to ensure safe and environmentally responsible handling of hazardous materials.
This compound Signaling Pathway Inhibition
This compound is a potent and selective inhibitor of cyclooxygenase-2 (COX-2). COX-2 is an enzyme that plays a key role in the inflammatory response by converting arachidonic acid into prostaglandins. The inhibition of this pathway has downstream effects on various cellular processes, including the differentiation of T-helper cells. The following diagram illustrates the mechanism of action of this compound.
Caption: this compound inhibits COX-2, reducing prostaglandin production and impacting Th9 cell differentiation.
This procedural guidance is intended to supplement, not replace, the specific protocols and regulations established by your institution's Environmental Health and Safety department. Always prioritize safety and regulatory compliance in all laboratory operations.
References
Safeguarding Your Research: A Comprehensive Guide to Handling CAY10404
For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the handling of CAY10404, a potent and selective cyclooxygenase-2 (COX-2) inhibitor. Adherence to these guidelines is critical to ensure personnel safety and maintain the integrity of your research. This guide offers procedural, step-by-step instructions to address specific operational questions, from personal protective equipment (PPE) to disposal protocols.
Personal Protective Equipment (PPE): A Multi-Layered Defense
When handling this compound in a laboratory setting, a comprehensive approach to personal protection is paramount. The following table summarizes the required and recommended PPE.
| PPE Category | Specification | Rationale |
| Hand Protection | Impermeable and resistant gloves (e.g., nitrile) inspected prior to use. | To prevent skin contact with the compound. |
| Eye Protection | Tightly fitting safety goggles or a face shield. | To protect eyes from dust particles or splashes. |
| Respiratory Protection | Generally not required with adequate ventilation. Use a NIOSH-approved respirator if dust formation is unavoidable. | To prevent inhalation of the compound, which may cause respiratory irritation. |
| Body Protection | A laboratory coat or gown. | To protect skin and clothing from contamination. |
Operational Plan: Safe Handling and Storage from Receipt to Use
Proper handling and storage procedures are crucial to maintain the stability of this compound and prevent accidental exposure.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage.
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
For long-term storage, refer to the manufacturer's recommendations, which may include refrigeration or freezing.
Preparation of Solutions:
-
All handling of the solid compound and preparation of solutions should be conducted in a well-ventilated laboratory hood.
-
Avoid the formation of dust and aerosols.
-
Use appropriate solvents as recommended by the manufacturer or established experimental protocols. For in vivo studies, this compound can be dissolved in vehicles such as DMSO, polyethylene glycol, or corn oil.
Administration:
-
When administering this compound to animals, wear appropriate PPE.
-
Utilize precise and calibrated equipment for accurate dosing.
-
For oral gavage, ensure the animal is properly restrained to prevent injury.
Disposal Plan: A Commitment to Environmental and Personnel Safety
Proper disposal of this compound and any contaminated materials is a critical final step in the handling process.
-
Unused Compound: Dispose of as hazardous chemical waste. Contact your institution's environmental health and safety (EHS) office for specific guidelines. Do not dispose of down the drain.
-
Contaminated Materials: All materials that have come into contact with this compound, such as pipette tips, gloves, and empty containers, should be collected in a designated hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected as hazardous chemical waste.
Experimental Protocols: Methodologies for Key Experiments
Detailed methodologies are essential for reproducible research. Below are representative protocols for in vivo and analytical experiments involving this compound.
In Vivo Administration in a Mouse Model of Inflammation
This protocol outlines the oral administration of this compound to mice.
Materials:
-
This compound (Polmacoxib)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles (20-22 gauge, with a ball tip)
-
Syringes
-
Animal balance
Procedure:
-
Animal Acclimation: Acclimate mice to the facility for at least one week before the experiment.
-
Preparation of Dosing Solution:
-
On the day of dosing, accurately weigh the required amount of this compound.
-
Suspend the compound in the chosen vehicle at the desired concentration. Vortex or sonicate to ensure a uniform suspension.
-
-
Dosing:
-
Weigh each mouse to determine the correct volume of the dosing solution to administer.
-
Gently restrain the mouse.
-
Insert the gavage needle orally into the esophagus.
-
Slowly administer the calculated volume of the this compound suspension.
-
-
Monitoring:
-
Observe the animals for any adverse reactions following administration.
-
Monitor relevant experimental endpoints as per the study design.
-
RP-HPLC Method for the Quantification of this compound
This method is suitable for determining the concentration of this compound in various samples.[1][2][3][4]
| Parameter | Specification |
| Column | Phenomenex Luna C18 (250mm x 4.6mm, 5µm) |
| Mobile Phase | Water:Acetonitrile (1:1, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 238 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
Visualizing the Mechanism: Signaling Pathways and Workflows
Understanding the mechanism of action and experimental processes is enhanced through visualization.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
